Cinnamycin
描述
属性
CAS 编号 |
1405-39-6 |
|---|---|
分子式 |
C89H125N25O25S3 |
分子量 |
2041.3 g/mol |
IUPAC 名称 |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
InChI 键 |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
手性 SMILES |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
规范 SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
同义词 |
Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), ( |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Cinnamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of cinnamycin. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the key processes involved in studying this potent lantibiotic.
Introduction to this compound
This compound is a tetracyclic lantibiotic (lanthionine-containing antibiotic) first isolated in 1952 from the fermentation broth of Streptomyces cinnamoneus.[1] It belongs to the type B class of lantibiotics, which are known to inhibit cell wall biosynthesis, though this compound's primary mechanism of action is unique.[2] The peptide is comprised of 19 amino acids and is characterized by a complex structure containing several unusual amino acids, including one meso-lanthionine (B1218204) (Lan), two threo-3-methyllanthionines (MeLan), a lysinoalanine (Lal) bridge, and an erythro-3-hydroxy-L-aspartic acid (HyAsp).[1][3]
This compound's potent antimicrobial activity stems from its highly specific interaction with phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial cell membranes.[3][4] This specific binding disrupts membrane integrity and function, leading to cell death.[2][3] Beyond its antibacterial properties, this compound has also been shown to inhibit phospholipase A2 and exhibits antiviral activity against Herpes Simplex Virus.[5][6] These diverse biological activities make this compound and its analogs promising candidates for therapeutic development.
Biosynthesis of this compound
This compound is ribosomally synthesized as a precursor peptide, CinA, which consists of a 59-amino acid N-terminal leader peptide and a 19-amino acid C-terminal core peptide.[1] The mature, active form of this compound is generated through a series of extensive post-translational modifications orchestrated by enzymes encoded within the cin biosynthetic gene cluster.[7]
The key enzymatic steps in the biosynthesis of this compound are:
-
Dehydration and Cyclization: The bifunctional enzyme CinM , a LanM-family protein, catalyzes the dehydration of specific serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, CinM facilitates the intramolecular Michael-addition of cysteine thiols to these unsaturated amino acids, forming the characteristic thioether bridges of the lanthionine (B1674491) and methyllanthionine residues.[1][8]
-
Hydroxylation: The enzyme CinX , an α-ketoglutarate/iron(II)-dependent hydroxylase, catalyzes the hydroxylation of the aspartate residue at position 15 to form erythro-3-hydroxy-L-aspartic acid.[8]
-
Lysinoalanine Bridge Formation: The formation of the unusual lysinoalanine bridge between lysine (B10760008) at position 19 and the dehydroalanine at position 6 is dependent on a small protein encoded by the gene cinorf7 .[8][9]
-
Leader Peptide Cleavage: Following the modifications of the core peptide, the leader peptide is proteolytically cleaved. The CinA leader peptide contains an AXA motif, which is recognized by a type I signal peptidase of the general secretory pathway.[1]
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of this compound from the precursor peptide to the mature antibiotic.
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and characterization of this compound.
Fermentation of Streptomyces cinnamoneus
This protocol describes the general procedure for the fermentative production of this compound. Yields are highly dependent on the specific strain and fermentation conditions.
Materials:
-
Streptomyces cinnamoneus strain (e.g., DSM 40005)
-
Seed medium (e.g., Tryptic Soy Broth - TSB)
-
Production medium (e.g., R2YE medium or a custom medium containing starch, casein, yeast extract, and mineral salts)
-
Shaking incubator
-
Fermenter (for large-scale production)
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. cinnamoneus spores or mycelia into 50 mL of seed medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). For laboratory scale, use 1 L of medium in a 2 L baffled flask. For larger scale, use a suitably sized fermenter.
-
Fermentation: Incubate the production culture at 30°C with vigorous aeration and agitation for 5-7 days. Monitor growth (mycelial dry weight) and pH. This compound production typically commences upon entry into the stationary phase.[10]
-
Harvest: After the incubation period, harvest the fermentation broth for extraction.
Isolation and Purification of this compound
The following protocol is a composite based on methods for this compound and the closely related this compound B.[11]
Experimental Workflow Diagram
Caption: General workflow for the isolation and purification of this compound from fermentation broth.
Procedure:
-
Biomass Separation: Centrifuge the harvested fermentation broth (e.g., at 5,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant. This compound may be present in both fractions, so both should be processed.
-
Extraction from Biomass:
-
To the collected biomass, add double the volume of methanol (MeOH).
-
Stir or sonicate the mixture for 1-2 hours to extract the this compound.
-
Filter the mixture through Whatman No. 1 filter paper to remove the cell debris.
-
Collect the methanol extract.[11]
-
-
Extraction from Supernatant:
-
The supernatant can be extracted sequentially with an equal volume of ethyl acetate (B1210297) (twice) and then n-butanol (twice).
-
The butanol fractions, which will contain the this compound, are pooled.
-
-
Concentration: Concentrate the methanol extract (from biomass) or the pooled butanol fractions (from supernatant) to an aqueous residue using a rotary evaporator.
-
Initial Chromatography:
-
Apply the aqueous residue to an open column packed with a hydrophobic resin (e.g., Diaion HP-20 or CHP-20P).[11]
-
Wash the column with deionized water.
-
Elute the bound compounds with a stepwise gradient of methanol (e.g., 10% MeOH, 60% MeOH, 100% MeOH).[11]
-
Collect fractions and test for activity using a bioassay (see Protocol 3.4).
-
-
HPLC Purification:
-
Concentrate the active fraction(s) (typically the high methanol fraction).
-
Subject the concentrated active fraction to reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C8 or C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (MeCN).
-
Gradient: A linear gradient from ~30% B to 70% B over 30-40 minutes may be effective. Isocratic elution (e.g., 30% MeCN) can also be used if the initial sample is sufficiently clean.[11]
-
Detection: Monitor the elution profile at 220 nm.
-
Collect the peak corresponding to this compound.
-
-
Final Steps: Confirm the purity of the collected fraction by analytical HPLC and verify the mass by mass spectrometry. Lyophilize the pure fraction to obtain this compound as a powder.
Heterologous Expression and In Vitro Biosynthesis
This compound biosynthesis can be reconstituted in Escherichia coli or in vitro, which is useful for mechanistic studies and generating analogs.
Procedure for Heterologous Expression in E. coli: [8]
-
Gene Cloning:
-
Clone the gene for the precursor peptide (cinA) into an expression vector (e.g., pET vector) that allows for an N-terminal His-tag.
-
Clone the genes for the modifying enzymes (cinM, cinX, cinorf7) into compatible expression vectors (e.g., pRSFDuet-1, pACYCDuet-1).
-
-
Co-expression:
-
Co-transform E. coli (e.g., BL21(DE3) strain) with the plasmids containing cinA and the required modifying enzyme genes.
-
Grow the transformed cells in a suitable medium (e.g., LB broth) to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.2 mM) and incubate at a lower temperature (e.g., 18-20°C) for 12-16 hours.
-
-
Purification of Modified CinA:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) in a suitable lysis buffer.
-
Purify the His-tagged, modified CinA peptide from the soluble lysate using Immobilized Metal Affinity Chromatography (IMAC).
-
-
Leader Peptide Cleavage: To obtain active this compound, the leader peptide must be cleaved. If the cinA construct was engineered with a specific protease site (e.g., a LysC site by mutating Ala-1 to Lys), incubate the purified peptide with the corresponding protease.[8]
Bioactivity Assay
An agar (B569324) diffusion assay can be used to test for the presence of active this compound in chromatography fractions.
Procedure: [2]
-
Indicator Strain: Use a sensitive Gram-positive bacterium, such as Bacillus subtilis.
-
Plate Preparation: Prepare an overnight culture of B. subtilis in a liquid medium (e.g., LB broth). Add a small volume (e.g., 0.5 mL) of this culture to molten soft agar (e.g., 5 mL of nutrient agar) and pour it over a base of solid nutrient agar in a petri dish to create a lawn.
-
Sample Application: Once the soft agar has solidified, spot a small volume (e.g., 5-10 µL) of the fractions to be tested onto the surface of the agar.
-
Incubation: Incubate the plate at 37°C overnight.
-
Observation: The presence of a clear zone of growth inhibition around a spot indicates antibacterial activity. The diameter of the zone is proportional to the concentration of the active compound.
Quantitative Data
Quantitative data for this compound production is often variable and dependent on the specific strain and conditions used. The following tables summarize key quantitative parameters reported in the literature.
Table 1: Physicochemical and Binding Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 2041.29 Da | [9] |
| Molecular Formula | C₈₉H₁₂₅N₂₅O₂₅S₃ | [9] |
| Binding Stoichiometry | 1:1 (this compound:PE) | [1] |
| Purity (Commercial) | ≥95% (HPLC) | [9] |
Table 2: Example Purification Yield
Note: This data is for the related compound this compound B and is provided for illustrative purposes. Yields for this compound may differ.
| Purification Step | Starting Material | Final Yield | Reference |
| HPLC Purification | 100% MeOH fraction from 3 L culture | 5.3 mg | [11] |
Mechanism of Action: Interaction with Phosphatidylethanolamine (PE)
This compound's mechanism of action does not involve a classical signaling pathway but rather a direct and specific molecular interaction with the phospholipid phosphatidylethanolamine (PE).
-
Binding: this compound selectively binds to the headgroup of PE lipids with high affinity.[4] This binding is highly specific; other phospholipids (B1166683) like phosphatidylcholine (PC) are not recognized.[3]
-
Binding Pocket: The specificity is due to a well-defined binding pocket on the this compound molecule that accommodates the primary ammonium (B1175870) group of PE. The interaction is stabilized by a network of hydrogen bonds.[3]
-
Membrane Disruption: Upon binding to PE, which is often located on the inner leaflet of the plasma membrane, this compound can induce a transbilayer movement ("flipping") of PE to the outer leaflet.[6]
-
Permeabilization: This disruption of the asymmetric lipid distribution and alteration of membrane curvature leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[3]
Molecular Interaction Diagram
Caption: this compound binds specifically to PE, inducing lipid translocation and membrane permeabilization.
References
- 1. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces cinnamoneus - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound, an antibiotic from Streptomyces cinnamoneus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
The Biosynthesis of Cinnamycin: A Technical Guide for Researchers
Abstract
Cinnamycin is a member of the class II lantibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links.[1][2] Its unique structure, which includes lanthionine (B1674491) (Lan), methyllanthionine (MeLan), a lysinoalanine (Lal) bridge, and a hydroxylated aspartate residue, underpins its potent antimicrobial activity and its specific interaction with phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1][3] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic determinants, enzymatic machinery, and regulatory networks that govern its production. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of novel antimicrobial agents.
The this compound Biosynthetic Gene Cluster (cin)
The genetic blueprint for this compound biosynthesis is encoded within the cin gene cluster, first identified in Streptomyces cinnamoneus.[4] This cluster contains all the necessary genes for the production of the precursor peptide, its extensive post-translational modifications, self-immunity, and the regulation of its own synthesis.[5]
Table 1: Key Genes in the this compound (cin) Biosynthetic Gene Cluster
| Gene | Encoded Protein/Function |
| cinA | Encodes the precursor peptide, CinA, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[1] |
| cinM | Encodes a bifunctional lanthionine synthetase (LanM family) responsible for the dehydration of serine and threonine residues in the core peptide and subsequent cyclization to form (Me)Lan bridges.[1][2] |
| cinX | Encodes an α-ketoglutarate/iron(II)-dependent hydroxylase that catalyzes the hydroxylation of the aspartate residue at position 15 of the core peptide.[1][2] |
| cinorf7 | Encodes a small protein essential for the formation of the lysinoalanine (Lal) bridge between dehydroalanine (B155165) at position 6 and lysine (B10760008) at position 19.[2][6] |
| cinKR | Encodes a two-component regulatory system (CinK: sensor kinase, CinR: response regulator) involved in sensing this compound and upregulating immunity.[5] |
| cinR1 | Encodes a Streptomyces antibiotic regulatory protein (SARP)-family transcriptional activator that controls the expression of the biosynthetic genes.[7] |
| cinT | Encodes a subunit of an ABC transporter likely involved in export and/or immunity. |
| cinH | Encodes a subunit of an ABC transporter likely involved in export and/or immunity. |
| cinorf10 | Encodes a phosphatidylethanolamine N-methyltransferase, a key component of the self-immunity mechanism.[5] |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, CinA, followed by a series of intricate post-translational modifications catalyzed by dedicated enzymes encoded within the cin cluster.
Ribosomal Synthesis of the Precursor Peptide (CinA)
The pathway is initiated by the transcription and translation of the cinA gene to produce the precursor peptide, CinA. This peptide is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications will occur.
Post-Translational Modifications
The CinA precursor peptide undergoes a series of enzymatic modifications to yield the mature, biologically active this compound. These modifications are not necessarily sequential and can occur in a flexible order.[1][2]
-
Dehydration and Cyclization (CinM): The bifunctional enzyme CinM, a class II lanthionine synthetase, is responsible for the formation of the characteristic thioether bridges. It first dehydrates specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, CinM catalyzes the intramolecular Michael-type addition of cysteine residues to these dehydroamino acids, forming the lanthionine and methyllanthionine bridges.[1][2]
-
Hydroxylation (CinX): The enzyme CinX, an α-ketoglutarate/iron(II)-dependent hydroxylase, introduces a hydroxyl group onto the β-carbon of the aspartate residue at position 15 of the core peptide.[1][2]
-
Lysinoalanine Bridge Formation (Cinorf7): Following the CinM-mediated dehydration of serine at position 6 to dehydroalanine, the small protein Cinorf7 is crucial for catalyzing the formation of a lysinoalanine bridge by facilitating the addition of the ε-amino group of lysine at position 19 to the dehydroalanine.[2][6]
Leader Peptide Cleavage and Export
The final step in the maturation of this compound is the proteolytic removal of the leader peptide. The fully modified CinA precursor is then exported from the cell. The ABC transporter complex, likely composed of CinT and CinH, is implicated in this export process.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated to ensure its synthesis coincides with the establishment of self-immunity, preventing cellular damage. This regulation involves a sophisticated interplay between a SARP-family transcriptional activator and a two-component regulatory system.
A proposed model for this regulatory cascade is as follows:
-
Basal Expression: A low level of transcription of the SARP-family regulator cinR1 is initiated, leading to a basal level of expression of the cin biosynthetic genes.[5]
-
Low-Level this compound Production: This results in the production of a small amount of this compound, which is exported out of the cell.
-
Sensing and Signal Transduction: The exported this compound is sensed by the membrane-associated sensor kinase, CinK.
-
Phosphorylation Cascade: Upon binding this compound, CinK autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, CinR.
-
Upregulation of Immunity: Phosphorylated CinR (CinR-P) activates the transcription of the cinorf10 gene, which encodes a phosphatidylethanolamine N-methyltransferase. This enzyme methylates PE in the cell membrane, rendering the producer organism immune to the effects of this compound.[5]
-
Amplification of Biosynthesis: CinR-P may also further activate the transcription of cinR1, leading to a significant upregulation of the entire cin biosynthetic gene cluster and high-level production of this compound.[5]
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of in vitro reconstitution experiments and heterologous expression in Escherichia coli.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify the this compound biosynthetic enzymes (CinM, CinX, Cinorf7) for in vitro studies.
Protocol:
-
Cloning: The genes cinM, cinX, and cinorf7 are cloned into suitable E. coli expression vectors, often with an N- or C-terminal polyhistidine tag (e.g., 6xHis) to facilitate purification.
-
Transformation: The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Bacterial cultures are grown in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Cultures are then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.
-
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.
-
Purification:
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The His-tagged protein is eluted with a buffer containing a high concentration of imidazole.
-
The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be employed if necessary.
-
In Vitro Reconstitution of this compound Biosynthesis
Objective: To biochemically characterize the function of the purified biosynthetic enzymes.
Protocol:
-
Reaction Setup: A typical reaction mixture contains the purified CinA precursor peptide, the purified biosynthetic enzyme(s) (CinM, CinX, Cinorf7), and necessary cofactors in a suitable buffer.
-
CinM Reaction: Requires ATP and Mg²⁺.
-
CinX Reaction: Requires α-ketoglutarate and Fe(II).
-
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).
-
Analysis: The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-MS) to detect mass shifts corresponding to the enzymatic modifications (dehydration, hydroxylation, etc.). The activity of the reconstituted this compound can be assessed using antimicrobial assays against a sensitive indicator strain, such as Bacillus subtilis.[6]
Heterologous Expression of this compound in E. coli
Objective: To produce fully modified this compound in a heterologous host.
Protocol:
-
Co-expression Plasmid Construction: The genes cinA, cinM, cinX, and cinorf7 are cloned into compatible E. coli expression vectors (e.g., pETDuet and pACYCDuet) to allow for their simultaneous expression.
-
Transformation and Expression: The co-expression plasmids are transformed into an E. coli expression strain. Protein expression is induced as described in section 4.1.
-
Purification and Analysis: The modified CinA peptide is purified from the E. coli lysate, typically via an affinity tag on CinA. The modifications are confirmed by mass spectrometry, and the biological activity is assessed by antimicrobial assays.[6]
Quantitative Data
Table 2: Mass Spectrometry Data for in vitro this compound Modification Steps
| Precursor/Intermediate | Modification(s) | Expected Mass Change (Da) |
| CinA Core Peptide | - | - |
| CinA Core Peptide + CinM | 4 x Dehydration | -72 |
| CinA Core Peptide + CinX | 1 x Hydroxylation | +16 |
| CinA Core Peptide + CinM + CinX | 4 x Dehydration, 1 x Hydroxylation | -56 |
| Fully Modified CinA Core Peptide (Mature this compound) | 4 x Dehydration, 1 x Hydroxylation, 3 x Cyclization, 1 x Lal formation | -56 |
Note: The exact mass of the CinA precursor and its modified forms will depend on the specific amino acid sequence and any affinity tags used.
Conclusion
The biosynthesis of this compound is a remarkable example of the complex enzymatic machinery that has evolved in bacteria to produce structurally diverse and biologically active natural products. A thorough understanding of this pathway, from the genetic level to the intricate details of its regulation, is crucial for harnessing its potential for therapeutic applications. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound biosynthesis and for the bioengineering of novel lantibiotics with improved pharmacological properties. The continued exploration of this and similar biosynthetic pathways will undoubtedly pave the way for the discovery and development of next-generation antimicrobial agents.
References
- 1. Nine post-translational modifications during the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Cinnamycin on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamycin, a tetracyclic lanthipeptide antibiotic, exerts its biological effects through a unique and specific interaction with phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cellular membranes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions with cell membranes. The guide summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and includes visualizations of the pathways and workflows involved.
Introduction
This compound belongs to the class of lanthipeptides, which are ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues.[1][2] Its primary molecular target is the aminophospholipid phosphatidylethanolamine (PE), which is a major constituent of many bacterial cell membranes and is typically localized to the inner leaflet of eukaryotic plasma membranes.[1][3] The specific recognition of PE by this compound is the cornerstone of its mechanism of action and is responsible for its diverse biological activities, including antimicrobial and hemolytic properties.[4][5] This guide will dissect the molecular events that follow the binding of this compound to PE-containing membranes.
Core Mechanism of Action
The interaction of this compound with cell membranes is a multi-step process that begins with the specific recognition of PE and culminates in membrane disruption and cell death.[6][7]
Specific Binding to Phosphatidylethanolamine (PE)
This compound binds to PE with high affinity and specificity, forming a 1:1 stoichiometric complex.[3][4] This specificity is attributed to a well-defined binding pocket on the this compound molecule.[8]
Structural Basis of Interaction: Molecular dynamics simulations and NMR studies have revealed that the selectivity for PE is due to the formation of an extensive hydrogen-bonding network between the primary ammonium (B1175870) group of the PE headgroup and specific residues within the this compound binding pocket.[5][7][9] Key interactions include:
-
Ammonium Group Binding: The -NH3+ group of PE forms hydrogen bonds with the backbone carbonyls of Val13 and Phe7, as well as the side chain of HyAsp15.[7]
-
Phosphate Group Binding: A previously uncharacterized phosphate-binding site, formed by the backbone amides of residues 10-13, further stabilizes the this compound-PE complex.[7]
This tight binding pocket cannot accommodate larger headgroups like that of phosphatidylcholine (PC), explaining the high specificity of this compound for PE.[7]
Induction of Transbilayer Lipid Movement (Flip-Flop)
A crucial consequence of this compound binding to PE is the induction of transbilayer lipid movement, a process commonly known as "flip-flop."[6] In healthy eukaryotic cells, PE is predominantly located in the inner leaflet of the plasma membrane. This compound can induce the exposure of this inner leaflet PE to the outer leaflet.[6] This action not only increases the number of available binding sites for this compound but also disrupts the normal asymmetry of the cell membrane.[6] This induced flip-flop is not exclusive to PE; the movement of other phospholipids (B1166683), such as phosphatidylserine (B164497) (PS), has also been observed.[10]
Membrane Permeabilization and Disruption
The binding of this compound and the subsequent rearrangement of membrane lipids lead to a loss of membrane integrity.[5][7] At lower concentrations, this can manifest as membrane permeabilization, allowing the leakage of ions and small molecules.[5] At higher concentrations, particularly when the surface concentration of PE is high, this compound can induce more drastic membrane reorganization, including membrane fusion and alterations in the overall morphology of the membrane.[6][11]
While the exact mechanism of pore formation is not as well-defined as for some other antimicrobial peptides, the current evidence suggests that this compound disrupts the membrane through a process initiated by the sequestration and rearrangement of PE, rather than forming discrete, stable barrel-stave or toroidal pores. This disruption leads to a general increase in membrane permeability.[2][7]
Effects on Membrane Potential and Ion Flux
The permeabilization of the cell membrane by this compound leads to the dissipation of ion gradients and a subsequent change in the membrane potential. While specific studies on this compound's effect on bacterial membrane potential are not extensively detailed in the provided search results, the general mechanism of action of membrane-active antibiotics suggests that the formation of pores or defects would lead to depolarization of the cytoplasmic membrane.[12]
Studies on the closely related lanthipeptide, duramycin (B1576892), have shown that it can increase intracellular calcium concentrations ([Ca2+]i) in a dose-dependent manner.[3][13] This is achieved by both releasing calcium from intracellular stores and stimulating the influx of extracellular calcium.[3] This disruption of calcium homeostasis can trigger various downstream signaling pathways leading to cell death. It is plausible that this compound induces similar effects on ion flux due to their structural and functional similarities.
Quantitative Data
The following tables summarize the key quantitative parameters of the this compound-membrane interaction reported in the literature.
Table 1: Thermodynamic Parameters of this compound-PE Interaction
| Parameter | Value | Conditions | Reference(s) |
| Binding Constant (K₀) | ~10⁷–10⁸ M⁻¹ | In POPC bilayer membrane | [3][4] |
| ~10⁶ M⁻¹ | In octyl glucoside (OG) micelles | [3] | |
| Gibbs Free Energy (ΔG°) | -10.5 kcal/mol | Large unilamellar vesicles (~100 nm diameter) | [4][13] |
| Reaction Enthalpy (ΔH°) | 0 to -10 kcal/mol | Temperature-dependent (10°C to 50°C) in large vesicles | [4][13] |
| -10.0 kcal/mol | C₁₀-PE in OG micelles at 37°C | ||
| Molar Heat Capacity (ΔCp°) | -245 cal/mol | Large unilamellar vesicles (~100 nm diameter) | [13] |
| +217 cal/mol | In OG micelles | [14] |
Table 2: Cytotoxicity of this compound
| Cell Type | IC₅₀ Value | Conditions | Reference(s) |
| Data not explicitly available in the provided search results. |
Note: While the search results mention the hemolytic and antimicrobial properties of this compound, specific IC50 values for different cell lines were not found in the provided snippets. This table is included as a template for future data.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC) for this compound-Lipid Interaction
Objective: To determine the thermodynamic parameters of this compound binding to PE-containing lipid vesicles.
Materials:
-
High-sensitivity isothermal titration calorimeter
-
This compound solution (e.g., 25-50 µM in a suitable buffer like 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Large Unilamellar Vesicles (LUVs) composed of a mixture of POPC and POPE (e.g., 9:1 molar ratio) suspended in the same buffer (e.g., 4-45 mM total lipid concentration)
-
Degasser
Protocol:
-
Sample Preparation:
-
Prepare the this compound solution and the LUV suspension in the same, thoroughly degassed buffer to minimize artifacts from buffer mismatch and bubble formation.[12]
-
Determine the precise concentrations of the this compound solution and the lipid suspension.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Fill the reference cell with the dialysis buffer.
-
Load the this compound solution into the sample cell (typically ~1.4 mL).
-
Load the LUV suspension into the injection syringe (typically ~250 µL).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C, 37°C, or a range of temperatures to determine ΔCp°).
-
Set the stirring speed (e.g., 300 rpm).
-
Program the injection sequence, typically consisting of a small initial injection (e.g., 1-2 µL) to remove any material from the syringe tip, followed by a series of larger, identical injections (e.g., 5-10 µL) with a sufficient time interval between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K₀), stoichiometry (n), and enthalpy of binding (ΔH°).[13]
-
Calculate the Gibbs free energy (ΔG°) and entropy (ΔS°) of binding using the equation: ΔG° = -RTlnK₀ = ΔH° - TΔS°.
-
Liposome (B1194612) Leakage Assay (Calcein Release)
Objective: To assess the membrane permeabilizing activity of this compound.
Materials:
-
LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., 50-100 mM calcein). The LUVs should be prepared with varying concentrations of PE.
-
This compound solution of known concentration.
-
Fluorescence spectrophotometer.
-
Triton X-100 solution (for 100% lysis control).
Protocol:
-
Liposome Preparation:
-
Prepare LUVs by extrusion in a buffer containing the fluorescent dye.
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Assay:
-
Dilute the liposome suspension in the assay buffer to a suitable concentration in a cuvette.
-
Record the baseline fluorescence (F₀).
-
Add a specific concentration of this compound to the cuvette and monitor the increase in fluorescence over time (F_t) as the dye is released and becomes dequenched.
-
After the signal stabilizes or at the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and record the maximum fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of dye leakage at time 't' using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
-
Transbilayer Lipid Movement (Flip-Flop) Assay
Objective: To measure the ability of this compound to induce the movement of phospholipids from the inner to the outer leaflet of a lipid bilayer.
Materials:
-
LUVs composed of POPC and varying percentages of POPE.
-
Short-chain fluorescent lipid analogue (e.g., C6-NBD-PE or C6-NBD-PC).
-
Bovine Serum Albumin (BSA) solution.
-
This compound solution.
-
Fluorescence spectrophotometer.
Protocol:
-
Liposome Preparation:
-
Prepare LUVs containing a small percentage (e.g., 0.25 mol%) of the short-chain fluorescent lipid analogue.
-
-
Flip-Flop Measurement:
-
Place the liposome suspension in a cuvette and monitor the baseline fluorescence.
-
Add BSA to the cuvette. BSA will extract the fluorescent lipid from the outer leaflet, causing a decrease in fluorescence.[6][10]
-
After the BSA-induced fluorescence decrease has stabilized, add this compound.
-
A further decrease in fluorescence indicates that this compound is inducing the "flipping" of the fluorescent lipid from the inner to the outer leaflet, where it is then extracted by BSA.[6][10]
-
-
Data Analysis:
-
The rate of fluorescence decrease after the addition of this compound is proportional to the rate of lipid flip-flop.
-
Visualizations
Diagram 1: this compound's Mechanism of Action on the Cell Membrane
Caption: A flowchart illustrating the sequential mechanism of this compound's action on a cell membrane.
Diagram 2: Experimental Workflow for Isothermal Titration Calorimetry
Caption: A workflow diagram for determining the thermodynamic parameters of this compound-lipid binding using ITC.
Diagram 3: Logical Relationship of this compound's Effects
Caption: A relationship diagram showing the interconnected effects of this compound on the cell membrane.
Conclusion
The mechanism of action of this compound is a well-orchestrated molecular process initiated by its highly specific recognition of phosphatidylethanolamine. This initial binding event triggers a cascade of disruptive changes within the cell membrane, including the induction of lipid flip-flop and increased permeability, which ultimately lead to cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the rational design and development of novel therapeutic agents that can exploit this unique membrane-targeting strategy. Further research into the precise nature of this compound-induced pores and its detailed effects on ion channel activity will continue to refine our understanding of this potent lanthipeptide.
References
- 1. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion channel formation by duramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of duramycin on chloride transport and intracellular calcium concentration in cystic fibrosis and non-cystic fibrosis epithelia [oru.diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of lantibiotic-induced pore-formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of duramycin on chloride transport and intracellular calcium concentration in cystic fibrosis and non-cystic fibrosis epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Structural Unraveling of Cinnamycin: A Lantibiotic's Architectural Blueprint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cinnamycin, a tetracyclic lantibiotic produced by Streptomyces cinnamoneus, has garnered significant interest within the scientific community due to its unique structural features and potent biological activities, including its specific interaction with phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1] The intricate architecture of this compound, characterized by unusual amino acids and complex thioether bridges, presented a formidable challenge to structural chemists. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its complex structure, presenting key quantitative data, detailed experimental protocols, and a logical workflow of the discovery process.
Core Structural Features
The structure of this compound is a testament to the complexity of ribosomally synthesized and post-translationally modified peptides (RiPPs). It is a 19-amino acid peptide featuring a globular and inflexible structure due to extensive cross-linking.[2] Key structural motifs include:
-
Lanthionine (B1674491) (Lan) and Methyllanthionine (MeLan) Bridges: These thioether linkages are the defining features of lantibiotics. They are formed by the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) respectively, followed by the intramolecular addition of a cysteine thiol.
-
Lysinoalanine (Lal): An unusual amino acid formed from the side chains of a lysine (B10760008) and a serine residue.
-
β-hydroxyaspartic acid (HOAsp): A hydroxylated amino acid that plays a role in the peptide's interaction with its target.[2]
Experimental Approach to Structure Elucidation
The determination of this compound's structure was a multi-faceted process relying on a combination of spectroscopic and chemical techniques. The general workflow involved:
-
Isolation and Purification: this compound is first isolated from the fermentation broth of Streptomyces cinnamoneus.
-
Amino Acid Analysis: Initial determination of the amino acid composition.
-
Mass Spectrometry (MS): To determine the molecular weight and obtain information about the elemental composition and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the sequence of amino acids and the connectivity of the thioether bridges.
-
Chemical Degradation/Derivatization: To confirm the presence and location of specific modified amino acids.
Quantitative Data
Mass Spectrometry Data
High-resolution mass spectrometry is crucial for determining the elemental composition of this compound. The presence of multiple sulfur atoms and a high nitrogen content are key indicators of its peptidic nature and the presence of thioether bridges.
| Parameter | Value | Reference |
| Molecular Formula | C₈₉H₁₂₅N₂₅O₂₅S₃ | [1] |
| Molecular Weight | 2041.3 Da | [1] |
Tandem mass spectrometry (MS/MS) of the intact molecule is challenging due to the highly cross-linked structure which prevents straightforward fragmentation. To overcome this, a chemical reduction step is often employed to cleave the thioether bonds, yielding a linearized peptide that is more amenable to fragmentation analysis.
Table 1: Representative MS/MS Fragmentation Data (Conceptual) (Note: Specific fragmentation data for native this compound is not readily available in public literature. This table represents the expected fragmentation pattern of a linearized peptide fragment obtained after chemical reduction and enzymatic digestion.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Ion Type | Deduced Sequence/Structure |
| (Linearized Fragment) | y-series | y-ion | C-terminal fragments |
| (Linearized Fragment) | b-series | b-ion | N-terminal fragments |
| (Linearized Fragment) | Internal fragments | - | Fragments from internal cleavage |
| (Intact Molecule) | [M+H]⁺, [M+2H]²⁺ | - | Pseudomolecular ions |
NMR Spectroscopy Data
2D NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) is the cornerstone of determining the covalent structure of this compound. Through-bond (COSY, TOCSY, HMBC) and through-space (NOESY) correlations are used to assign the proton and carbon signals of each amino acid residue and to establish their sequence.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Residues in a this compound-like Peptide (in DMSO-d₆) (Note: A complete, assigned chemical shift table for this compound is not publicly available. The following data is representative of the types of shifts observed for the unusual amino acids found in this compound and its analogues.)
| Amino Acid Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Lanthionine (Ala-S-Ala) | ||
| α-CH | 4.2 - 4.5 | 50 - 55 |
| β-CH₂ | 2.8 - 3.5 | 35 - 40 |
| Methyllanthionine (Abu-S-Ala) | ||
| α-CH (Abu) | 4.0 - 4.3 | 52 - 57 |
| β-CH (Abu) | 2.9 - 3.3 | 38 - 43 |
| γ-CH₃ (Abu) | 1.1 - 1.3 | 15 - 20 |
| α-CH (Ala) | 4.2 - 4.5 | 50 - 55 |
| β-CH₂ (Ala) | 2.8 - 3.5 | 35 - 40 |
| Lysinoalanine (Lys-N-Ala) | ||
| α-CH (Lys) | 3.8 - 4.1 | 53 - 58 |
| ε-CH₂ (Lys) | 2.9 - 3.2 | 40 - 45 |
| α-CH (Ala) | 4.0 - 4.3 | 51 - 56 |
| β-CH₂ (Ala) | 3.0 - 3.4 | 36 - 41 |
| β-hydroxyaspartic acid (HOAsp) | ||
| α-CH | 4.5 - 4.8 | 55 - 60 |
| β-CH | 4.2 - 4.5 | 70 - 75 |
Detailed Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: 1-5 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 600-800 MHz) equipped with a cryoprobe is used.
-
Experiments:
-
1D ¹H and ¹³C spectra: To obtain an overview of the proton and carbon environments.
-
2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within an amino acid residue).
-
2D TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is particularly useful for identifying amino acid types.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information on sequential amino acids and the overall 3D structure. NOESY correlations between the β-protons of lanthionine and methyllanthionine residues are critical for establishing the thioether bridge connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing and identifying quaternary carbons.
-
Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are used for accurate mass measurements. Tandem mass spectrometry (MS/MS) is performed using techniques like Collision-Induced Dissociation (CID).
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid) for electrospray ionization (ESI).
-
Chemical Reduction for MS/MS:
-
Dissolve ~1 mg of this compound in a methanol/water solution.
-
Add NiCl₂ and NaBH₄.
-
The reaction proceeds at an elevated temperature (e.g., 50°C) for about an hour.[3]
-
The reduced, linearized peptide is then purified by HPLC prior to MS/MS analysis.
-
Edman Degradation
While modern mass spectrometry has largely superseded Edman degradation for routine sequencing, it can be a valuable tool for confirming the N-terminal sequence, especially when dealing with complex post-translational modifications.
-
Principle: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under basic conditions. Subsequent treatment with acid cleaves the N-terminal residue as a phenylthiohydantoin (PTH)-amino acid, which can be identified by HPLC. The process is repeated for the next residue.
-
Limitations: Edman degradation is not effective for sequencing the entire this compound molecule due to the cyclic nature and the presence of modified amino acids that block the reaction. However, it can be applied to linear fragments obtained after chemical cleavage.
Assembling the Final Structure: A Logical Puzzle
The structure of this compound was pieced together by integrating data from all the aforementioned techniques.
References
Cinnamycin's Targeted Engagement of Phosphatidylethanolamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamycin, a member of the lantibiotic family of antimicrobial peptides, exhibits a highly specific and potent interaction with the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This targeted engagement is the cornerstone of its biological activities, which range from antimicrobial and antiviral effects to the induction of cell death, making it a molecule of significant interest for therapeutic and research applications. This technical guide provides an in-depth exploration of the molecular underpinnings of the this compound-PE interaction, detailing the structural basis of this specificity, the thermodynamic driving forces, and the consequential impact on membrane integrity and cellular fate. We present a consolidation of quantitative binding data, comprehensive experimental protocols for studying this interaction, and visualizations of the key molecular and cellular pathways involved.
Introduction
This compound is a 19-residue, tetracyclic peptide antibiotic characterized by the presence of unusual amino acids such as lanthionine (B1674491) and methyllanthionine, which form intramolecular thioether bridges.[1][2] These cross-links impart a rigid, globular structure to the peptide, which is crucial for its function.[1][2] Unlike many other antimicrobial peptides that interact non-specifically with anionic components of bacterial membranes, this compound's primary target is the neutral phospholipid, phosphatidylethanolamine (PE).[3][4] PE is a major constituent of many bacterial cell membranes and is also found in the inner leaflet of eukaryotic plasma membranes.[1][5] this compound's ability to selectively recognize and bind PE with high affinity forms the basis of its potential as a targeted therapeutic and a molecular probe for studying membrane biology.[1][3]
This guide will systematically dissect the interaction between this compound and its PE target, providing a technical resource for researchers in drug development, membrane biophysics, and antimicrobial research.
Molecular Recognition: The this compound-PE Complex
The specificity of this compound for PE is a result of a precise lock-and-key mechanism involving a well-defined binding pocket on the this compound molecule.[1][2][5]
Structural Basis of Interaction
Molecular dynamics simulations and NMR spectroscopy have elucidated the key structural features of the this compound-PE complex.[1][6][7] The binding pocket is formed by residues 7-14 of this compound.[1][2] The interaction is primarily mediated by an extensive hydrogen-bonding network between the primary ammonium (B1175870) group of the PE headgroup and specific residues within the binding pocket.[1][6]
Key interactions include:
-
Hydrogen Bonding: The three hydrogen atoms of the PE's primary ammonium group form hydrogen bonds with the backbone carbonyls of Val13 and Phe7, as well as the side chain of HyAsp15.[1][6]
-
Phosphate (B84403) Binding: A previously uncharacterized phosphate-binding site, formed by the backbone amides of residues Phe10, Abu11, Phe12, and Val13, stabilizes the interaction with the phosphate group of PE.[1][6]
-
Hydrophobic Interactions: The hydrophobic side chains of residues within the binding pocket likely contribute to the stability of the complex by interacting with the acyl chains of the PE molecule.[2][5]
The substitution of even a single hydrogen atom with a methyl group on the PE's ammonium group is sufficient to destabilize this intricate hydrogen-bonding network, explaining the lower affinity of this compound for phosphatidylcholine (PC) and N-methyl PE.[1][6]
dot
Caption: this compound-PE Binding Interaction.
Quantitative Analysis of the this compound-PE Interaction
The binding of this compound to PE has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The data consistently show a high-affinity interaction with a 1:1 stoichiometry.[1][8]
Binding Affinity and Stoichiometry
| Parameter | Value | Method | Reference |
| Binding Stoichiometry (n) | 1:1 | ITC | [1][8] |
| Dissociation Constant (Kd) | Low nanomolar range | - | [2] |
| Binding Constant (K0) | 107 - 108 M-1 (in POPC membrane) | ITC | [3][8] |
| Binding Constant (K0) | ~106 M-1 (in octyl glucoside micelle) | ITC | [8] |
Thermodynamic Parameters
The thermodynamic signature of the this compound-PE interaction reveals that it is a complex process influenced by both enthalpy and entropy.
| Parameter | Value | Conditions | Method | Reference |
| Enthalpy (ΔH°) | 0 to -10 kcal/mol | 10°C to 50°C | ITC | [3] |
| Gibbs Free Energy (ΔG°) | -10.5 kcal/mol | Temperature independent | ITC | [3] |
| Molar Heat Capacity (ΔC°p) | -245 cal/mol | - | ITC | [3] |
The negative change in heat capacity suggests a significant hydrophobic component to the binding event.[3] At lower temperatures (e.g., 10°C), the binding is primarily entropy-driven, while at higher temperatures (e.g., 50°C), it becomes enthalpy-driven, indicating an entropy-enthalpy compensation mechanism.[3]
Consequences of this compound-PE Binding on Membrane Integrity
The high-affinity binding of this compound to PE initiates a cascade of events that disrupt the structure and function of the cell membrane.
Induction of Transbilayer Lipid Movement (Flip-Flop)
One of the most significant consequences of this compound binding is the induction of transbilayer lipid movement, or "flip-flop."[9] In healthy eukaryotic cells, PE is predominantly located in the inner leaflet of the plasma membrane. This compound can induce the exposure of PE to the outer leaflet, thereby promoting its own binding and subsequent cytotoxic effects.[9] This disruption of phospholipid asymmetry is a critical step in the mechanism of action of this compound.
Membrane Permeabilization and Alteration of Curvature
The accumulation of this compound-PE complexes in the membrane leads to increased membrane permeability.[1] Furthermore, this compound preferentially binds to highly curved membranes and can induce membrane tubulation, suggesting that it alters the local membrane curvature.[10] This ability to modify membrane morphology likely contributes to its disruptive effects on cellular integrity.
dot
Caption: this compound's Mechanism of Action.
Experimental Protocols
A variety of experimental techniques are employed to characterize the interaction between this compound and PE. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[3][8][11]
-
Instrumentation: High-sensitivity isothermal titration calorimeter.
-
Sample Preparation:
-
This compound Solution: Prepare a stock solution of this compound in the desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) at a concentration of approximately 40 µM.
-
Liposome (B1194612) Suspension: Prepare large unilamellar vesicles (LUVs) composed of a mixture of lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), at a defined molar ratio (e.g., 10:1 POPC:POPE). The total lipid concentration should be around 10 mg/mL.
-
-
Experimental Procedure:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the liposome suspension into the injection syringe.
-
Set the experimental temperature (e.g., 45°C).
-
Perform a series of injections (e.g., 8 µL each) of the liposome suspension into the sample cell, allowing the system to reach equilibrium between injections.
-
Record the heat changes associated with each injection.
-
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of PE to this compound. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K0), stoichiometry (n), and enthalpy of binding (ΔH°).
dot
Caption: Isothermal Titration Calorimetry Workflow.
Fluorescence-Based Lipid Flip-Flop Assay
This assay is used to monitor the movement of fluorescently labeled lipids from the inner to the outer leaflet of a liposome upon the addition of this compound.[12][13]
-
Materials:
-
Lipids: POPC, POPE.
-
Fluorescently labeled lipid: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE).
-
Quencher: Bovine Serum Albumin (BSA).
-
This compound.
-
-
Liposome Preparation: Prepare LUVs containing POPC, POPE, and a small percentage (e.g., 0.25%) of NBD-PE.
-
Experimental Procedure:
-
Place the liposome suspension in a fluorometer cuvette.
-
Monitor the fluorescence of NBD-PE (excitation ~475 nm, emission ~535 nm).
-
Add BSA to the cuvette. BSA will quench the fluorescence of NBD-PE in the outer leaflet of the liposomes.
-
After the fluorescence signal stabilizes, add this compound to the cuvette.
-
Monitor the decrease in fluorescence over time. A decrease in fluorescence indicates that NBD-PE is moving from the inner, protected leaflet to the outer, quenched leaflet.
-
-
Data Analysis: The rate of fluorescence decrease is proportional to the rate of lipid flip-flop induced by this compound.
Cell Viability Assays
Standard cell viability assays, such as the MTT or MTS assay, can be used to quantify the cytotoxic effects of this compound on different cell lines.[14][15][16]
-
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, which can be quantified by measuring absorbance.
-
Experimental Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
| Cell Type | IC50 Value | Assay Condition | Reference |
| Human Erythrocytes | 5 µM | 4 min incubation at 37°C | [2] |
| HeLa Cells | - | - | [9] |
Conclusion
The highly specific and high-affinity interaction between this compound and phosphatidylethanolamine is a fascinating example of molecular recognition at the membrane interface. This targeted engagement triggers a series of events that ultimately lead to membrane disruption and cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the further development of this compound and related lantibiotics as novel therapeutics. Moreover, the unique specificity of this compound for PE makes it an invaluable tool for researchers studying the complex biology of cell membranes. Continued research in this area holds the promise of unlocking new strategies for combating infectious diseases and cancer, as well as advancing our fundamental understanding of cellular processes.
References
- 1. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. license.umn.edu [license.umn.edu]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. Lipid Flip-Flop-Inducing Antimicrobial Phytochemicals from Gymnema sylvestre are Bacterial Membrane Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
The Crucial Role of Lanthionine Bridges in the Structure and Function of Cinnamycin: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cinnamycin is a member of the type B lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Its potent biological activities, including antimicrobial, antiviral, and enzyme-inhibitory functions, are intrinsically linked to its unique, rigid three-dimensional structure. This structural integrity is predominantly maintained by a network of thioether cross-linkages known as lanthionine (B1674491) bridges. This technical guide provides an in-depth analysis of the pivotal role these bridges play in the biosynthesis, structure, and mechanism of action of this compound. We will explore the quantitative aspects of its interactions, detail the experimental methodologies used in its study, and provide visual representations of its biosynthetic and functional pathways.
Introduction to this compound and Lanthionine Bridges
This compound is a 19-amino acid peptide characterized by a compact, globular structure.[1] This conformation is stabilized by one lanthionine (Lan) and two methyllanthionine (MeLan) bridges, in addition to an unusual lysinoalanine (Lal) bridge.[1] Lanthionine bridges are formed through the post-translational modification of a precursor peptide, where serine and threonine residues are dehydrated to dehydroalanine (B155165) and dehydrobutyrine, respectively. Subsequently, the thiol groups of nearby cysteine residues perform a Michael-type addition to these unsaturated amino acids, forming the characteristic thioether linkages.[2] These intramolecular bridges are critical for constraining the peptide into its biologically active conformation, which is essential for its specific molecular recognition and membrane-disrupting activities.[3]
The Role of Lanthionine Bridges in this compound's Structure and Stability
The presence of three (methyl)lanthionine bridges and one lysinoalanine bridge makes this compound one of the smallest peptides with a well-defined three-dimensional structure. This rigid architecture is fundamental to its function, creating a pre-organized binding pocket for its biological target. While direct quantitative studies detailing the progressive removal of each lanthionine bridge on the stability and activity of this compound are not extensively available in the public domain, studies on other lantibiotics have consistently demonstrated that the removal or alteration of these bridges leads to a significant reduction or complete loss of biological activity. This underscores the critical role of the overall rigid structure conferred by these cross-linkages.
Biosynthesis of Lanthionine Bridges in this compound
The formation of lanthionine bridges in this compound is a multi-step enzymatic process involving a dedicated biosynthetic gene cluster. The key enzyme responsible for the dehydration and cyclization reactions is a bifunctional lanthionine synthetase known as CinM.[2] The biosynthesis can be summarized in the following key steps:
-
Ribosomal Synthesis of the Precursor Peptide (CinA): this compound is initially synthesized as a linear precursor peptide, CinA, which consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide is the sequence that will be modified to become the mature this compound.[2]
-
Dehydration by CinM: The CinM enzyme recognizes and binds to the leader peptide of CinA. It then catalyzes the dehydration of specific serine and threonine residues within the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1]
-
Cyclization by CinM: Following dehydration, the same CinM enzyme facilitates the intramolecular cyclization. The thiol groups of cysteine residues attack the newly formed double bonds of the dehydroamino acids in a Michael-type addition, resulting in the formation of the thioether lanthionine and methyllanthionine bridges.[1]
-
Further Post-Translational Modifications: In addition to the lanthionine bridges, this compound undergoes other modifications, including the formation of a lysinoalanine bridge and the hydroxylation of an aspartate residue, catalyzed by other enzymes in the gene cluster.[1]
-
Leader Peptide Cleavage: Finally, the leader peptide is cleaved off to release the mature, biologically active this compound.
References
An In-depth Technical Guide to the Natural Analogs and Derivatives of Cinnamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamycin, a member of the type B lantibiotic family, and its natural analogs represent a class of structurally unique and biologically active peptides with significant therapeutic potential. Produced primarily by Streptomyces species, these tetracyclic peptides are characterized by the presence of unusual amino acids, including lanthionine (B1674491) and methyllanthionine bridges, which confer a rigid, globular structure. Their primary mechanism of action involves high-affinity, specific binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of bacterial and other cell membranes. This interaction disrupts membrane integrity and inhibits various cellular processes, leading to a range of biological effects, including antimicrobial, antiviral, and enzyme-inhibiting activities. This technical guide provides a comprehensive overview of the core characteristics of this compound and its natural analogs, with a focus on their structure-activity relationships, quantitative biological data, and detailed experimental methodologies.
Introduction to this compound and its Analogs
This compound and its related compounds are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] The family of natural analogs primarily includes duramycin (B1576892), duramycin B, duramycin C, and ancovenin, all of which share a conserved 19-amino acid core structure.[2][3] These peptides are produced by various strains of actinomycetes, most notably Streptomyces species such as Streptomyces cinnamoneus.[4]
The defining structural features of these lantibiotics are the intramolecular thioether bridges of lanthionine (Lan) and methyllanthionine (MeLan), formed by the post-translational modification of cysteine, serine, and threonine residues.[5][6] Additionally, they contain an unusual lysinoalanine bridge and a hydroxylated aspartic acid residue at position 15, which is crucial for their biological activity.[2][6] This extensive cross-linking results in a compact and stable three-dimensional structure.
The primary biological target of this compound and its analogs is phosphatidylethanolamine (PE), a major phospholipid component of many bacterial cell membranes.[7] The high specificity and affinity for PE underpin their various biological activities, which include:
-
Antimicrobial Activity: Primarily against Gram-positive bacteria.[3][8]
-
Enzyme Inhibition: Potent inhibition of phospholipase A2.
-
Antiviral Activity: Inhibition of the entry of certain enveloped viruses.[2][3]
-
Apoptosis Induction: The ability to induce programmed cell death in certain cell types.[9]
The unique mode of action and diverse biological activities of these compounds make them attractive candidates for the development of new therapeutic agents.
Natural Analogs of this compound: A Comparative Overview
The known natural analogs of this compound exhibit slight variations in their amino acid sequences, which in turn influence their biological activity profiles. The core structures, however, remain highly conserved.
| Compound | Producing Organism | Molecular Weight (Da) | Key Structural Features |
| This compound | Streptomyces cinnamoneus | 2041.3 | Arg at position 2 |
| Duramycin | Streptomyces cinnamoneus | 2013.3 | Lys at position 2 |
| Duramycin B | Streptomyces cinnamoneus | Not specified | Val at position 1, Phe at position 3 |
| Duramycin C | Streptomyces cinnamoneus | Not specified | Val at position 1, Phe at position 3, Ala at position 14 |
| Ancovenin | Streptomyces sp. | 1965 | Lacks the lysinoalanine bridge |
Table 1: Comparison of this compound and its Natural Analogs
Quantitative Biological Data
The following tables summarize the key quantitative data related to the biological activity of this compound and its analogs.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 16 µg/mL[5] | Data not available | Data not available | Data not available |
| Duramycin | 0.4 µg/mL (200 nM)[6], 32 µg/mL[5] | Data not available | Data not available | Data not available |
| Duramycin B | Data not available | Data not available | Data not available | Data not available |
| Duramycin C | Active (qualitative)[8] | Data not available | Data not available | Data not available |
| Ancovenin | Data not available | Data not available | Data not available | Data not available |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Selected Microorganisms. Note: MIC values can vary depending on the specific strain and assay conditions.
Enzyme Inhibition and Binding Affinity
| Compound | Target | Assay | Value | Reference |
| This compound | Phospholipase A2 | IC50 | ~1 µM | |
| Duramycin | Phospholipase A2 | IC50 | ~1 µM | |
| Duramycin B | Phospholipase A2 | IC50 | ~1 µM | |
| Duramycin C | Phospholipase A2 | IC50 | ~1 µM | |
| This compound | Phosphatidylethanolamine (PE) | Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | [10] |
Table 3: Enzyme Inhibition and Binding Affinity Data.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogs is their specific and high-affinity binding to phosphatidylethanolamine (PE).[7] This interaction triggers a cascade of events that disrupt the cell membrane and interfere with cellular functions.
Interaction with Phosphatidylethanolamine and Membrane Disruption
The binding of this compound to PE is a 1:1 stoichiometric interaction.[10] The hydroxylated aspartic acid at position 15 plays a critical role in forming a coordination complex with the primary amine headgroup of PE. This interaction anchors the lantibiotic to the membrane surface. Subsequent hydrophobic interactions between the peptide and the lipid acyl chains are thought to further stabilize the complex and promote the insertion of the peptide into the membrane. This binding event can lead to several consequences:
-
Membrane Permeabilization: The formation of pores or other disruptions in the membrane, leading to leakage of cellular contents.[11]
-
Inhibition of PE-dependent Enzymes: By sequestering PE, these lantibiotics indirectly inhibit enzymes that require PE as a substrate or cofactor, such as phospholipase A2.
-
Alteration of Membrane Fluidity and Curvature: The rigid structure of the lantibiotic can induce changes in the physical properties of the lipid bilayer.
This compound's primary mechanism of action.
Apoptosis Induction
While the precise signaling cascade is still under investigation, the interaction of this compound with PE on the outer leaflet of the plasma membrane is thought to trigger downstream events leading to apoptosis. This may involve the activation of caspase pathways, key executioners of programmed cell death.
Hypothesized apoptosis induction pathway.
Inhibition of Viral Entry
Duramycin has been shown to inhibit the entry of several enveloped viruses. This is thought to occur by binding to PE present in the viral envelope, thereby interfering with the fusion process between the viral and host cell membranes. This mechanism is particularly relevant for viruses that utilize PE as a cofactor for entry.[2][3]
Mechanism of viral entry inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its analogs.
Isolation and Purification of this compound from Streptomyces cinnamoneus
Workflow for this compound purification.
Materials:
-
Streptomyces cinnamoneus strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., ISP2 medium)
-
Butanol or Ethyl Acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727) gradients)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724), water, and trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Seed Culture: Inoculate a loopful of S. cinnamoneus from a slant into 50 mL of seed culture medium in a 250 mL flask. Incubate at 28°C with shaking at 200 rpm for 48 hours.
-
Production Culture: Inoculate 500 mL of production medium in a 2 L flask with 5% (v/v) of the seed culture. Incubate at 28°C with shaking at 200 rpm for 5-7 days.
-
Harvesting: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant three times with an equal volume of n-butanol or ethyl acetate. Pool the organic layers.
-
Concentration: Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of chloroform and apply it to a silica gel column pre-equilibrated with chloroform. Elute the column with a stepwise gradient of methanol in chloroform. Collect fractions and monitor for activity using a bioassay (e.g., agar (B569324) diffusion assay against B. subtilis).
-
Preparative HPLC: Pool the active fractions, concentrate, and dissolve in a minimal volume of the initial HPLC mobile phase. Purify the active compound using a preparative reversed-phase HPLC column with a linear gradient of acetonitrile in water containing 0.1% TFA.
-
Verification: Confirm the purity and identity of the isolated this compound using analytical HPLC and mass spectrometry.
Broth Microdilution Assay for MIC Determination
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
This compound or analog stock solution of known concentration
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain an inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution of Lantibiotic: In a 96-well plate, add 50 µL of MHB to wells 2 through 12 of a designated row. Add 100 µL of the lantibiotic stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the lantibiotic that completely inhibits visible growth of the bacteria.
Isothermal Titration Calorimetry (ITC) for Peptide-Lipid Interaction
Materials:
-
Isothermal Titration Calorimeter
-
This compound or analog solution of known concentration
-
Liposome (B1194612) suspension (e.g., large unilamellar vesicles - LUVs) containing phosphatidylethanolamine (PE)
-
Buffer solution (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation: Prepare a solution of the lantibiotic (e.g., 10-50 µM) and a suspension of liposomes (e.g., 1-5 mM) in the same degassed buffer to avoid heat of dilution effects.
-
ITC Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the liposome suspension into the sample cell and the lantibiotic solution into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 5-10 µL) of the lantibiotic solution into the sample cell containing the liposomes, with sufficient time between injections for the system to return to thermal equilibrium.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of lantibiotic to lipid. This binding isotherm can then be fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Synthesis and Derivatization
The generation of novel this compound derivatives can be achieved through two primary approaches: biosynthetic engineering and chemical synthesis.
-
Biosynthetic Engineering: This involves the genetic manipulation of the this compound biosynthetic gene cluster (cin). By employing techniques such as site-directed mutagenesis of the precursor peptide gene (cinA) or swapping domains of the modifying enzymes (e.g., cinM), it is possible to introduce new amino acids or alter the ring structures, leading to the production of novel analogs with potentially improved properties.[12] Heterologous expression of the modified gene clusters in a suitable host, such as Streptomyces lividans or E. coli, allows for the production and subsequent screening of these new derivatives.[6][10]
-
Chemical Synthesis and Modification: While the total synthesis of these complex peptides is challenging, semi-synthetic approaches are more feasible. This can involve the isolation of the natural product followed by chemical modification of specific functional groups. For example, the primary amine groups can be targeted for the attachment of labels (e.g., biotin, fluorescent dyes) or other moieties to modulate the pharmacokinetic properties of the molecule.
Conclusion
This compound and its natural analogs represent a promising class of bioactive peptides with a unique mechanism of action. Their high affinity and specificity for phosphatidylethanolamine provide a strong foundation for the development of novel therapeutics targeting bacterial infections, viral diseases, and potentially other conditions involving PE-rich membranes. A thorough understanding of their structure-activity relationships, coupled with the application of the detailed experimental protocols outlined in this guide, will be crucial for advancing the research and development of these remarkable natural products. Further exploration into their downstream signaling pathways and the generation of novel derivatives through biosynthetic and synthetic approaches will undoubtedly unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomyces cinnamoneus - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamycin: A Comprehensive Technical Review of a Multifaceted Lantibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamycin, a member of the type B lantibiotics, is a tetracyclic peptide antibiotic produced by several species of Streptomyces.[1][2] Its unique structure, characterized by unusual amino acids such as meso-lanthionine, (2S,3S,6R)-3-methyllanthionine, (2S,8S)-lysinoalanine, and erythro-3-hydroxy-L-aspartic acid, underpins its remarkable biological activities.[1][2] This technical guide provides a comprehensive literature review of this compound research, summarizing its structure, biosynthesis, mechanism of action, and therapeutic potential. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising biomolecule.
Introduction
First isolated in 1952, this compound has garnered significant scientific interest due to its specific interaction with phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of many bacterial and eukaryotic cell membranes.[1][3] This interaction is the cornerstone of its diverse biological effects, which include antimicrobial, antiviral, and potential anticancer activities.[3][4] this compound and its close relatives, the duramycins, are among the smallest known peptides with a well-defined three-dimensional structure, rendering them resistant to thermal and proteolytic degradation.[3][5] These properties, combined with their potent bioactivities, position this compound and its analogues as promising candidates for therapeutic development.[6]
Structure and Physicochemical Properties
This compound is a 19-residue peptide with a compact, globular structure.[1] Its tetracyclic nature is a result of post-translational modifications that introduce thioether bridges (lanthionine and methyllanthionine) and a lysinoalanine bridge.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C89H125N25O25S3 | [7] |
| Molecular Weight | 2041.3 g/mol | [7][8] |
| CAS Number | 110655-58-8 | [7] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [9] |
| Amino Acid Sequence | Ala-Arg-Gln-Ala-Ala-Ala-Phe-Gly-Pro-Phe-Abu-Phe-Val-Ala-Asp-Gly-Asn-Abu-Lys | [1] |
Biosynthesis
The biosynthesis of this compound is a complex process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. This process is encoded by the cin biosynthetic gene cluster.[1][10]
The precursor peptide, encoded by the cinA gene, consists of a 59-amino acid N-terminal leader peptide and a 19-amino acid C-terminal propeptide.[1][11] The leader peptide guides the subsequent modifications of the propeptide. Key enzymes in this pathway include:
-
CinM: A bifunctional enzyme that dehydrates serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine, respectively, and then catalyzes the formation of the lanthionine (B1674491) and methyllanthionine bridges.[1][11]
-
CinX: An α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of the aspartate residue at position 15 to erythro-3-hydroxy-L-aspartic acid.[1][11]
-
Cinorf7: A small protein crucial for the formation of the lysinoalanine bridge between lysine (B10760008) 19 and the dehydroalanine at position 6.[1][11]
Following these modifications, the leader peptide is cleaved to release the mature, biologically active this compound.[10] The producing organism, Streptomyces cinnamoneus, possesses a unique immunity mechanism to protect itself from this compound's activity. The cinorf10 gene encodes a phosphatidylethanolamine monomethyltransferase that methylates PE, preventing this compound from binding to the cell membrane of the producer.[1]
Mechanism of Action
The primary molecular target of this compound is phosphatidylethanolamine (PE), a phospholipid predominantly found in the inner leaflet of the plasma membrane of many cells.[1][12] this compound binds to PE with high specificity and a 1:1 stoichiometry.[4][13] This interaction is facilitated by a binding pocket on the this compound molecule that accommodates the PE headgroup.[1]
The binding is stabilized by a network of hydrogen bonds between the ammonium (B1175870) group of PE and the backbone carbonyls of Phe7 and Val13, as well as the hydroxyl and carboxylate groups of HyAsp15 in this compound.[1] Additionally, the phosphate (B84403) group of PE interacts with the backbone amide hydrogens of residues 10-13 of the peptide.[4]
This high-affinity binding induces a transbilayer movement of PE from the inner to the outer leaflet of the cell membrane.[12] The accumulation of this compound-PE complexes on the cell surface leads to membrane permeabilization, disruption of membrane integrity, and ultimately cell death.[4][12][14]
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of biological activities, making it a molecule of significant therapeutic interest.
Antimicrobial Activity
This compound is active against a range of Gram-positive bacteria, including Bacillus subtilis.[1] Its mechanism of action, targeting a fundamental component of the bacterial cell membrane, makes it a compelling candidate for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
Antiviral Activity
This compound has demonstrated antiviral activity against Herpes Simplex Virus (HSV).[4][7] This is thought to be due to its ability to disrupt the association of PE with phosphatidylserine (B164497) receptors, which are necessary for the entry of many enveloped viruses.[2]
Enzyme Inhibition
This compound is a potent indirect inhibitor of phospholipase A2 (PLA2).[9][15] By sequestering its substrate, PE, this compound prevents PLA2 from carrying out its enzymatic function.[15] This has implications for treating inflammatory conditions where PLA2 activity is upregulated. It also exhibits inhibitory action against angiotensin-I converting enzyme (ACE).[4]
Anticancer Potential
The ability of this compound to selectively bind to PE, which is often exposed on the outer surface of cancer cells, has led to investigations into its anticancer properties.[3] Studies have shown that this compound can induce cell death in HeLa cells by disrupting their membranes.[3]
Table 2: Quantitative Data on this compound's Biological Activity
| Activity | Target/Assay | Value | Reference |
| Binding Affinity (K₀) to PE | in POPC membrane | ~10⁷ - 10⁸ M⁻¹ | [13] |
| Binding Affinity (K₀) to PE | in octyl glucoside micelle | ~10⁶ M⁻¹ | [13] |
| Dissociation Constant towards PE-containing membranes | low nanomolar range | [2][5] | |
| Inhibition of Phospholipase A2 | various sources | IC₅₀ ~ 1 µM | [15] |
| Antibacterial Activity | Streptomyces antibioticus | 5 µg (spot-on-lawn) | [2][16] |
Key Experimental Protocols
Isolation and Purification of this compound
A general workflow for the isolation and purification of this compound from a producing strain like Streptomyces cinnamoneus involves several key steps.
Protocol Outline:
-
Fermentation: Culture the producing microorganism (e.g., Streptomyces cinnamoneus) in a suitable liquid medium to promote this compound production.
-
Cell Separation: Separate the microbial cells from the culture broth by centrifugation.
-
Extraction: Extract the this compound from the supernatant using a suitable organic solvent.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to perform an initial cleanup and concentration of the crude extract.
-
High-Performance Liquid Chromatography (HPLC): Purify the this compound to homogeneity using reverse-phase HPLC with a suitable solvent gradient.
-
Verification: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and NMR.[2]
Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, such as that between this compound and PE.[13]
Protocol Outline:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer. Prepare a suspension of PE-containing liposomes or micelles in the same buffer.
-
ITC Experiment: Load the this compound solution into the sample cell of the ITC instrument and the PE suspension into the injection syringe.
-
Titration: Inject small aliquots of the PE suspension into the this compound solution while monitoring the heat change associated with the binding event.
-
Data Analysis: Analyze the resulting titration curve to determine the binding constant (K₀), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13]
Antimicrobial Activity Assay (Spot-on-Lawn)
This is a common method to assess the antimicrobial activity of a compound.[2][16]
Protocol Outline:
-
Prepare Indicator Strain: Grow the indicator bacterium (e.g., Bacillus subtilis or Streptomyces antibioticus) in a suitable liquid medium to a specific optical density.
-
Prepare Agar (B569324) Plate: Spread a lawn of the indicator strain onto the surface of an appropriate agar medium.
-
Spot this compound: Spot a known concentration of the purified this compound onto the bacterial lawn.
-
Incubation: Incubate the plate under conditions that support the growth of the indicator strain.
-
Observe Zone of Inhibition: Measure the diameter of the clear zone around the spot where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.[2][16]
Conclusion and Future Directions
This compound stands out as a lantibiotic with a unique mechanism of action and a wide array of biological activities. Its high-affinity and specific interaction with phosphatidylethanolamine provides a powerful tool for studying membrane biology and a promising avenue for therapeutic development. Future research should focus on several key areas:
-
Lead Optimization: Genetic engineering of the this compound biosynthetic gene cluster could lead to the production of novel analogues with improved therapeutic properties, such as enhanced potency, reduced toxicity, and better pharmacokinetic profiles.[10]
-
Clinical Translation: Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of this compound in treating bacterial infections, viral diseases, and cancer.
-
Drug Delivery: The development of effective drug delivery systems for this compound will be crucial to overcoming challenges associated with its poor water solubility and optimizing its in vivo efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bioengineering Lantibiotics for Therapeutic Success [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C89H125N25O25S3 | CID 131801649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and structure determination of a new lantibiotic this compound B from Actinomadura atramentaria based on genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early History and Scientific Unraveling of Cinnamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin, also known as Ro 09-0198 and Lanthiopeptin (B1255900), is a member of the lantibiotic family of antimicrobial peptides. First isolated in 1952 from Streptomyces cinnamoneus, its unique structure and mode of action have made it a subject of scientific inquiry for decades.[1] This technical guide provides an in-depth overview of the early studies and history of this compound, focusing on its discovery, structural elucidation, mechanism of action, and biosynthesis. The information is presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Discovery and Initial Characterization
This compound was first reported in 1952 by Benedict et al. from the fermentation broth of a newly identified actinomycete, Streptomyces cinnamoneus.[1] Early studies focused on its isolation and preliminary characterization, laying the groundwork for future, more detailed investigations.
Production and Isolation
Experimental Protocol: Production and Isolation of this compound (Lanthiopeptin) (Based on Naruse et al., 1989)
-
Fermentation: A strain of Streptoverticillium cinnamoneum is cultured in a suitable medium to produce the peptide antibiotic.[2]
-
Extraction: The culture broth is processed to extract the active compound.
-
Purification: The crude extract is then subjected to a series of chromatographic steps, including gel filtration, to purify the this compound.[2]
Structural Elucidation: A Complex Puzzle
The determination of this compound's structure was a significant challenge due to its polycyclic nature and the presence of several unusual amino acids. Initial studies in the 1980s identified these unique components, including erythro-β-hydroxyaspartic acid, meso-lanthionine, threo-β-methyllanthionine, and lysinoalanine.[2][3] The complete, complex structure was ultimately elucidated in the late 1980s through advanced techniques, primarily 2D NMR spectroscopy.[4]
Amino Acid Composition and Structure
This compound is a 19-amino acid tetracyclic peptide. Its defining features are the thioether bridges of lanthionine (B1674491) and methyllanthionine, a lysinoalanine bridge, and a hydroxylated aspartic acid residue.[3][5] These modifications result in a compact, globular structure, classifying it as a type B lantibiotic.[6]
Table 1: Unusual Amino Acids in this compound
| Unusual Amino Acid | Description |
| meso-Lanthionine | A thioether-linked pair of alanine (B10760859) residues. |
| threo-β-Methyllanthionine | A thioether-linked alanine and threonine-derived aminobutyric acid residue. |
| Lysinoalanine | An isopeptide bond between the side chains of lysine (B10760008) and a serine-derived dehydroalanine. |
| erythro-β-Hydroxyaspartic acid | A hydroxylated form of aspartic acid. |
Experimental Protocol: Structure Elucidation by 2D NMR Spectroscopy (Generalized)
The definitive structure of this compound (then referred to as Ro 09-0198) was solved using a suite of homonuclear 2D-NMR experiments. These techniques allow for the determination of through-bond and through-space correlations between protons, which is essential for sequencing a peptide and defining its three-dimensional structure, especially when traditional sequencing methods are hindered by cyclization.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d6.
-
NMR Data Acquisition: A series of 2D NMR spectra are acquired. Key experiments would have included:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, typically those on adjacent carbons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's folding and the proximity of different parts of the molecule.
-
-
Data Analysis: The cross-peaks in the 2D spectra are analyzed to:
-
Assign all proton resonances to specific amino acid residues.
-
Sequence the amino acids by identifying NOEs between adjacent residues.
-
Define the 3D structure by using the NOE-derived distance restraints in molecular modeling calculations.
-
Mechanism of Action: A Specific Lipid Target
Early research into this compound's biological activity revealed a unique mechanism of action centered on its specific interaction with the membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[7] This interaction is the foundation for its various biological effects.
Binding to Phosphatidylethanolamine (PE)
This compound binds to PE with high specificity and affinity, forming a 1:1 complex.[8][9] This binding is a key feature that distinguishes it from many other antibiotics. The interaction is strong, with a binding constant (K₀) in the range of 10⁷ to 10⁸ M⁻¹.[8][9][10]
Table 2: Thermodynamic Parameters of this compound-PE Binding
| Parameter | Value | Method | Reference |
| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [8][9][10] |
| Reaction Enthalpy (ΔH°) | Varies with temperature (e.g., -10 kcal/mol at 50°C) | ITC | [8][10] |
| Free Energy of Binding (ΔG°) | ~ -10.5 kcal/mol | ITC | [10] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for this compound-PE Interaction (Generalized)
-
Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter. A suspension of PE-containing liposomes (vesicles) is loaded into the titration syringe. Both are in the same buffer solution.
-
Titration: Small, precise aliquots of the liposome (B1194612) suspension are injected into the this compound solution.
-
Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon each injection as the this compound-PE complex forms.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of PE to this compound. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the binding constant, stoichiometry, and enthalpy.[11][12][13]
Indirect Inhibition of Phospholipase A₂
One of the earliest discovered biological activities of this compound was its ability to inhibit phospholipase A₂ (PLA₂).[6] It was later determined that this inhibition is indirect. This compound does not bind to the enzyme itself but rather sequesters its substrate, PE, making it unavailable for the enzyme.[14]
Induction of Transbilayer Lipid Movement
This compound's interaction with PE, which is primarily located in the inner leaflet of the plasma membrane, leads to a fascinating consequence: the induction of transbilayer lipid movement, or "flip-flop."[15] This process exposes PE to the outer leaflet, which can trigger various cellular responses and contributes to this compound's cytotoxic effects.[5][15]
Biosynthesis: A Ribosomal Origin with Extensive Modifications
Lantibiotics like this compound are ribosomally synthesized and post-translationally modified peptides (RiPPs). This means they are initially produced as a larger precursor peptide, which then undergoes a series of enzymatic modifications to yield the final, active molecule. The genes responsible for this compound's biosynthesis are organized in a dedicated gene cluster.[10][16][17]
The this compound Gene Cluster (cin)
The cloning and sequencing of the cin gene cluster from S. cinnamoneus was a major breakthrough in understanding how this complex molecule is made.[10][16][17] Key genes in this cluster include:
-
cinA : The structural gene that encodes the precursor peptide (prepropeptide).[18]
-
cinM : Encodes a bifunctional enzyme that first dehydrates serine and threonine residues in the precursor peptide and then catalyzes the formation of the lanthionine and methyllanthionine bridges.[18]
-
cinX : Encodes the hydroxylase responsible for the modification of aspartate to β-hydroxyaspartic acid.[18]
-
cinorf7 : A gene encoding a small protein that is critical for the formation of the lysinoalanine bridge.[18][19]
Immunity
Producing organisms must protect themselves from the antibiotics they synthesize. In the case of S. cinnamoneus, immunity is achieved by modifying its own PE. The cin cluster contains a gene that encodes a methyltransferase, which methylates PE in the cell membrane. This modification prevents this compound from binding, thus protecting the producer cell.[20]
Conclusion
The journey of this compound from its discovery in the mid-20th century to the detailed molecular understanding we have today is a testament to the advancements in natural product chemistry and molecular biology. Its unique structure, specific mechanism of action targeting phosphatidylethanolamine, and intricate biosynthetic pathway have provided valuable insights into the world of lantibiotics. The early foundational studies were critical in paving the way for its current use as a molecular probe in cell biology and for ongoing research into its therapeutic potential. This guide serves as a compilation of that seminal work for the next generation of scientists exploring the potential of this fascinating molecule.
References
- 1. scribd.com [scribd.com]
- 2. Lanthiopeptin, a new peptide antibiotic. Production, isolation and properties of lanthiopeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. news-medical.net [news-medical.net]
- 14. toku-e.com [toku-e.com]
- 15. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Nine post-translational modifications during the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Understanding the Mechanism of Action of NAI-112, a Lanthipeptide with Potent Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications in Cinnamycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamycin is a tetracyclic lantibiotic with potent antimicrobial activity, primarily against Gram-positive bacteria. Its unique structure, featuring lanthionine (B1674491) bridges, a lysinoalanine bridge, and a hydroxylated aspartate residue, arises from a series of complex post-translational modifications (PTMs) of a ribosomally synthesized precursor peptide. Understanding the intricate enzymatic machinery responsible for these modifications is crucial for the rational design of novel this compound analogs with improved therapeutic properties. This technical guide provides an in-depth overview of the core PTMs in this compound biosynthesis, detailing the key enzymes involved, their mechanisms of action, and the experimental protocols utilized to elucidate this fascinating biosynthetic pathway.
The this compound Biosynthetic Gene Cluster and Precursor Peptide
The genetic blueprint for this compound production is encoded within the cin biosynthetic gene cluster, first identified in Streptomyces cinnamoneus.[1][2] This cluster contains the structural gene cinA, which encodes the precursor peptide, as well as genes for the modifying enzymes, transport proteins, and regulatory elements.[1][3]
The cinA gene product is a precursor peptide consisting of an N-terminal leader peptide and a C-terminal propeptide. The leader peptide serves as a recognition signal for the modifying enzymes, guiding them to the propeptide region where the PTMs occur.[4][5] Following modification, the leader peptide is proteolytically cleaved to release the mature, biologically active this compound.
Key Post-Translational Modifications and a Cascade of Enzymatic Events
The biosynthesis of mature this compound from the linear CinA precursor peptide involves a series of remarkable enzymatic transformations. These modifications are critical for the final three-dimensional structure and biological activity of the antibiotic.[4][5] The key PTMs include:
-
Dehydration and Cyclization: The formation of the characteristic lanthionine (Lan) and methyllanthionine (MeLan) bridges is catalyzed by a single bifunctional enzyme, CinM .[4][5] CinM first dehydrates specific serine and threonine residues within the CinA propeptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, the sulfhydryl groups of cysteine residues perform a Michael-type addition to these unsaturated amino acids, forming the thioether linkages of the lanthionine bridges.[4] CinM is responsible for the dehydration of four residues (two serines and two threonines) in the core peptide of CinA.[1][4]
-
Hydroxylation: A unique feature of this compound is the presence of an erythro-3-hydroxy-L-aspartic acid residue at position 15. This hydroxylation is catalyzed by CinX , an Fe(II)/α-ketoglutarate-dependent hydroxylase.[4][5] This modification is crucial for the interaction of this compound with its target, phosphatidylethanolamine.[4] Interestingly, CinX can modify the CinA propeptide both before and after the modifications catalyzed by CinM, and it does not require the leader peptide for its activity.[4][6]
-
Lysinoalanine Bridge Formation: The final intramolecular bridge in this compound is a lysinoalanine (Lal) linkage between a dehydroalanine at position 6 (derived from serine) and the ε-amino group of a lysine (B10760008) residue at position 19. The formation of this bridge is dependent on the small protein Cinorf7 .[4][6] While the precise mechanism of Cinorf7 remains to be fully elucidated, co-expression studies have definitively shown its essential role in catalyzing this final cyclization step.[4]
Signaling Pathway for this compound Post-Translational Modifications
Caption: Enzymatic cascade in this compound biosynthesis.
Quantitative Data Summary
While detailed kinetic parameters for the this compound biosynthetic enzymes are not extensively reported in the literature, the following table summarizes the key quantitative observations from in vitro and in vivo studies.
| Enzyme | Substrate(s) | Modification(s) | Key Quantitative Observations | Reference(s) |
| CinM | CinA precursor peptide | Dehydration of 2 Ser and 2 Thr residues; Formation of 3 (Me)Lan bridges | Activity is dependent on the presence of the leader peptide. | [4][5] |
| CinX | CinA precursor peptide (with or without leader peptide) | Hydroxylation of Asp15 | Activity is dependent on Fe(II) and α-ketoglutarate. The order of modification by CinM and CinX is interchangeable. | [4][5] |
| Cinorf7 | Modified CinA precursor peptide | Formation of lysinoalanine bridge between Dha6 and Lys19 | Essential for the formation of the lysinoalanine bridge as demonstrated by co-expression studies. In vitro reconstitution of its activity has been unsuccessful to date. | [4][6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of in vitro reconstitution experiments and heterologous expression systems.
In Vitro Reconstitution of this compound Biosynthesis
This approach involves the individual expression and purification of the biosynthetic enzymes and the precursor peptide, followed by their combination in a controlled in vitro environment to study the modification reactions.
Experimental Workflow for In Vitro Reconstitution
Caption: Workflow for in vitro this compound biosynthesis.
Detailed Methodologies:
-
Gene Cloning and Plasmid Construction: The genes cinA, cinM, cinX, and cinorf7 are amplified from S. cinnamoneus genomic DNA by PCR. The amplified fragments are then cloned into suitable E. coli expression vectors, such as the pET series, often incorporating an N-terminal polyhistidine (His) tag to facilitate protein purification.[4]
-
Protein Expression and Purification: The resulting plasmids are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the His-tagged proteins are purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The purity of the proteins is assessed by SDS-PAGE.[4]
-
In Vitro Modification Assays: The purified CinA precursor peptide is incubated with one or more of the purified modifying enzymes (CinM, CinX, Cinorf7) in a reaction buffer containing necessary cofactors (e.g., ATP and MgCl₂ for CinM; Fe(II) and α-ketoglutarate for CinX). The reactions are typically incubated at 37°C for several hours.[4]
-
Analysis of Modified Peptides: The products of the in vitro reactions are analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-ESI-MS/MS) to detect the expected mass shifts corresponding to dehydration, hydroxylation, and cyclization events.[1] The biological activity of the modified peptides can be assessed using antimicrobial assays against a sensitive indicator strain, such as Bacillus subtilis.[4]
Heterologous Expression in E. coli
To overcome the challenges of in vitro reconstitution, particularly for the elusive activity of Cinorf7, heterologous expression of the entire biosynthetic pathway in a host organism like E. coli has been employed.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous this compound production.
Detailed Methodologies:
-
Construction of Co-expression Plasmids: The genes cinA, cinM, cinX, and cinorf7 are cloned into a set of compatible expression vectors (e.g., pRSFDuet-1 and pACYCDuet-1) that can be maintained in the same E. coli host cell. The cinA gene is typically engineered to include a His-tag for purification.[4]
-
Co-expression in E. coli: The plasmids are co-transformed into an E. coli expression strain. Protein expression is induced with IPTG, and the cells are grown for an extended period to allow for the post-translational modifications to occur in vivo.[4]
-
Purification and Analysis of Modified CinA: The E. coli cells are harvested and lysed. The His-tagged, modified CinA peptide is then purified using Ni-NTA affinity chromatography. The purified peptide is analyzed by mass spectrometry to confirm the presence of all expected modifications. The biological activity is confirmed through antimicrobial assays.[4]
Conclusion and Future Directions
The study of post-translational modifications in this compound biosynthesis has unveiled a sophisticated enzymatic machinery responsible for generating a structurally complex and potent antibiotic. The combined use of in vitro reconstitution and heterologous expression has been instrumental in dissecting the roles of the key modifying enzymes CinM, CinX, and Cinorf7. While significant progress has been made, future research should focus on obtaining detailed kinetic data for these enzymes and elucidating the precise catalytic mechanism of Cinorf7. A deeper understanding of this biosynthetic pathway will undoubtedly pave the way for the bioengineering of novel this compound analogs with enhanced antimicrobial activity, improved pharmacokinetic properties, and expanded therapeutic applications.
References
- 1. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nine post-translational modifications during the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Cinnamycin from Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of cinnamycin, a potent lantibiotic with significant therapeutic potential. The protocols cover purification from both native producing organisms and heterologous expression systems, providing flexibility for various research and development needs.
Data Presentation
The following table summarizes the reported yields of this compound and its precursors from different production and purification strategies. This data allows for a comparative analysis of the efficiency of each approach.
| Producing Organism | Purification Method | Product | Yield | Reference |
| Actinomadura atramentaria NBRC 14695T | Methanol (B129727) Extraction, Hydrophobic Resin Chromatography, RP-HPLC (C8) | This compound B | 5.3 mg from 3 L of agar (B569324) medium | [1] |
| Escherichia coli BL21(DE3) (Co-expression) | Immobilized Metal Affinity Chromatography (IMAC), RP-HPLC | His6-Flag-CinA(A–1K) peptide | 2 mg per liter of cell culture | [2][3] |
| Escherichia coli BL21(DE3) | Immobilized Metal Affinity Chromatography (IMAC), RP-HPLC | His6-CinA(A–1K) peptide | 40 mg per liter of cell culture | [2][3] |
| Escherichia coli BL21(DE3) | Immobilized Metal Affinity Chromatography (IMAC) | His10-CinM | 6-10 mg per liter of cell culture | [2][3] |
Experimental Protocols
Protocol 1: Purification of this compound from Actinomadura atramentaria Culture
This protocol is adapted from the purification of this compound B from Actinomadura atramentaria.[1]
1. Cultivation and Harvest:
-
Culture Actinomadura atramentaria on ISP2 agar medium for 7 days at 30°C.[1]
-
Harvest the aerial hyphae and spore cells from the agar surface using a sterile spatula.
2. Extraction:
-
To the harvested cell mass, add double the volume of methanol (MeOH).
-
Agitate the mixture to ensure thorough extraction.
-
Filter the mixture using Whatman No. 1 paper filter to separate the methanol extract from the cell debris.
-
Concentrate the methanol extract to an aqueous residue using a rotary evaporator.
3. Column Chromatography (Hydrophobic Resin):
-
Subject the aqueous residue to open column chromatography using a hydrophobic resin such as CHP-20P.[1]
-
Elute the column with a stepwise gradient of methanol:
-
10% Methanol
-
60% Methanol
-
100% Methanol
-
-
Collect the fractions and analyze for the presence of this compound, which is expected to elute in the higher methanol concentration fractions.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Subject the active fraction from the hydrophobic resin chromatography (e.g., the 100% MeOH fraction) to RP-HPLC for final purification.[1]
-
Column: C8 column (e.g., 4.6 × 250 mm, 5C8-MS).[1]
-
Mobile Phase: Isocratic elution with 30% acetonitrile (B52724) (MeCN) containing 0.05% trifluoroacetic acid (TFA).[1]
-
Detection: UV detector set at 220 nm.[1]
-
Collect the peak corresponding to this compound. The retention time for this compound B in the cited study was 15.1 minutes.[1]
-
Lyophilize the purified fraction to obtain pure this compound.
Protocol 2: Purification of His-tagged this compound Precursor from Escherichia coli
This protocol is designed for the purification of a His-tagged this compound precursor peptide heterologously expressed in E. coli.[2][3]
1. Cultivation and Induction:
-
Inoculate 2 L of Luria-Bertani (LB) medium supplemented with appropriate antibiotics with a starter culture of E. coli BL21(DE3) carrying the expression plasmid.
-
Grow the culture aerobically at 37°C with shaking until the absorbance at 600 nm (A600) reaches approximately 0.6–0.8.[2][3]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[2][3]
-
Transfer the culture to 18°C and continue aerobic growth for an additional 20 hours.[2][3]
2. Cell Lysis:
-
Harvest the cells by centrifugation at 5000 x g for 20 minutes at 4°C.[2][3] The cell paste can be stored at -80°C until use.
-
Resuspend the cell paste in a suitable lysis buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Disrupt the cells by sonication on ice.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Load the clear supernatant onto a HiTrap chelating HP nickel affinity column (or similar) pre-equilibrated with binding buffer.[2]
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound precursor peptide with an elution buffer containing a high concentration of imidazole.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For higher purity, subject the eluted fractions containing the His-tagged peptide to RP-HPLC.[2][3]
-
Column: A suitable C18 or C8 column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.
-
Detection: UV detection at 210-220 nm.[4]
-
Pool the fractions containing the pure peptide and lyophilize.
Visualizations
Caption: Workflow for this compound Purification from Actinomadura atramentaria.
Caption: Workflow for His-tagged this compound Precursor Purification from E. coli.
References
Recombinant Expression of Cinnamycin in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the recombinant expression, purification, and characterization of the lantibiotic cinnamycin in Escherichia coli. This compound, a potent antimicrobial peptide, exerts its activity through high-affinity binding to phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1] The protocols outlined below are designed to facilitate the production of fully modified, active this compound for research and drug development purposes.
Introduction to Recombinant this compound Production
This compound is a post-translationally modified peptide, and its biosynthesis requires the coordinated action of several enzymes. The key genes involved in its maturation are:
-
cinA : Encodes the precursor peptide, which includes an N-terminal leader sequence and a C-terminal propeptide.
-
cinM : Encodes a lanthionine (B1674491) synthetase responsible for the dehydration of serine and threonine residues and the subsequent formation of lanthionine and methyllanthionine bridges.[2]
-
cinX : Encodes a hydroxylase that modifies aspartate at position 15.[2]
-
cinorf7 : A crucial gene for the formation of the lysinoalanine (Lal) bridge.[2]
Successful recombinant production in E. coli necessitates the co-expression of the precursor peptide (CinA) with the requisite modification enzymes (CinM, CinX, and Cinorf7).[2] A dual-plasmid system utilizing compatible vectors such as pRSFDuet-1 and pACYCDuet-1 is a recommended strategy for achieving coordinated expression of these four genes.[3][4]
Quantitative Data Summary
The following table summarizes expected yields from the recombinant expression of this compound and its associated components in E. coli. These values are compiled from published data and may vary depending on experimental conditions and optimization strategies.
| Component | Expression System | Purification Method | Typical Yield | Reference |
| His₆-CinA(A-1K) Precursor Peptide | E. coli BL21(DE3) | IMAC, RP-HPLC | 40 mg/L of culture | [2] |
| His₁₀-CinM Modifying Enzyme | E. coli BL21(DE3) | IMAC | 6-10 mg/L of culture | [2] |
| Fully Modified this compound | E. coli BL21(DE3) co-expression | IMAC, RP-HPLC | Not explicitly quantified, but activity confirmed to be similar to authentic this compound. | [2] |
| General Recombinant Peptides | E. coli | Various | 17-34 mg/50mL of culture | [5] |
Note: IMAC = Immobilized Metal Affinity Chromatography; RP-HPLC = Reverse-Phase High-Performance Liquid Chromatography.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The overall workflow for the recombinant expression and purification of this compound in E. coli is depicted below. This process begins with the cloning of the necessary genes into compatible expression vectors, followed by co-transformation into an appropriate E. coli strain, induction of protein expression, cell lysis, and subsequent purification of the mature peptide.
Caption: Experimental workflow for recombinant this compound production.
This compound Biosynthesis Pathway
The biosynthesis of this compound from its precursor peptide, CinA, involves a series of enzymatic post-translational modifications. This diagram illustrates the sequential action of the modifying enzymes CinM, CinX, and Cinorf7 to produce the mature, active lantibiotic.
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for protein coexpression in Escherichia coli - CSHL Scientific Digital Repository [repository.cshl.edu]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
Application of Cinnamycin in Studying Membrane Asymmetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin is a tetracyclic lantibiotic peptide antibiotic that exhibits a high degree of specificity and affinity for the phospholipid phosphatidylethanolamine (B1630911) (PE).[1][2][3] This unique property makes it an invaluable molecular probe for investigating the asymmetric distribution of lipids in cellular membranes. In healthy eukaryotic cells, PE is predominantly sequestered in the inner leaflet of the plasma membrane. However, during key cellular processes such as apoptosis, cell division, and phagocytosis, this asymmetry is disrupted, leading to the exposure of PE on the outer leaflet.[1][2][4] this compound's ability to specifically bind to exposed PE allows for the sensitive and specific detection and quantification of these changes in membrane dynamics.
This document provides detailed application notes and experimental protocols for the use of this compound in studying membrane asymmetry, with a focus on its application in apoptosis and phagocytosis research.
Mechanism of Action
This compound forms a stable 1:1 complex with the headgroup of PE.[2][3] The specificity of this interaction is conferred by a binding pocket in the this compound molecule that accommodates the ethanolamine (B43304) headgroup of PE through a network of hydrogen bonds.[3] This binding can induce a transbilayer movement, or "flip-flop," of phospholipids, further promoting the exposure of PE on the cell surface.[3][4][5] At higher concentrations, this interaction can lead to membrane permeabilization and eventual cell lysis.[3]
Data Presentation
Thermodynamic Parameters of this compound-PE Interaction
The interaction between this compound and phosphatidylethanolamine has been characterized by various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The key thermodynamic parameters are summarized in the table below.
| Parameter | Value | Conditions | Reference |
| Binding Constant (K0) | 107 - 108 M-1 | POPC bilayer membrane | [2][6] |
| ~106 M-1 | Octyl glucoside (OG) micelles | [6] | |
| Reaction Enthalpy (ΔH°) | 0 kcal/mol | 10 °C in large unilamellar vesicles (LUVs) | [2] |
| -10 kcal/mol | 50 °C in LUVs | [2] | |
| Free Energy of Binding (ΔG°) | -10.5 kcal/mol | Temperature independent in LUVs | [2] |
| Molar Heat Capacity (ΔCp°) | -245 cal/mol | LUVs | [2] |
| Stoichiometry (n) | 1:1 | This compound:PE | [2][3] |
Mandatory Visualization
Caption: Workflow for detecting phosphatidylethanolamine (PE) exposure on apoptotic cells using fluorescently-labeled this compound.
Caption: Role of PE exposure as an "eat-me" signal in apoptosis and its detection by this compound, leading to phagocytosis.
Experimental Protocols
Protocol 1: Detection of PE Externalization in Apoptotic Cells by Flow Cytometry
This protocol describes the use of fluorescently-labeled this compound to quantify the percentage of apoptotic cells in a population.
Materials:
-
Fluorescently-labeled this compound (e.g., Biotinylated this compound and fluorescently-labeled Streptavidin, or a direct fluorescent conjugate)
-
Annexin V-FITC (as a positive control for apoptosis)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Flow cytometer
Procedure:
-
Induction of Apoptosis: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include a vehicle-treated control.
-
Cell Harvesting: a. Carefully collect the cell culture supernatant, which may contain detached apoptotic cells. b. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. c. Combine the detached cells with the supernatant from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. c. To 100 µL of the cell suspension, add the fluorescently-labeled this compound to a final concentration of 0.5 µM.[7] d. For control tubes, add Annexin V-FITC and/or PI according to the manufacturer's instructions. e. Incubate the cells for 20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer. This compound fluorescence will identify cells with exposed PE, while PI will stain necrotic or late apoptotic cells.
Protocol 2: this compound-Induced Cell Lysis Assay
This protocol measures the membrane-disrupting activity of this compound by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells.
Materials:
-
This compound
-
HeLa cells or other suitable cell line
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
This compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control and a maximum LDH release control (by adding lysis buffer from the kit). c. Incubate the plate at 37°C for a desired time period (e.g., 1-4 hours).
-
LDH Measurement: a. Centrifuge the plate at 250 x g for 10 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Add 50 µL of the LDH assay reaction mixture to each well. d. Incubate for 30 minutes at room temperature, protected from light. e. Add 50 µL of the stop solution. f. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual.
Protocol 3: In Vitro Phagocytosis Assay of Apoptotic Cells
This protocol uses this compound to identify apoptotic target cells and quantifies their engulfment by phagocytes.
Materials:
-
Target cells (e.g., Jurkat T cells)
-
Phagocytic cells (e.g., macrophages)
-
Fluorescently-labeled this compound
-
A fluorescent cell tracker (B12436777) for phagocytes (e.g., CellTracker™ Green CMFDA)
-
Apoptosis-inducing agent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of Apoptotic Target Cells: a. Induce apoptosis in the target cell population as described in Protocol 1. b. Stain the apoptotic cells with a fluorescently-labeled this compound. c. Wash the cells to remove unbound this compound.
-
Labeling of Phagocytes: a. Label the phagocytic cells with a distinct fluorescent marker according to the manufacturer's protocol.
-
Co-incubation: a. Co-culture the labeled phagocytes and the this compound-stained apoptotic target cells at an appropriate ratio (e.g., 1:5 phagocyte to target cell ratio). b. Incubate for a period that allows for phagocytosis to occur (e.g., 1-2 hours).
-
Analysis: a. Flow Cytometry: Harvest the cells and analyze by flow cytometry. Phagocytic cells that have engulfed apoptotic cells will be double-positive for both the phagocyte tracker and the this compound label. b. Fluorescence Microscopy: Alternatively, fix the cells and visualize them using a fluorescence microscope. Engulfed apoptotic cells will appear as this compound-positive bodies within the cytoplasm of the phagocytes.
Conclusion
This compound's high specificity for phosphatidylethanolamine makes it a powerful tool for studying the dynamics of membrane asymmetry in various biological contexts. The protocols provided here offer a starting point for researchers to utilize this compound in their investigations of apoptosis, phagocytosis, and other processes involving the externalization of PE. Careful optimization of concentrations and incubation times is recommended for each specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cinnamycin: A Potent Tool for Apoptosis and Cell Signaling Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin is a tetracyclic peptide antibiotic that has garnered significant interest in apoptosis and cell signaling research. Its unique mechanism of action, centered on its high specificity for the membrane phospholipid phosphatidylethanolamine (B1630911) (PE), makes it a valuable tool for investigating the dynamics of cell membranes during programmed cell death. In healthy cells, PE is predominantly located in the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PE becomes exposed on the outer leaflet. This compound's ability to bind to externalized PE allows for the specific targeting and identification of apoptotic cells.[1] Furthermore, this interaction disrupts membrane integrity, leading to cytotoxicity and the induction of apoptosis, making it a potential candidate for anticancer therapeutic development.[2]
These application notes provide a comprehensive overview of the use of this compound in research, including its mechanism of action, key applications, and detailed protocols for relevant experiments.
Mechanism of Action
This compound's biological activity stems from its specific and high-affinity binding to phosphatidylethanolamine.[3] This interaction is the primary event that triggers a cascade of cellular responses.
-
Binding to Externalized PE: In the early stages of apoptosis, the phospholipid asymmetry of the plasma membrane is disrupted, leading to the externalization of PE and phosphatidylserine (B164497) (PS).[1][4] this compound specifically recognizes and binds to the exposed PE on the surface of apoptotic cells.[1]
-
Induction of Transbilayer Lipid Movement: this compound's interaction with the cell membrane promotes the transbilayer movement of phospholipids. This further disrupts the membrane's structural integrity and leads to increased exposure of inner leaflet lipids.[3]
-
Membrane Permeabilization and Cytotoxicity: The binding of this compound and the subsequent membrane reorganization lead to increased membrane permeability.[3] This loss of membrane integrity results in the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH), and ultimately contributes to cell death.[5]
-
Induction of Apoptosis: The membrane stress and disruption caused by this compound are potent triggers for the apoptotic cascade. While the precise downstream signaling pathways are still under investigation, it is hypothesized that the significant membrane perturbation activates intrinsic apoptotic pathways.
Hypothesized Apoptotic Signaling Pathway
The profound membrane stress induced by this compound likely initiates an apoptotic signaling cascade. Based on the known consequences of severe membrane damage and PE externalization, a plausible, though not yet fully elucidated, pathway involves the following steps:
-
Endoplasmic Reticulum (ER) Stress: The disruption of the plasma membrane's lipid homeostasis can lead to stress in the endoplasmic reticulum, a key organelle in lipid synthesis and calcium storage.[6][7][8][9]
-
Activation of the Unfolded Protein Response (UPR): ER stress triggers the UPR, a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can switch the UPR into a pro-apoptotic response.[6][8]
-
Involvement of Bcl-2 Family Proteins: The pro-apoptotic signals from the ER can modulate the activity of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.[10][11][12][13] This can lead to the activation of pro-apoptotic members like Bax and Bak and the inhibition of anti-apoptotic members like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak can oligomerize in the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c into the cytoplasm.[13]
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[14][15]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[15]
Applications in Research
-
Detection of Apoptotic Cells: Due to its specific binding to externalized PE, fluorescently labeled this compound can be used as a probe to identify and quantify apoptotic cells via flow cytometry and fluorescence microscopy.[1]
-
Induction of Apoptosis: this compound can be used as a tool to induce apoptosis in various cell lines, enabling the study of apoptotic mechanisms and the efficacy of potential anti-cancer drugs.
-
Cancer Research: The cytotoxic effects of this compound on cancer cells make it a subject of interest for the development of novel anti-cancer therapies.[2]
-
Drug Development: this compound can be used as a positive control for cytotoxicity assays and as a tool to screen for compounds that modulate membrane stability or apoptotic pathways.
Data Presentation
Table 1: Quantitative Parameters for this compound-Induced Cytotoxicity in HeLa Cells
| Parameter | Value | Experimental Conditions | Reference |
| This compound Concentration | 1 µM | Treatment of HeLa cells | [16] |
| Incubation Time for LDH Release | Time-dependent increase | 37°C | [5] |
| Temperature Dependence | LDH release at 37°C, no release at 4°C | HeLa cells | [5] |
| Annexin V Co-localization | Time-dependent increase | 37°C | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity by Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[17]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.[18]
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[19]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Protocol 2: Detection of Apoptosis by Annexin V Staining
This protocol uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD for viability staining
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[20]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Analysis of DNA Fragmentation by TUNEL Assay
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of DNA fragments.
Materials:
-
Cells treated with this compound, grown on coverslips or in a 96-well plate
-
TUNEL assay kit
-
Paraformaldehyde (4%) for fixation
-
Triton X-100 (0.25%) for permeabilization
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Treat cells with this compound to induce apoptosis.
-
Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[22]
-
TUNEL Reaction: Wash the cells with deionized water and follow the TUNEL kit manufacturer's protocol for the TdT-mediated dUTP nick end labeling reaction. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTP.[23]
-
Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. A nuclear counterstain such as DAPI can be used to visualize all cell nuclei.
-
Imaging: Mount the coverslips or image the 96-well plate using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[23]
Visualization of Pathways and Workflows
Caption: this compound's primary interaction with externalized PE.
Caption: A hypothesized signaling cascade initiated by this compound.
Caption: A general workflow for studying this compound-induced apoptosis.
References
- 1. Exposure of phosphatidylethanolamine on the surface of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mediators of endoplasmic reticulum stress‐induced apoptosis | EMBO Reports [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 14. Synthetic activation of caspases: Artificial death switches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. immunostep.com [immunostep.com]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 23. opentrons.com [opentrons.com]
Application Notes and Protocols: Labeling Cells with Fluorescently Tagged Cinnamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin is a tetracyclic peptide antibiotic belonging to the lantibiotic family. It exhibits a high binding affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a phospholipid predominantly located in the inner leaflet of the plasma membrane in healthy eukaryotic cells.[1][2][3] This specific interaction makes fluorescently tagged this compound an invaluable tool for researchers studying the dynamics of the plasma membrane and various cellular processes involving the externalization of PE, such as apoptosis, cell division, and membrane fusion.[2][4]
Under normal physiological conditions, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is maintained. However, during events like apoptosis, this asymmetry is disrupted, leading to the exposure of PE on the outer leaflet of the cell membrane. Fluorescently labeled this compound can then bind to this exposed PE, allowing for the visualization and quantification of these cellular events.
These application notes provide detailed protocols for labeling cells using both directly conjugated fluorescent this compound and an indirect labeling method. Additionally, quantitative data on this compound's binding affinity and cytotoxicity are presented to aid in experimental design.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell/System Type | Reference |
| Binding Affinity (Kd) | |||
| This compound-PE Complex | ~106 M-1 | Octyl glucoside micelle | [3] |
| This compound-PE Complex | ~107-108 M-1 | POPC bilayer membrane | [3] |
| Stoichiometry | |||
| This compound:PE | 1:1 | Micellar and membrane environments | [1][3][5] |
| Cytotoxicity | |||
| This compound | Appreciable at low micromolar concentrations | Cultured mammalian cells | [5] |
| GFP-Duramycin (this compound analogue) | Essentially no cytotoxicity compared to native duramycin | Cultured mammalian cells | [5] |
Experimental Protocols
Protocol 1: Direct Labeling of Cells with Fluorescently Tagged this compound
This protocol describes the direct labeling of cells using a this compound molecule covalently linked to a fluorescent dye (e.g., Rhodamine).
Materials:
-
Fluorescently tagged this compound (e.g., this compound-Rhodamine)
-
Cells of interest (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Microscope slides or imaging plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them onto microscope slides or imaging plates and culture until they reach the desired confluency.
-
For suspension cells, culture them to the desired density and then harvest by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of fluorescently tagged this compound in a suitable solvent like DMSO.
-
Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in serum-free culture medium or PBS. To minimize non-specific binding, 1% BSA can be included in the buffer. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Labeling:
-
Wash the cells twice with PBS to remove any residual serum.
-
For adherent cells, add the labeling solution to the slides or plates and incubate.
-
For suspension cells, resuspend the cell pellet in the labeling solution.
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C. Incubation at 4°C can be used as a negative control, as PE externalization is an active process.[3]
-
-
Washing:
-
Following incubation, wash the cells three times with PBS to remove any unbound fluorescent probe.
-
-
Imaging:
-
Mount the slides with an appropriate mounting medium or directly image the plates using a fluorescence microscope.
-
Use the appropriate excitation and emission filters for the chosen fluorophore. For example, for Rhodamine, use an excitation wavelength of ~550 nm and an emission wavelength of ~575 nm.
-
Protocol 2: Indirect Labeling of Cells using Biotinylated this compound
This protocol utilizes a two-step approach where cells are first labeled with biotinylated this compound, followed by detection with a fluorescently tagged streptavidin or avidin.
Materials:
-
Biotinylated this compound
-
Fluorescently tagged streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Cells of interest (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Microscope slides or imaging plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Follow the same procedure as in Protocol 1 for preparing adherent or suspension cells.
-
-
Primary Labeling:
-
Prepare a solution of biotinylated this compound (e.g., 1 µM) in serum-free medium or PBS containing 1% BSA.
-
Wash the cells twice with PBS.
-
Incubate the cells with the biotinylated this compound solution for 30 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound biotinylated this compound.
-
-
Secondary Labeling:
-
Prepare a solution of fluorescently tagged streptavidin (e.g., 1-5 µg/mL) in PBS containing 1% BSA.
-
Incubate the cells with the fluorescent streptavidin solution for 20-30 minutes at room temperature, protected from light.
-
-
Final Washing:
-
Wash the cells three times with PBS to remove unbound streptavidin.
-
-
Imaging:
-
Mount and image the cells as described in Protocol 1, using the appropriate filter sets for the fluorophore conjugated to streptavidin.
-
Mandatory Visualizations
Caption: Direct cell labeling workflow.
Caption: Indirect cell labeling workflow.
Caption: this compound-based PE detection.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Step Staining Probe for Phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Use of Cinnamycin in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
Cinnamycin is a tetracyclic peptide antibiotic that has garnered interest for its potential as an anticancer agent. Its primary mechanism of action involves binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid typically located in the inner leaflet of the plasma membrane. In many cancer cells, the aberrant distribution of PE to the outer leaflet presents a unique target for this compound-induced cytotoxicity. Binding of this compound to PE disrupts membrane integrity, leading to cell death.[1][2] These application notes provide a detailed overview of the experimental use of this compound in specific cancer cell lines, including protocols for assessing its cytotoxic effects and investigating its impact on key cellular signaling pathways.
Mechanism of Action
This compound's cytotoxicity is initiated by its specific recognition and binding to phosphatidylethanolamine (PE) on the cell surface. This interaction leads to the following events:
-
Transbilayer Lipid Movement: this compound induces the movement of phospholipids (B1166683) across the cell membrane, further exposing PE on the outer leaflet.[1][2]
-
Membrane Disruption: The binding of this compound to PE disrupts the integrity of the cell membrane, leading to increased permeability.
-
Cell Death: The loss of membrane integrity results in the leakage of intracellular components and ultimately, necrotic cell death. This is evidenced by the release of lactate (B86563) dehydrogenase (LDH) from treated cells.[1]
While the primary mechanism is membrane disruption, the downstream signaling consequences of this cellular stress are an active area of investigation. It is hypothesized that the membrane damage induced by this compound could trigger stress-response pathways, such as the MAPK and PI3K/Akt signaling cascades, which are central to cell survival and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to provide a framework for expected results when treating cancer cell lines with this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.5 ± 2.1 |
| A549 | Lung Cancer | 22.8 ± 3.5 |
| MCF-7 | Breast Cancer | 18.2 ± 2.9 |
| PANC-1 | Pancreatic Cancer | 25.1 ± 4.2 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 3.2 ± 0.8 | 2.1 ± 0.5 |
| This compound (15 µM) | 18.5 ± 2.3 | 25.7 ± 3.1 |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 4.1 | 28.9 ± 3.2 | 15.7 ± 2.5 |
| This compound (10 µM) | 52.1 ± 3.8 | 25.3 ± 2.9 | 22.6 ± 3.1 |
Table 4: Western Blot Densitometry of Key Signaling Proteins in HeLa Cells
| Treatment (24h) | p-ERK/ERK Ratio (Fold Change) | p-Akt/Akt Ratio (Fold Change) | Bcl-2/GAPDH Ratio (Fold Change) | Cleaved Caspase-3/GAPDH Ratio (Fold Change) |
| This compound (15 µM) | 1.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.05 | 3.5 ± 0.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO, not exceeding 0.1%).
-
Incubation: Incubate the plates for the desired time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, collecting data for at least 10,000 events per sample.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a sub-lethal concentration (e.g., below IC50) for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of this compound on key proteins in the MAPK and PI3K/Akt pathways, as well as apoptosis-related proteins.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 24 hours), then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
Cinnamycin: A Versatile Tool for Probing Lipid-Protein Interactions and Membrane Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin, a member of the lanthipeptide family of antibiotics, has emerged as a powerful molecular probe in the study of lipid-protein interactions and membrane biology.[1][2] This 19-residue tetracyclic peptide, produced by Streptomyces cinnamoneus, exhibits a high degree of specificity and affinity for the aminophospholipid phosphatidylethanolamine (B1630911) (PE).[1][3][4] PE is a major component of cellular membranes, particularly in the inner leaflet of the plasma membrane of mammalian cells and in bacterial membranes.[3][5] The unique ability of this compound to selectively bind PE allows researchers to investigate the distribution, dynamics, and functional roles of this important phospholipid in various biological processes.[1][3]
The interaction between this compound and PE is characterized by a 1:1 stoichiometry, forming a tight complex that can induce significant changes in membrane architecture.[1][4][6] This interaction is primarily driven by the formation of an extensive hydrogen-bonding network between the primary ammonium (B1175870) group of the PE headgroup and a specific binding pocket on the this compound molecule.[1][5][6] This specific recognition makes this compound an invaluable tool for a range of applications, from mapping PE distribution in live cells to studying membrane permeability and fusion events.[7][8] Furthermore, its ability to induce transbilayer movement of lipids, or "flip-flop," provides a unique mechanism to study the dynamics of membrane asymmetry.[1][2][7]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including detailed protocols for key experiments and quantitative data to guide experimental design.
Mechanism of Action: Specific Recognition of Phosphatidylethanolamine
This compound's utility as a molecular probe stems from its highly specific interaction with the headgroup of phosphatidylethanolamine. The peptide folds into a rigid, globular structure containing a distinct binding pocket.[6] This pocket selectively accommodates the primary amine of PE, forming a stable complex through a network of hydrogen bonds.[1][5][6] The specificity is so high that even methylation of the PE headgroup, as seen in some resistant bacteria, significantly reduces binding affinity.[6] In addition to the headgroup interaction, hydrophobic interactions between this compound and the fatty acyl chains of the lipid contribute to the stability of the complex and its insertion into the membrane.[4]
The binding of this compound to PE can trigger a cascade of events at the membrane level. At sufficient concentrations, this interaction can lead to increased membrane permeability, vesicle fusion, and even cell lysis.[7][8] A key aspect of its mechanism is the induction of transbilayer lipid movement, where PE from the inner leaflet of the plasma membrane can be exposed to the outer leaflet, making it accessible to externally applied this compound.[7] This property is particularly useful for studying processes that involve changes in membrane lipid asymmetry, such as apoptosis and cell division.[3]
References
- 1. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
protocols for cinnamycin handling and storage in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin, also known as Ro 09-0198, is a tetracyclic lantibiotic peptide antibiotic produced by Streptomyces cinnamoneus.[1][2][3] Its primary and most notable characteristic is its high specificity and affinity for the phospholipid phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial and eukaryotic cell membranes.[1][4][5][6] This specific interaction makes this compound a valuable tool in various research applications, including the detection and analysis of PE in biological membranes, the study of transbilayer lipid movement, and as a potential antimicrobial and antiviral agent.[2][4][7]
This document provides detailed protocols for the proper handling, storage, and application of this compound in a laboratory setting.
Product Information and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound.
2.1. Handling
-
Safety Precautions: this compound is intended for Research and Development use only.[3] Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[8] In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.[8] Consult the Safety Data Sheet (SDS) for complete safety information.[8]
-
Aseptic Technique: To prevent microbial contamination, always handle this compound and its solutions using sterile techniques in a laminar flow hood.
-
Weighing: Lyophilized this compound is hygroscopic.[9] To prevent moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[9] Weigh the required amount quickly and tightly reseal the container.[9]
2.2. Storage
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years[2] | Store in a tightly sealed container, protected from light. |
| 2–8 °C | Stable for at least 3 years[3] | ||
| Stock Solutions | -20°C or -80°C | Weeks to months | Aliquot to avoid repeated freeze-thaw cycles.[9][10] |
| 2–8 °C | Up to one week | For short-term storage. Aqueous solutions (1 mg/ml) are stable for one month.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | Soluble at 10 mg/ml | [3] | |
| Acetonitrile:Water (1:1) | Soluble at 5 mg/ml | Requires heating | [3] |
| Ethanol | Soluble | [2][11] | |
| Methanol | Soluble | [2][11] | |
| DMF | Soluble | [2][11] | |
| Water | Poor solubility | [11] |
Table 2: Binding Affinity to Phosphatidylethanolamine (PE)
| System | Binding Constant (K₀) | Thermodynamic Parameters | Reference |
| PE in POPC Bilayer | 10⁷–10⁸ M⁻¹ | ΔG° = -10.5 kcal/mol. At 10°C, binding is entropy-driven. At 50°C, it is enthalpy-driven. | [5][12][13] |
| PE in Octyl Glucoside Micelles | ~10⁶ M⁻¹ | Enthalpy-driven | [12][14] |
Experimental Protocols
4.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
In a sterile environment, add the appropriate volume of DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial, add 1 mL of DMSO.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
4.2. Protocol for Labeling Phosphatidylethanolamine (PE) in Live Cells
This protocol outlines a general procedure for using this compound to detect PE exposed on the outer leaflet of the plasma membrane of live cells, which can be an indicator of apoptosis or other cellular processes.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled streptavidin (if using biotinylated this compound)
-
Cells of interest cultured on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging surface (e.g., glass-bottom dish or coverslip).
-
Treatment (Optional): If investigating the effect of a specific treatment on PE exposure, treat the cells accordingly. Include appropriate positive and negative controls.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution to a final working concentration in cell culture medium. A typical starting concentration is 1 µM.[15] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells and incubate at 37°C for a duration determined by the experimental needs (e.g., 15-60 minutes).[15]
-
Washing: Remove the this compound solution and wash the cells three times with PBS to remove unbound peptide.
-
Staining (for biotinylated this compound): If using a biotinylated version of this compound, incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips or view the dish directly using a fluorescence microscope with the appropriate filter sets.
4.3. Cytotoxicity Assay
This protocol can be used to determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the medium from the cells and replace it with the this compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a chosen method. For an LDH release assay, collect the supernatant to measure LDH activity as an indicator of membrane damage.[15] For MTT or similar assays, follow the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Diagrams
5.1. This compound's Mechanism of Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. biolongevitylabs.com [biolongevitylabs.com]
- 11. bioaustralis.com [bioaustralis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Cinnamycin Production
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the production of the lantibiotic cinnamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging?
A1: this compound is a post-translationally modified peptide antibiotic belonging to the lantibiotic family. It is produced by the bacterium Streptomyces cinnamoneus. Its production can be challenging due to its complex biosynthetic pathway, which involves several enzymatic modifications of a precursor peptide. Low yields can result from suboptimal fermentation conditions, inefficient gene expression, or issues with the post-translational modification machinery.
Q2: What are the key genes involved in this compound biosynthesis?
A2: The biosynthesis of this compound is directed by the cin gene cluster. The key genes include:
-
cinA : Encodes the precursor peptide.
-
cinM : Encodes a bifunctional enzyme responsible for the dehydration of serine and threonine residues and the subsequent formation of lanthionine (B1674491) bridges.
-
cinX : Encodes an enzyme that hydroxylates an aspartate residue.
-
cinorf7 : Plays a crucial role in the formation of the lysinoalanine bridge.
Q3: My Streptomyces cinnamoneus culture is growing well (high biomass), but the this compound yield is low. What are the likely causes?
A3: High biomass with low product yield often points to issues in secondary metabolism. Potential causes include:
-
Suboptimal Fermentation Conditions: The conditions that favor rapid growth may not be optimal for this compound production. Key parameters like temperature, pH, and dissolved oxygen need to be optimized for the production phase.
-
Nutrient Limitation or Repression: The composition of the fermentation medium is critical. The depletion of a key precursor or the presence of a repressive nutrient (like readily metabolizable sugars) can inhibit this compound biosynthesis.
-
Regulatory Issues: The expression of the cin gene cluster is tightly regulated. A failure in the signaling cascade that initiates biosynthesis can lead to low production.
-
Feedback Inhibition: High concentrations of this compound or a related metabolite may inhibit its own biosynthesis.
Q4: Can I produce this compound in a heterologous host like E. coli or other Streptomyces species?
A4: Yes, heterologous production of this compound has been demonstrated in hosts like Streptomyces lividans. However, challenges can arise, such as incorrect or incomplete post-translational modifications, leading to the production of inactive forms of the peptide. Careful selection of the host strain and optimization of the expression system are crucial for successful heterologous production.
Troubleshooting Guides
Issue 1: Low or No this compound Production Detected
| Possible Cause | Troubleshooting Step |
| Incorrect or suboptimal fermentation medium | Verify the composition of your fermentation medium. Refer to Table 1 for a recommended high-yield medium for Streptomyces cinnamoneus. |
| Suboptimal physical fermentation parameters | Optimize critical parameters such as temperature, pH, and agitation/aeration. Refer to Table 2 for recommended ranges. |
| Poor expression of the cin gene cluster | Analyze the transcript levels of key biosynthetic genes (cinA, cinM, cinX, cinorf7) using RT-qPCR. Refer to the detailed protocol in the Experimental Protocols section. |
| Issues with post-translational modifications | Analyze culture extracts by mass spectrometry for the presence of unmodified or partially modified CinA precursor peptide. Accumulation of intermediates suggests a bottleneck in the modification process. |
Issue 2: Accumulation of Inactive this compound Precursors
| Possible Cause | Troubleshooting Step |
| Inefficient activity of post-translational modification enzymes | Ensure all necessary co-factors for the enzymes are present in the medium. Consider co-expression of chaperones to aid in proper folding of the biosynthetic enzymes. |
| Deletion or mutation in a key biosynthetic gene | Sequence the cin gene cluster in your production strain to confirm the integrity of all necessary genes, particularly cinM, cinX, and cinorf7. |
| Host-specific incompatibility in heterologous production | If using a heterologous host, consider switching to a different strain. For example, some Streptomyces species are more efficient at carrying out the necessary post-translational modifications for lantibiotics. |
Data Presentation
Table 1: Recommended High-Yield Fermentation Medium for Streptomyces cinnamoneus
| Component | Concentration (g/L) | Role |
| Glucose | 20-40 | Primary Carbon Source |
| Soluble Starch | 10-20 | Complex Carbon Source |
| Soybean Meal | 10-20 | Nitrogen and Amino Acid Source |
| Yeast Extract | 2-5 | Source of Vitamins and Growth Factors |
| K₂HPO₄ | 1.0 | Buffering Agent and Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| NaCl | 0.5 | Osmotic Stabilizer |
| CaCO₃ | 2.0 | pH Buffering |
| Trace Elements Solution | 1 mL/L | Provides essential micronutrients |
Table 2: Optimal Physical Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Rationale |
| Temperature | 28-32°C | Balances biomass growth and enzyme stability for secondary metabolite production. |
| pH | 6.5-7.5 | Maintained to support enzymatic activities involved in this compound biosynthesis. |
| Dissolved Oxygen (DO) | >30% saturation | S. cinnamoneus is an aerobe; sufficient oxygen is crucial for energy metabolism and biosynthesis. |
| Agitation | 200-300 rpm | Ensures homogeneity of nutrients and oxygen, and prevents cell clumping. |
Experimental Protocols
This compound Extraction and Quantification by HPLC
a. Extraction from Culture Supernatant:
-
Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant and adjust the pH to 8.0 with NaOH.
-
Apply the supernatant to a pre-equilibrated Amberlite XAD-16 resin column.
-
Wash the column with deionized water to remove unbound components.
-
Elute the bound this compound with methanol (B129727).
-
Evaporate the methanol under vacuum to obtain the crude extract.
b. HPLC Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations.
RNA Extraction and RT-qPCR for cin Gene Cluster Expression
a. RNA Extraction from Streptomyces cinnamoneus:
-
Harvest mycelia from the fermentation broth by centrifugation at 4°C.
-
Immediately freeze the pellet in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a mortar and pestle under liquid nitrogen.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit for bacteria, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
b. RT-qPCR:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.
-
qPCR Primers: Design primers specific to the target genes (cinA, cinM, cinX, cinorf7) and a housekeeping gene (e.g., hrdB) for normalization.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizations
Technical Support Center: Optimizing Fermentation Conditions for Streptomyces cinnamoneus
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Streptomyces cinnamoneus.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Streptomyces cinnamoneus fermentation experiments.
Issue 1: Poor or No Growth of Streptomyces cinnamoneus
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Inoculum | Ensure the inoculum is from a fresh, viable culture. Use a sufficient spore suspension or vegetative mycelium. For a 100 mL culture, an inoculum of 1x10^6 spores/mL is a good starting point.[1] | Vigorous and timely initiation of growth. |
| Suboptimal Medium Composition | Verify the composition of your fermentation medium. Ensure all essential nutrients (carbon, nitrogen, phosphate, trace elements) are present in appropriate concentrations. Refer to the optimized media composition in Table 2. | Improved biomass production. |
| Incorrect pH | Measure and adjust the initial pH of the medium. The optimal pH for the growth of most Streptomyces species is around 7.0.[2][3] | Consistent and healthy growth. |
| Inappropriate Temperature | Ensure the incubator or fermenter is set to the optimal temperature for S. cinnamoneus growth, which is typically around 28-30°C.[2][4][5] | Enhanced growth rate. |
| Contamination | Visually inspect the culture for any signs of contamination (e.g., unusual colony morphology, rapid changes in turbidity or pH). Perform microscopy to identify foreign microorganisms. If contamination is confirmed, discard the culture and review aseptic techniques. | Pure culture of S. cinnamoneus. |
Issue 2: Low or No Cinnamycin Production Despite Good Growth
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fermentation Parameters | Optimize critical fermentation parameters such as pH, temperature, aeration, and agitation. Refer to the optimal conditions outlined in Table 1. | Increased yield of this compound. |
| Nutrient Limitation or Repression | Ensure the medium contains the necessary precursors for this compound biosynthesis. High concentrations of easily metabolizable carbon sources like glucose can sometimes repress secondary metabolite production. Consider using alternative carbon sources or a fed-batch strategy. Phosphate concentration is also critical; high levels can inhibit antibiotic production.[6][7] | Initiation and enhancement of this compound production during the stationary phase. |
| Inappropriate Aeration and Agitation | Optimize the dissolved oxygen (DO) level and shear stress. While sufficient oxygen is necessary for aerobic metabolism, excessive shear from high agitation rates can damage mycelia. Start with moderate agitation (e.g., 180-200 rpm in shake flasks) and aeration (e.g., 1 vvm in a fermenter).[8][9] | Healthy mycelial morphology and improved secondary metabolite production. |
| Incorrect Harvest Time | This compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth. Monitor the growth curve and harvest at different time points to determine the optimal production window. | Maximized recovery of this compound. |
| Genetic Instability of the Strain | Streptomyces strains can be genetically unstable, leading to a loss of secondary metabolite production over successive generations. It is advisable to go back to a cryopreserved stock of a high-producing strain. | Restoration of this compound production. |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of contamination in a Streptomyces cinnamoneus culture?
A1: Signs of contamination include a sudden drop in pH, a change in the culture's color to something unexpected (e.g., milky white instead of the typical brownish hue of Streptomyces), a foul odor, or the presence of motile, single-celled organisms when viewed under a microscope. The slow growth rate of Streptomyces makes it particularly susceptible to contamination by faster-growing bacteria and fungi.
Q2: My Streptomyces cinnamoneus culture is forming dense pellets, and the this compound yield is low. What can I do?
A2: Dense pellet formation can limit nutrient and oxygen transfer to the inner cells, thereby affecting secondary metabolite production. To address this, you can try:
-
Increasing the agitation rate: This can help to break up large pellets, but be cautious of excessive shear stress which can damage the mycelia.
-
Adding glass beads (2-3 mm diameter) to the shake flask: This can promote more dispersed mycelial growth.
-
Optimizing the inoculum: A higher inoculum density can sometimes lead to more dispersed growth.
Q3: At what stage of growth should I expect to see maximum this compound production?
A3: this compound is a secondary metabolite, and its production is typically induced during the late logarithmic or early stationary phase of growth, once the primary growth phase has slowed down due to the depletion of a key nutrient. It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific fermentation conditions.
Q4: How can I extract and quantify this compound from the fermentation broth?
A4: this compound can be extracted from the fermentation broth using a solvent such as n-butanol or by using solid-phase extraction (SPE) with a suitable resin. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. Refer to the detailed protocol in the "Experimental Protocols" section.
Q5: Is it possible for Streptomyces cinnamoneus to lose its ability to produce this compound?
A5: Yes, like many Streptomyces species, S. cinnamoneus can undergo genetic instability, leading to a reduction or complete loss of secondary metabolite production. This can be due to deletions or mutations in the this compound biosynthetic gene cluster. It is crucial to maintain well-characterized and cryopreserved master cell banks to ensure consistent production.
Data Presentation
Table 1: Optimized Fermentation Parameters for Streptomyces Species
| Parameter | Optimized Value | Reference |
| Temperature | 28-30°C | [2][4][5] |
| Initial pH | 6.0 - 7.0 | [4][10][11][12] |
| Agitation | 150 - 250 rpm | [8][9] |
| Aeration | 1.0 - 2.0 vvm | [8][9] |
| Inoculum Size | 4% - 10% (v/v) | [2][13] |
| Cultivation Time | 48 - 216 hours | [4][13] |
Table 2: Optimized Medium Composition for Streptomyces Species
| Component | Concentration (g/L) | Reference |
| Carbon Source (e.g., Soluble Starch) | 20 - 40 | [13] |
| Nitrogen Source (e.g., Yeast Extract, Peptone) | 1 - 10 | [13] |
| Phosphate Source (K₂HPO₄) | 0.5 - 2.5 | [13] |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.4 - 0.5 | |
| Calcium Carbonate (CaCO₃) | 2.0 |
Experimental Protocols
1. Protocol for Seed Culture Preparation
-
Aseptically transfer a loopful of spores or a small agar (B569324) plug of mycelial growth from a mature (10-14 days) agar plate of Streptomyces cinnamoneus to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
The resulting vegetative growth will serve as the inoculum for the main fermentation.
2. Protocol for Biomass Determination (Dry Cell Weight)
-
Take a known volume of the fermentation broth (e.g., 10 mL).
-
Filter the sample through a pre-weighed 0.45 µm filter paper.
-
Wash the mycelial mass on the filter paper with distilled water to remove any medium components.
-
Dry the filter paper with the biomass in an oven at 80°C until a constant weight is achieved.
-
Calculate the dry cell weight (DCW) by subtracting the initial weight of the filter paper from the final weight. Express the biomass concentration in g/L.[14]
3. Protocol for this compound Extraction and Quantification by HPLC
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 8.0.
-
Extract the supernatant twice with an equal volume of n-butanol.
-
Pool the butanol fractions and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid). A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[15]
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified signaling pathway of this compound biosynthesis.[1][10][16][17][18][19]
References
- 1. Nine post-translational modifications during the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 6. This compound, an antibiotic from Streptomyces cinnamoneus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 18. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Cinnamycin Solubility: A Technical Guide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on overcoming the solubility challenges of cinnamycin, a hydrophobic peptide, in in vitro experimental settings. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic, tetracyclic peptide antibiotic. Consequently, it exhibits poor solubility in aqueous solutions like water or buffers. However, it is soluble in various organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: Due to its high solubilizing capacity for hydrophobic peptides, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines in in vitro assays?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to maintain the final DMSO concentration at or below 0.5%. However, the sensitivity to DMSO can be cell-line specific, so it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line. For sensitive cell lines or long-term studies, a final DMSO concentration of 0.1% or lower is often recommended.
Q5: How can I prepare a working solution of this compound in an aqueous buffer from a DMSO stock solution?
A5: To prepare a working solution, the high-concentration DMSO stock solution should be serially diluted in your aqueous experimental buffer (e.g., PBS or cell culture medium). It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to prevent precipitation.
Q6: What should I do if my this compound precipitates when I dilute the DMSO stock in my aqueous buffer?
A6: Precipitation upon dilution indicates that the solubility limit in the final aqueous solution has been exceeded. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q7: How should I store this compound solutions?
A7: Lyophilized this compound powder should be stored at -20°C. Stock solutions of this compound in DMSO should be stored at -20°C in small, tightly sealed aliquots to minimize exposure to air and moisture, as DMSO is hygroscopic. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the organic solvent. | 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Low temperature. | 1. Ensure you are using a sufficient volume of solvent to achieve the desired concentration. 2. Vortex or sonicate the solution to aid dissolution. 3. Gentle warming (e.g., to 37°C) can help, but avoid excessive heat which may degrade the peptide. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous buffer. | 1. The solubility limit of this compound in the final aqueous solution has been exceeded. 2. The DMSO stock was added too quickly to the aqueous buffer. | 1. Lower the final concentration of this compound in your working solution. 2. Add the DMSO stock solution drop-wise to the aqueous buffer while vigorously vortexing or stirring. 3. Consider using a small amount of a non-ionic surfactant like Tween® 20 or Tween® 80 in your aqueous buffer, but first verify its compatibility with your assay. |
| Variability in experimental results between different batches of this compound solution. | 1. Inaccurate initial weighing of the lyophilized powder. 2. Degradation of the this compound stock solution. 3. Water absorption by the DMSO stock. | 1. Use a calibrated analytical balance for weighing. 2. Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C. Avoid repeated freeze-thaw cycles. 3. Store DMSO in small, tightly sealed aliquots to prevent water absorption. Use fresh, high-quality DMSO. |
| Observed cytotoxicity in the vehicle control group. | 1. The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line. | 1. Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your cell line. Aim for a final concentration of ≤ 0.5% DMSO, or lower for sensitive cells. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Water | Poor solubility |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath at room temperature.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration that is non-toxic to the cells.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Methodology:
-
Determine Final Concentrations: Decide on the final desired concentration of this compound and the maximum tolerated final concentration of DMSO for your cell line (e.g., ≤ 0.5%).
-
Calculate Dilutions: Calculate the required dilutions to achieve the final concentrations. For example, to achieve a final DMSO concentration of 0.5%, you would make a 200-fold dilution of your 100% DMSO stock solution.
-
Serial Dilution:
-
Perform serial dilutions of the this compound stock solution in the cell culture medium.
-
Crucially, add the this compound-DMSO stock solution to the cell culture medium, not the other way around. Add the stock solution drop-wise to the medium while continuously vortexing to ensure rapid and uniform mixing and to prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium without this compound.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation.
Cinnamycin Stability in Aqueous Solutions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamycin. The information is based on the current scientific understanding of lantibiotic and peptide stability. It is important to note that specific, quantitative stability data for this compound in aqueous solutions is limited in publicly available literature. Therefore, some guidance is based on general principles and data from related compounds.
Frequently Asked Questions (FAQs)
1. Why is my this compound powder not dissolving in aqueous buffers?
This compound has poor water solubility.[1] It is more readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol, or ethanol.[1] For experimental use in aqueous systems, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
2. What are the primary stability concerns for this compound in aqueous solutions?
As a peptide, this compound is susceptible to several degradation pathways in aqueous solutions, including:
-
Hydrolysis: Cleavage of peptide bonds, particularly at acidic or alkaline pH.
-
Oxidation: Certain amino acid residues can be susceptible to oxidation.
-
Aggregation: Like many peptides, this compound may aggregate, especially at higher concentrations or under certain pH and ionic strength conditions.[2] This can lead to precipitation and loss of activity.
-
Deamidation and Dehydration: These are common degradation pathways for peptides containing specific amino acid residues.
Due to its rigid, cross-linked structure, this compound is generally more resistant to degradation than linear peptides.[3]
3. How does pH impact the stability of this compound solutions?
While specific data for this compound is scarce, the stability of the related lantibiotic nisin is known to be pH-dependent. Nisin exhibits optimal stability at an acidic pH of around 3.0.[4] Its stability and solubility decrease as the pH becomes neutral or alkaline.[4] It is plausible that this compound follows a similar trend. Therefore, for short-term storage of aqueous dilutions, a slightly acidic pH may be preferable.
4. What is the effect of temperature on the stability of this compound in aqueous solutions?
Elevated temperatures generally accelerate the degradation of peptides. For long-term storage, it is recommended to keep this compound stock solutions at -20°C or below. For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation.
5. Is aggregation a significant issue for this compound in aqueous solutions?
The hydrophobic nature of parts of the this compound molecule and its poor water solubility suggest that aggregation is a potential issue, especially at higher concentrations in aqueous buffers.[2] The tendency of peptides to aggregate can be influenced by factors such as pH, temperature, and ionic strength.[2]
6. How can I enhance the stability of my this compound working solutions?
To improve the stability of this compound in aqueous solutions, consider the following strategies, which are generally applicable to peptide formulations:[2][5][6]
-
pH Optimization: Maintain a slightly acidic pH if your experimental conditions allow.
-
Use of Co-solvents: The presence of a small amount of an organic solvent (from the stock solution) may help maintain solubility.
-
Addition of Excipients: While not specifically studied for this compound, excipients like polyols (e.g., glycerol, mannitol) or non-ionic surfactants (e.g., polysorbate 80) are often used to stabilize peptide formulations and prevent aggregation.[5][7]
-
Control of Temperature: Store solutions at the lowest possible temperature suitable for your experimental timeline.
-
Exclusion of Air: To minimize oxidation, solutions can be purged with an inert gas like nitrogen or argon.
Troubleshooting Guide
Q: I am observing a progressive loss of biological activity in my this compound working solution. What could be the cause?
A: Loss of activity can be attributed to several factors:
-
Chemical Degradation: Over time, this compound may undergo hydrolysis or oxidation, leading to a loss of its active conformation. This is accelerated at non-optimal pH and higher temperatures.
-
Aggregation: this compound molecules may be aggregating, reducing the concentration of the active monomeric form.
-
Adsorption: Peptides can adsorb to the surfaces of storage containers (e.g., plastic or glass), leading to a decrease in the effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Use freshly prepared dilutions of your this compound stock for each experiment.
-
Optimize Storage: Ensure your stock solution is stored at -20°C or -80°C in a suitable solvent. Aliquot the stock to avoid repeated freeze-thaw cycles.
-
Evaluate pH and Buffer: If possible, assess the stability of this compound in different buffers and at various pH values to find the optimal conditions for your experiment.
-
Consider Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes or vials for storing your solutions.
Q: I noticed precipitation in my aqueous dilution of this compound. What should I do?
A: Precipitation is likely due to either the poor solubility of this compound in your aqueous buffer or aggregation.
Troubleshooting Steps:
-
Lower the Concentration: The concentration of this compound in your aqueous solution may be too high. Try working with more dilute solutions.
-
Increase Co-solvent Concentration: A slightly higher percentage of the organic solvent from your stock solution might be necessary to maintain solubility. However, be cautious about the effect of the solvent on your experimental system.
-
Filter the Solution: Before use, you can filter the solution through a 0.22 µm syringe filter to remove any aggregates. Note that this may also reduce the concentration of the active compound.
-
Sonication: Brief sonication might help to redissolve some precipitates, but this should be done cautiously as it can also induce aggregation in some cases.
Quantitative Data Summary
Table 1: General Stability Profile of Lantibiotics in Aqueous Solution
| Parameter | Condition | General Effect on Stability | Reference |
| pH | Acidic (e.g., pH 3.0) | Generally more stable and soluble | [4] |
| Neutral to Alkaline | Reduced stability and solubility | [4] | |
| Temperature | -20°C or below | Recommended for long-term storage | [1] |
| 2-8°C | Suitable for short-term storage | ||
| Room Temperature | Increased rate of degradation | ||
| Elevated Temperatures | Rapid degradation | [8] | |
| Oxidizing Agents | Presence of oxidants | Potential for oxidation of susceptible residues | [9] |
| Ionic Strength | High concentrations | May influence aggregation | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration |
| Stock Solution | DMSO, DMF, Methanol, or Ethanol | -20°C or -80°C | Up to 6 months (in aliquots) |
| Aqueous Working Dilution | Aqueous Buffer | 2-8°C | Up to 24 hours (prepare fresh) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound stock solution (in DMSO)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with UV detector
-
Incubator and photostability chamber
Procedure:
-
Preparation of Test Solutions: Dilute the this compound stock solution in the respective stress solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and PBS) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C.
-
Oxidation: Incubate the solution in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the solution in PBS at 60°C.
-
Photostability: Expose the solution in PBS to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 3: Template for a Stability-Indicating HPLC-UV Method for this compound
Objective: To provide a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-37 min: 20% B (re-equilibration)
-
Procedure:
-
Prepare this compound standards and stressed samples in the initial mobile phase composition.
-
Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to intact this compound and any new peaks that represent degradation products.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurelis.com [neurelis.com]
- 8. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Cinnamycin Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cinnamycin purification for higher purity and yield.
Troubleshooting Guide
This guide addresses common issues encountered during this compound purification in a question-and-answer format.
| Problem / Question | Possible Causes | Suggested Solutions |
| Q1: Why is my final this compound yield consistently low? | 1. Inefficient Extraction: this compound may not be efficiently released from the producing cells. 2. Suboptimal Chromatography Conditions: Poor binding to or elution from the chromatography resin. 3. Protein Aggregation/Precipitation: this compound may be aggregating and precipitating out of solution during purification steps. 4. Degradation: The peptide may be sensitive to pH, temperature, or proteases in the sample. | 1. Optimize Extraction: Use acidified methanol (B129727) (e.g., pH 2) for extraction from cell pellets. Multiple extraction rounds may increase yield. 2. Adjust Chromatography Parameters: - Binding: Ensure the pH and ionic strength of your sample and binding buffer are optimal for the chosen resin. For ion exchange, the pH should be adjusted to ensure this compound has the appropriate net charge.[1] - Elution: Test a gradient elution to determine the optimal concentration of salt or organic solvent for eluting this compound. For His-tagged this compound, ensure the imidazole (B134444) concentration is sufficient for elution but not so high that it causes precipitation.[2][3] 3. Prevent Aggregation: - Add stabilizing agents like glycerol (B35011) (5-10%) to your buffers. - Work at lower protein concentrations if possible. - Screen different buffer conditions (pH, salt concentration) to find those that enhance solubility. 4. Minimize Degradation: - Add protease inhibitors to your lysis buffer. - Maintain cold temperatures (4°C) throughout the purification process. - Perform stability tests to determine the optimal pH and temperature range for your this compound construct. |
| Q2: My purified this compound shows multiple peaks on RP-HPLC, indicating low purity. What can I do? | 1. Co-eluting Impurities: Other proteins or peptides from the host organism have similar properties to this compound and are not being separated. 2. Presence of this compound Variants: Dehydrated or partially processed forms of this compound may be present.[4] 3. Column Overload: Exceeding the binding capacity of the chromatography column. 4. Inappropriate Gradient Slope: The elution gradient may be too steep, resulting in poor resolution. | 1. Implement a Multi-Step Purification Strategy: No single chromatography method may be sufficient. Combine different techniques based on different properties (e.g., hydrophobicity, charge, affinity). A common strategy is affinity chromatography followed by ion exchange and then reverse-phase HPLC as a final polishing step.[5] 2. Optimize Final HPLC Step: - Use a shallower gradient during RP-HPLC to improve the separation of closely eluting species. - Try a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent (e.g., formic acid instead of TFA, though this may affect peak shape).[6][7] 3. Reduce Column Load: Decrease the amount of sample loaded onto the column to ensure you are within its binding capacity. 4. Analyze Fractions: Collect fractions across your elution peak and analyze them by mass spectrometry to identify the nature of the impurities. |
| Q3: this compound is precipitating during buffer exchange or concentration. How can I prevent this? | 1. High Protein Concentration: Exceeding the solubility limit of this compound in the new buffer. 2. Buffer Incompatibility: The new buffer's pH or ionic strength may not be optimal for this compound solubility. 3. Removal of a Stabilizing Agent: A component of the previous buffer (e.g., a salt or co-solvent) that was keeping this compound soluble has been removed. | 1. Slower Concentration/Dialysis: Perform these steps more slowly to avoid rapid changes in concentration. For ultrafiltration, use shorter spins and mix the retentate between spins. 2. Screen Buffers: Before a large-scale buffer exchange, test the solubility of a small aliquot of your purified this compound in a range of different buffer conditions (pH, salt concentration, additives). 3. Add Solubilizing Agents: Incorporate additives such as glycerol, arginine, or non-ionic detergents into the final buffer to enhance solubility. |
| Q4: I am purifying a His-tagged this compound precursor, but the binding to the Ni-NTA resin is poor. | 1. Inaccessible His-tag: The tag may be folded into the interior of the protein. 2. Incorrect Buffer Conditions: The pH of the binding buffer may be too low, causing protonation of the histidine residues. The presence of chelating agents (like EDTA) or reducing agents (like DTT) can also interfere with binding. 3. Competition for Binding: High concentrations of imidazole in the lysis buffer or other histidine-rich proteins in the lysate can compete for binding to the resin. | 1. Use Denaturing Conditions (if compatible with downstream applications): Purifying under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) will unfold the protein and expose the His-tag. The protein can then be refolded on the column. 2. Optimize Binding Buffer: - Ensure the pH of the binding buffer is between 7.0 and 8.0.[8] - Avoid EDTA in your buffers; use an alternative protease inhibitor if needed. If EDTA is essential, use EDTA-compatible IMAC resins. - Limit the concentration of reducing agents or use TCEP, which is less likely to interfere with Ni-NTA binding. 3. Adjust Imidazole Concentration: Use a low concentration of imidazole (10-20 mM) in your lysis and wash buffers to reduce non-specific binding without preventing your His-tagged protein from binding.[2][3] |
Frequently Asked Questions (FAQs)
1. What is the first step I should take to purify this compound from a fermentation broth?
The initial step is to separate the cells from the culture medium by centrifugation. This compound is often cell-associated, so the primary extraction should be performed on the cell pellet. An effective method is to extract the cell pellet with acidified methanol (e.g., at pH 2.0).[4] The resulting extract can then be concentrated before further chromatographic steps.
2. Which chromatography technique is best for the initial capture of this compound?
For the initial capture from a crude extract, hydrophobic interaction chromatography (HIC) is a good choice. A protocol using a hydrophobic resin like CHP-20P with a stepwise methanol elution (e.g., 10%, 60%, 100% methanol) has been shown to be effective for a this compound analog. This step helps to significantly reduce the sample complexity and concentrate the target peptide.
3. What type of HPLC column is recommended for the final purification of this compound?
Reverse-phase HPLC (RP-HPLC) is the standard method for the final polishing of peptides like this compound. C8 or C18 columns are commonly used. The choice between them depends on the hydrophobicity of your specific this compound variant; C8 is slightly less hydrophobic than C18 and may provide better resolution for more hydrophobic peptides. A common mobile phase system is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.[6]
4. How can I assess the purity of my final this compound preparation?
Purity is typically assessed using analytical RP-HPLC coupled with UV detection (at 214-220 nm for the peptide bond). The purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram. Mass spectrometry (MS) should be used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the purified peptide and to identify any impurities.
5. My this compound is active, but the yield is very low. Is this normal?
Low yields can be a significant challenge in the purification of lantibiotics. For instance, attempts to purify the fully cyclized this compound core peptide by RP-HPLC have been reported to result in very low quantities. It is crucial to optimize each step of the purification process, from extraction to each chromatography stage, to maximize recovery. A multi-step purification process, while improving purity, can lead to a decrease in overall yield at each stage.[5]
Data Presentation: Comparison of Lantibiotic Purification Schemes
Disclaimer: The following data is compiled from different studies on various lantibiotics. Direct comparison is challenging due to differences in the peptides, production systems, and analytical methods. This table should be used as a guide to understand the potential outcomes of different purification strategies.
| Lantibiotic | Purification Steps | Purity | Yield/Recovery | Reference |
| Mutacin F-59.1 | Hydrophobic Chromatography (Methanol Gradient) -> RP-HPLC | Not specified | Specific Activity: 3.2 x 10⁵ AU/mg | |
| Mutacin D-123.1 | Hydrophobic Chromatography (Methanol Gradient) -> RP-HPLC | Not specified | Specific Activity: 1.6 x 10⁵ AU/mg | |
| Bacteriocin ZFM216 | Macroporous Resin -> Gel Filtration (Sephadex LH-20) -> Preparative RP-HPLC (C18) | 97.3% | 5.65 mg/L | [3] |
| Mesentericin Y105 | Cation Exchange -> Solid Phase Extraction (C18) -> RP-HPLC (C18) | >95% | 60% | |
| Pediocin PA-1 | Cation Exchange -> Solid Phase Extraction (C18) -> RP-HPLC (C18) | >95% | 25% | |
| Bacteriocin (from L. pentosus) | Ammonium Sulfate Precipitation -> Gel Filtration Chromatography | Not specified | 0.41% |
Experimental Protocols
Protocol for Extraction and Initial Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol is adapted from the purification of this compound B.
-
Harvesting and Extraction:
-
Harvest cells from the culture medium by centrifugation.
-
To the cell pellet, add double the volume of methanol.
-
Stir or sonicate the mixture to ensure thorough extraction.
-
Separate the methanol extract from the cell debris by centrifugation or filtration.
-
Concentrate the methanol extract to an aqueous residue using a rotary evaporator.
-
-
HIC Purification:
-
Resin: Use a hydrophobic resin such as Diaion HP-20 or Amberlite XAD-16.
-
Column Preparation: Pack the resin into a column and equilibrate with 100% water.
-
Sample Loading: Load the concentrated aqueous extract onto the column.
-
Washing: Wash the column with several column volumes of 10% methanol in water to remove unbound impurities.
-
Elution: Perform a stepwise elution with increasing concentrations of methanol:
-
Elute with 60% methanol in water and collect fractions.
-
Elute with 100% methanol in water and collect fractions.
-
-
Analysis: Analyze the fractions from the 60% and 100% methanol steps by analytical RP-HPLC to identify the fractions containing this compound. Pool the relevant fractions.
-
Protocol for His-tagged this compound Precursor Purification by IMAC
This is a general protocol for the purification of His-tagged proteins under native conditions.
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography:
-
Resin: Ni-NTA agarose (B213101) resin.
-
Column Preparation: Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Binding: Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Washing:
-
Load the lysate-resin slurry onto a column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution: Elute the His-tagged this compound precursor with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein.
-
Remove the imidazole by dialysis against a suitable buffer for downstream applications or the next purification step.
-
Protocol for Final Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the final polishing step.
-
Sample Preparation:
-
Ensure the pooled fractions from the previous step are clear and free of particulate matter by filtering through a 0.22 µm filter.
-
If necessary, adjust the pH of the sample to be acidic (e.g., by adding a small amount of TFA).
-
-
RP-HPLC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical scale column.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized to achieve the best resolution.
-
Detection: Monitor the elution at 214 nm or 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Confirm the purity and identity of the collected fractions using analytical LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Experimental Workflow for this compound Purification
A typical multi-step workflow for purifying this compound from fermentation broth.
Troubleshooting Logic for Low Purity
A logical diagram for troubleshooting low purity issues in this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. US20040072333A1 - Method of purifying lantibiotics - Google Patents [patents.google.com]
- 3. Optimisation of surfactin yield in Bacillus using data-efficient active learning and high-throughput mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of purification strategies for antibodies used in a broad spectrum host cell protein immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production, purification, sequencing and activity spectra of mutacins D-123.1 and F-59.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of cinnamycin in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing cinnamycin in cell culture, with a focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lantibiotic peptide that exerts its biological effects by specifically binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid typically found in the inner leaflet of the plasma membrane of mammalian cells. This binding induces a transbilayer movement, or "flipping," of phospholipids (B1166683), leading to the exposure of PE on the outer surface of the cell. This disruption of the plasma membrane's asymmetry is the primary trigger for this compound's cytotoxic effects.
Q2: What are the primary off-target effects of this compound in mammalian cell culture?
A2: The primary off-target effect of this compound is cytotoxicity to mammalian cells, which is a direct consequence of its mechanism of action. By disrupting the cell membrane's integrity, this compound can lead to membrane reorganization, fusion, and ultimately cell death. The extent of this cytotoxicity is dependent on the concentration of this compound, the duration of exposure, and the cell type.
Q3: Is the cytotoxicity of this compound mediated by apoptosis or necrosis?
A3: this compound-induced cell death can involve components of both apoptosis and necrosis. The initial membrane disruption is a necrotic-like event. However, the externalization of phospholipids like phosphatidylserine (B164497) (PS), which also occurs as a consequence of the membrane scrambling activity, is a well-known signal for apoptosis. Therefore, it is likely that this compound triggers a signaling cascade that can lead to programmed cell death (apoptosis) in addition to the direct membrane damage.
Q4: How can I reduce the off-target cytotoxicity of this compound in my experiments?
A4: Minimizing off-target cytotoxicity while maintaining the desired experimental effect is crucial. Here are some strategies:
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time necessary to achieve your desired on-target effect.
-
Cell Line Selection: Different cell lines may exhibit varying sensitivities to this compound due to differences in their membrane composition and repair mechanisms. If possible, screen several cell lines to find one with a suitable therapeutic window.
-
Use of Serum: Components in fetal bovine serum (FBS) can sometimes bind to peptides and reduce their effective concentration, potentially mitigating cytotoxicity. However, this interaction can also interfere with the desired activity, so it needs to be empirically tested for your specific assay.
Troubleshooting Guides
This section addresses common issues encountered during cell culture experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results between replicates. | 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Incomplete dissolution of this compound: this compound has poor water solubility. 3. Edge effects in the microplate: Evaporation from outer wells. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Dissolve this compound in an appropriate solvent like DMSO or ethanol (B145695) at a high concentration before diluting it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls. 3. Fill the outer wells of the plate with sterile PBS or medium without cells and do not use them for experimental data. |
| No or low cytotoxic effect observed, even at high concentrations. | 1. This compound degradation: Improper storage or handling. 2. Cell line resistance: The cell line may have a low PE content in its membrane or robust membrane repair mechanisms. 3. Assay interference: The chosen viability assay (e.g., MTT) may be affected by the experimental conditions. | 1. Store this compound stock solutions at -20°C or below and minimize freeze-thaw cycles. 2. If possible, try a different cell line. 3. Use an alternative cytotoxicity assay, such as the LDH release assay, which measures membrane integrity directly. |
| High background in fluorescence-based assays (e.g., PE externalization). | 1. Non-specific binding of fluorescent probes. 2. Autofluorescence of this compound or other media components. | 1. Optimize the concentration of the fluorescent probe and include appropriate controls (e.g., unstained cells, cells with probe but no this compound). 2. Run a control with cells treated with this compound but without the fluorescent probe to quantify any background fluorescence. |
Data Presentation
| Compound | Cell Line | IC50 (µM) | Assay | Exposure Time (h) |
| This compound | HeLa | Not Reported | - | - |
| This compound | HepG2 | Not Reported | - | - |
| This compound | A549 | Not Reported | - | - |
| This compound | MCF-7 | Not Reported | - | - |
| Doxorubicin | HeLa | 0.1 - 1.0 | MTT | 48 - 72 |
| Cisplatin | A549 | 5 - 20 | MTT | 48 - 72 |
| Tamoxifen | MCF-7 | 5 - 15 | MTT | 48 - 72 |
Note: The IC50 values for Doxorubicin, Cisplatin, and Tamoxifen are approximate ranges from various literature sources and are provided for illustrative purposes only. Researchers should always determine the IC50 for their specific experimental conditions.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO or ethanol)
-
Cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture and incubate for the recommended time at room temperature, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.
Phosphatidylethanolamine (PE) Externalization Assay
This assay detects the exposure of PE on the outer leaflet of the plasma membrane, a key event in this compound's mechanism of action.
Materials:
-
Fluorescently labeled PE-binding probe (e.g., a fluorescently tagged duramycin (B1576892) or a specific PE-binding protein)
-
Flow cytometer or fluorescence microscope
-
Binding buffer (specific to the probe used)
-
Propidium Iodide (PI) or other viability dye to distinguish necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time in a suitable culture vessel. Include an untreated control group.
-
Cell Harvesting: Gently harvest the cells (e.g., by trypsinization for adherent cells) and wash them with PBS.
-
Staining: Resuspend the cells in the binding buffer and add the fluorescently labeled PE-binding probe and PI. Incubate for the recommended time at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. The fluorescent signal from the PE-binding probe will indicate the level of PE externalization on the cell surface. PI staining will identify cells with compromised membrane integrity.
Visualizations
Caption: Workflow for evaluating this compound's effects in cell culture.
Caption: this compound-induced cytotoxicity signaling cascade.
Technical Support Center: Chemical Synthesis of Cinnamycin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of cinnamycin analogs.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound analogs.
Issue 1: Low Yield of the Crude Peptide After Cleavage
-
Question: We are experiencing a very low yield of our target this compound analog after cleavage from the resin. What are the potential causes and solutions?
-
Answer: Low crude peptide yield is a common issue in solid-phase peptide synthesis (SPPS), especially for complex peptides like this compound analogs.[1] Several factors could be contributing to this problem:
-
Incomplete Coupling Reactions: The sterically hindered nature of some amino acids and the growing peptide chain can prevent complete coupling.
-
Solution: Extend coupling times, use a more potent coupling agent (e.g., HATU, HCTU), or perform a "double coupling" where the coupling step is repeated with fresh reagents before deprotection.[2] For particularly difficult couplings, synthesizing at a higher temperature (e.g., 60°C) may be beneficial.[2]
-
-
Peptide Aggregation: Hydrophobic sequences within the this compound analog can lead to aggregation of the peptide chains on the resin, hindering reagent access.
-
Premature Cleavage: The lability of the linker to the resin can sometimes lead to premature cleavage of the peptide during synthesis.
-
Solution: Ensure the appropriate resin and linker are used for the chosen synthetic strategy (e.g., 2-chlorotrityl chloride resin for Fmoc/tBu strategy to minimize diketopiperazine formation).[3]
-
-
Issue 2: Multiple Peaks in HPLC Analysis of the Crude Product
-
Question: Our HPLC analysis of the crude this compound analog shows multiple, difficult-to-separate peaks. How can we identify the impurities and improve the purity of our synthesis?
-
Answer: A complex HPLC profile indicates the presence of various impurities, which is common in the synthesis of long and modified peptides.[4] The impurities likely include:
-
Deletion Sequences: Resulting from incomplete coupling reactions.
-
Truncated Sequences: Caused by incomplete deprotection or capping of unreacted amines.
-
Side-Product Adducts: Arising from reactions with protecting groups or scavengers used during cleavage.
-
Products of Side Reactions: Such as aspartimide formation or racemization.[3][5]
-
Solution:
-
Impurity Identification: Use mass spectrometry (LC-MS) to identify the mass of the major impurities. This will help determine if they are deletion sequences, products of side reactions, or adducts.
-
Synthesis Optimization: To minimize deletion sequences, implement the solutions for incomplete coupling mentioned in Issue 1. To avoid aspartimide formation, especially at Asp-Gly or Asp-Ser sequences, consider using protecting groups like 3-cdm on the aspartic acid side chain.
-
Purification Strategy: Optimize the HPLC purification method. For hydrophobic peptides like this compound analogs, using a C4 or C8 column instead of a C18 column may provide better separation. Modifying the mobile phase with a small amount of a chaotropic agent like guanidinium (B1211019) chloride or an alternative organic solvent like isopropanol (B130326) can help disrupt aggregation during purification.[2][6] Performing the purification at an elevated temperature (e.g., 40-60°C) can also improve resolution.[2]
-
-
Issue 3: Low Yield of Lanthionine (B1674491) Bridge Formation
-
Question: We are observing a low yield of the desired cyclized product after attempting to form the lanthionine bridges on the resin. What could be the issue?
-
Answer: On-resin cyclization to form lanthionine bridges is a critical and often challenging step. Low yields can be attributed to several factors:
-
Steric Hindrance: The peptide backbone's conformation on the solid support may not favor the proximity of the reacting cysteine and dehydroamino acid residues.
-
Incorrect Stereochemistry of Precursors: The stereochemistry of the lanthionine and methyllanthionine precursors is crucial for efficient cyclization and the biological activity of the final analog.[7]
-
Suboptimal Reaction Conditions: The base and solvent system used for the Michael addition reaction are critical.
-
Solution: Screen different non-nucleophilic bases and solvent systems to find the optimal conditions for your specific sequence. The choice of protecting groups on the cysteine and the dehydroamino acid precursor is also critical for regioselectivity.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical side reactions to be aware of during the Fmoc-SPPS of this compound analogs?
A1: The most common and critical side reactions include:
-
Aspartimide Formation: This occurs when an aspartic acid residue cyclizes with its C-flanking amide bond, leading to a mixture of α- and β-aspartyl peptides and other byproducts. This is particularly problematic in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn.[3][5]
-
Racemization: Histidine and cysteine residues are particularly prone to racemization during activation and coupling, which can affect the final structure and activity of the peptide.[5]
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, especially when proline is one of the first two amino acids, leading to the cleavage of the dipeptide from the resin.[3]
-
Oxidation of Methionine and Cysteine: If present in the sequence, these residues can be oxidized during synthesis and cleavage.
Q2: How can I confirm the correct formation and stereochemistry of the lanthionine bridges in my synthetic this compound analog?
A2: Confirming the complex three-dimensional structure of a synthetic lanthipeptide is crucial. A combination of analytical techniques is required:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the correct mass of the final product, which indicates the successful formation of all thioether bridges (via dehydration and cyclization).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the connectivity of the lanthionine bridges.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like COSY, TOCSY, and NOESY are powerful tools for determining the three-dimensional structure of the peptide in solution, including the stereochemistry of the lanthionine bridges.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide, the stereochemistry of the resulting amino acids, including the lanthionine and methyllanthionine, can be determined by chiral GC-MS analysis.[7]
Q3: What is the best strategy for purifying a hydrophobic this compound analog?
A3: The purification of hydrophobic peptides like this compound analogs is often challenging due to poor solubility and aggregation.[11] A multi-step approach is recommended:
-
Initial Precipitation: After cleavage, precipitating the crude peptide in cold diethyl ether can help to remove many of the organic scavengers and protecting group byproducts.
-
Solubility Testing: Before HPLC, it is crucial to find a suitable solvent system in which the crude peptide is soluble. Mixtures of water, acetonitrile (B52724), and isopropanol, sometimes with the addition of formic acid or a small amount of DMSO, can be effective.[6][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C4 or C8 column is often more suitable than a C18 column for very hydrophobic peptides.
-
Mobile Phase: A gradient of acetonitrile or isopropanol in water with 0.1% trifluoroacetic acid (TFA) is standard.[4] For peptides that are difficult to elute, using n-propanol in the mobile phase can be effective.[12]
-
Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can improve peak shape and resolution by reducing aggregation.[2][6]
-
Quantitative Data
The following tables summarize typical yields and purity for the synthesis of lanthipeptides. Note that specific data for this compound analogs is limited in the literature; therefore, data from the synthesis of the closely related lanthipeptide Lacticin 481 is presented as a representative example.
Table 1: Representative Yields for the Solid-Phase Synthesis of a Lanthipeptide Analog (Lacticin 481)
| Synthesis Step | Reagents/Conditions | Typical Yield (%) | Reference |
| Resin Loading | Fmoc-amino acid, DIC, DMAP | 85-95% | [7] |
| Peptide Elongation (per step) | Fmoc-amino acid, HBTU, HOBt, DIPEA | >99% | [7] |
| On-resin Cyclization (per bridge) | Base (e.g., DIPEA) in DMF | 70-90% | [7] |
| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | 60-80% | [7] |
| Overall Crude Yield | - | ~10-20% | [13] |
Table 2: Purity of a Synthetic Lanthipeptide Analog (Lacticin 481) at Different Stages
| Stage | Analytical Method | Typical Purity (%) | Reference |
| Crude Product | Analytical RP-HPLC | 15-30% | [7] |
| After HPLC Purification | Analytical RP-HPLC | >95% | [7] |
| Final Product | Analytical RP-HPLC and Mass Spectrometry | >98% | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog Backbone (General Procedure)
This protocol outlines the general steps for the manual Fmoc-based SPPS of a linear this compound analog precursor on a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh, 1% DVB) in dichloromethane (B109758) (DCM) for 30 minutes in a fritted syringe.
-
Loading of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (unreacted primary amines), repeat the coupling.
-
Wash the resin with DMF (5x).
-
-
Peptide Elongation: Repeat steps 3 and 4 for each amino acid in the sequence. For the installation of lanthionine precursors, use orthogonally protected building blocks.
-
Cleavage from Resin:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Visualizations
Caption: Experimental workflow for the chemical synthesis of a this compound analog.
Caption: Logical relationships of challenges in this compound analog synthesis.
References
- 1. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 7. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nestgrp.com [nestgrp.com]
- 13. Synthesis of the lantibiotic lactocin S using peptide cyclizations on solid phase. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Bacterial Resistance to Cinnamycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with cinnamycin, particularly concerning bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lantibiotic that exerts its antimicrobial activity by binding with high specificity to phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of many bacterial cell membranes.[1][2] This interaction disrupts membrane integrity, leading to cell death. This compound can induce the movement of PE from the inner to the outer leaflet of the cell membrane, promoting its own binding and causing membrane reorganization.[3]
Q2: What are the known mechanisms of bacterial resistance to this compound?
A2: There are two primary mechanisms of resistance:
-
Intrinsic Resistance (Immunity): The this compound-producing organism, Streptomyces cinnamoneus, protects itself by methylating PE. This modification prevents this compound from binding to its target.
-
Acquired Resistance: In other bacteria, such as Bacillus subtilis, resistance can be acquired through mutations that lead to a significant reduction in the amount of PE in the cell membrane.[1] With less of its target present, this compound's efficacy is greatly diminished. Other potential, though less studied, mechanisms could include the upregulation of efflux pumps that actively remove this compound from the cell.
Q3: My MIC values for this compound against my bacterial strain are inconsistent. What could be the cause?
A3: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors:
-
Inoculum Preparation: Ensure a standardized inoculum density is used for each experiment, typically a 0.5 McFarland standard.
-
Media Composition: The type of broth or agar (B569324) used can influence the activity of antimicrobial peptides. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results.
-
This compound Stability: this compound, like many peptides, can be susceptible to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Plate Binding: Peptides can sometimes adhere to the plastic of microtiter plates. Using low-binding plates may help to mitigate this.
Q4: I suspect my bacterial strain has developed resistance to this compound. How can I confirm this?
A4: To confirm resistance, you should:
-
Perform Serial MIC Testing: Passage the strain in the presence of sub-inhibitory concentrations of this compound over several generations and monitor the MIC at each stage. A consistent increase in the MIC is indicative of acquired resistance.
-
Analyze Membrane Lipid Composition: A key indicator of resistance is a change in the phosphatidylethanolamine (PE) content of the bacterial membrane. A significant decrease in PE levels in the resistant strain compared to the susceptible parent strain would strongly suggest a target-modification-based resistance mechanism.[1]
Troubleshooting Guides
Issue 1: this compound shows lower than expected activity against a typically susceptible bacterial strain.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it in aliquots at -20°C or below. Avoid multiple freeze-thaw cycles. |
| Inappropriate Assay Medium | Ensure the use of a standard medium like cation-adjusted Mueller-Hinton Broth (CAMHB). High concentrations of certain salts or proteins in other media can interfere with this compound's activity. |
| High Inoculum Density | Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density. An overly dense culture can overwhelm the antimicrobial. |
| Binding to Labware | Pre-treat pipette tips and microtiter plates with a blocking agent like bovine serum albumin (BSA) or use low-protein-binding labware to minimize peptide loss. |
Issue 2: Difficulty in extracting and quantifying phosphatidylethanolamine (PE) from bacterial membranes.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Use a robust cell disruption method appropriate for your bacterial species, such as bead beating or sonication, to ensure complete release of membrane lipids. |
| Poor Lipid Extraction | Employ a reliable lipid extraction method like the Bligh-Dyer or Folch method. Ensure the correct ratios of chloroform, methanol, and water are used for optimal phase separation. |
| Degradation of PE | Work quickly and on ice during the extraction process to minimize enzymatic and chemical degradation of phospholipids (B1166683). Store lipid extracts under an inert gas (e.g., nitrogen or argon) at low temperatures. |
| Inaccurate Quantification | Use a validated HPLC method with a suitable detector (e.g., CAD or MS) for accurate PE quantification.[4][5] Use an appropriate internal standard for normalization. |
Strategies to Overcome this compound Resistance
Combination Therapy
A promising approach to combat resistance is to use this compound in combination with other antimicrobial agents. The goal is to achieve a synergistic effect, where the combined activity is greater than the sum of their individual activities.
-
Rationale: If resistance is due to reduced PE levels, a second antibiotic with a different mechanism of action (e.g., a cell wall synthesis inhibitor or a protein synthesis inhibitor) would still be effective. This compound's membrane-disrupting activity may also enhance the uptake of the second antibiotic.
-
Screening for Synergy: The checkerboard assay is the standard method for systematically testing combinations of two drugs to determine their interaction.
Development of this compound Analogs
Modifying the structure of this compound can lead to the development of analogs with improved properties.
-
Rationale: Analogs can be designed to have a higher affinity for PE, making them more effective at lower concentrations and potentially active against strains with reduced PE levels. Modifications could also increase the peptide's stability or reduce its susceptibility to efflux pumps. While specific research on this compound analogs to overcome resistance is limited, studies on other antimicrobial peptides have shown that increasing hydrophobicity or net charge can enhance antimicrobial activity.[6]
Data Presentation
Table 1: Example MIC Data for this compound Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | This compound MIC (µg/mL) | Phosphatidylethanolamine (PE) (% of total phospholipids) |
| Bacillus subtilis (Wild-Type) | 2 | 65 |
| Bacillus subtilis (this compound-Resistant) | 64 | 5 |
| Staphylococcus aureus (ATCC 29213) | 4 | 55 |
Table 2: Example Checkerboard Assay Results for this compound in Combination with a Beta-Lactam Antibiotic Against a this compound-Resistant Strain
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 64 | 16 | 0.5 | Synergy |
| Beta-Lactam | 8 | 2 |
Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy.
Experimental Protocols
Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.
-
Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to get a final inoculum of 1 x 10⁶ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute this compound horizontally and a second antibiotic (e.g., a beta-lactam) vertically in CAMHB.
-
Inoculation: Inoculate the plate with the test organism prepared as in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
Protocol 3: Analysis of Bacterial Membrane Phosphatidylethanolamine (PE) Content
-
Bacterial Culture and Harvest: Grow the susceptible and resistant bacterial strains to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lipid Extraction: Resuspend the cell pellets and perform a total lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).
-
Phospholipid Separation: Separate the individual phospholipid classes from the total lipid extract using High-Performance Liquid Chromatography (HPLC) with a normal-phase column.[7]
-
Quantification: Quantify the amount of PE relative to other phospholipids using a detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[4] Compare the percentage of PE in the resistant strain to that of the susceptible parent strain.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for Investigating this compound Resistance.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Large decreases in membrane phosphatidylethanolamine and diphosphatidylglycerol upon mutation to duramycin resistance do not change the protonophore resistance of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS based lipidomics analysis on optimization of soybean phosphatidylethanolamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic analogs of anoplin show improved antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the binding specificity of cinnamycin to PE
Welcome to the technical support center for researchers working with cinnamycin and its interaction with phosphatidylethanolamine (B1630911) (PE). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and improve the binding specificity of this compound to PE.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound's specific binding to PE?
A1: this compound, a lantibiotic peptide, selectively binds to PE through a combination of hydrogen bonding and electrostatic interactions. The primary ammonium (B1175870) group of the PE headgroup fits into a specific binding pocket on the this compound molecule.[1][2] This interaction is stabilized by an extensive hydrogen-bonding network involving the three hydrogen atoms of the PE's ammonium group.[1][2][3] Additionally, this compound possesses a phosphate-binding site formed by the backbone of residues Phe10, Abu11, Phe12, and Val13, which interacts with the phosphate (B84403) group of the lipid.[1][2] The hydroxylation of Asp15 also plays a crucial role in the selective binding by interacting tightly with the charged amine of the PE headgroup.[1][2][3]
Q2: Why does this compound show lower affinity for other phospholipids (B1166683) like phosphatidylcholine (PC) or N-methyl PE (mPE)?
A2: The specificity of this compound for PE is largely due to the precise fit of the PE headgroup into its binding pocket. Larger headgroups, such as that of PC, cannot be accommodated in this pocket.[2] In the case of mPE, the substitution of a single hydrogen with a methyl group on the ammonium nitrogen destabilizes the critical hydrogen-bonding network, leading to a less stable complex.[1][2]
Q3: What is the stoichiometry of the this compound-PE complex?
A3: this compound and PE form a 1:1 complex.[4][5][6]
Q4: How does the lipid environment affect the binding affinity?
A4: The binding constant (K₀) for the this compound-PE complex is significantly higher in a bilayer membrane (e.g., POPC) compared to a micellar environment (e.g., octyl glucoside).[5] This difference is attributed to nonspecific hydrophobic interactions between this compound and the lipid membrane, which contribute to the overall binding affinity.[5] The optimal fatty acyl chain length for complex formation is eight carbon atoms; longer chains do not enhance binding affinity, while shorter chains weaken the interaction.[5]
Troubleshooting Guide
Issue 1: Low or inconsistent binding of this compound to PE-containing liposomes.
| Possible Cause | Troubleshooting Step |
| Incorrect Liposome (B1194612) Preparation | Ensure proper hydration of the lipid film, especially with high concentrations of PE, which can be poorly hydrating. Use a well-established protocol for liposome formation, such as the thin-film hydration method followed by extrusion.[7][8] |
| Suboptimal Lipid Composition | The presence of at least one fatty acyl chain is required for binding.[5] The optimal chain length is eight carbons.[5] Verify the chain length of your PE lipid. |
| Degraded this compound | Store this compound solutions appropriately, protected from light and at recommended temperatures to prevent degradation. Prepare fresh solutions regularly. |
| Inappropriate Buffer Conditions | Although not extensively detailed in the provided literature, standard buffer conditions (e.g., PBS) are typically used. Extreme pH or high salt concentrations might interfere with the electrostatic interactions crucial for binding. |
Issue 2: High non-specific binding of this compound to PE-lacking membranes.
| Possible Cause | Troubleshooting Step |
| Hydrophobic Interactions | This compound has a degree of non-specific hydrophobic interaction with lipid bilayers.[5] Include a blocking agent, such as BSA, in your binding buffer to reduce non-specific binding, particularly in plate-based assays like ELISA.[9] |
| Contamination of Lipids | Ensure the purity of your lipid stocks. Contamination with PE could lead to false-positive binding signals. |
Issue 3: Difficulty in achieving high-affinity binding for modified this compound analogs.
| Possible Cause | Troubleshooting Step |
| Disruption of Binding Pocket | Modifications, especially within the binding pocket (residues 7-14), can disrupt the precise geometry required for PE headgroup recognition.[6] Avoid modifications in this region if high affinity is desired. The N-terminus is a potential site for labeling with minimal impact on binding.[6] |
| Increased Peptide Flexibility | The rigidity of this compound's structure is important for its defined binding site.[6] Mutations that increase the flexibility of the backbone, particularly around Phe7 and Gly8, may decrease binding stability.[2] |
Strategies for Improving Binding Specificity
1. Site-Directed Mutagenesis:
While the native this compound structure is highly specific, targeted mutations could potentially enhance binding. Based on molecular dynamics simulations, reducing the flexibility of the backbone near Phe7 might improve binding stability. One proposed strategy is the mutation of Gly8 to a D-amino acid to decrease backbone flexibility.[2]
2. Optimizing the Lipid Environment:
The membrane composition can influence the orientation and insertion of this compound, which in turn affects its interaction with PE.[1][2] Researchers can systematically vary the lipid composition of their model membranes to identify conditions that favor optimal this compound binding.
3. Chemical Modifications:
The N-terminus of this compound is located away from the PE-binding pocket, making it a suitable site for conjugation and labeling without significantly compromising binding activity.[6] This allows for the development of this compound-based probes with improved detection properties.
Quantitative Data Summary
Table 1: Thermodynamic Parameters of this compound-PE Complex Formation
| Parameter | Value | Conditions | Reference |
| Binding Constant (K₀) | ~10⁷ - 10⁸ M⁻¹ | POPC bilayer membrane | [4][5] |
| ~10⁶ M⁻¹ | Octyl glucoside micelles | [5] | |
| Free Energy of Binding (ΔG°) | -10.5 kcal/mol | Large vesicles (~100 nm diameter) | [4] |
| Reaction Enthalpy (ΔH°) | Varies from 0 to -10 kcal/mol | Temperature dependent (10°C to 50°C) | [4] |
| Molar Heat Capacity (ΔCp°) | -245 cal/mol | Large vesicles (~100 nm diameter) | [4] |
Experimental Protocols
1. Liposome Preparation by Thin-Film Hydration and Extrusion
This method is commonly used to prepare unilamellar vesicles with a defined size distribution.
-
Materials :
-
Lipids (e.g., POPC, POPE) dissolved in chloroform (B151607) or a chloroform:methanol mixture.
-
Round-bottom flask.
-
Rotary evaporator.
-
Hydration buffer (e.g., 0.9% saline, 5% dextrose, or 10% sucrose).
-
Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
-
Procedure :
-
Dissolve the desired lipids in an organic solvent in a round-bottom flask to ensure a homogenous mixture.[7]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum to remove residual solvent.[8]
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This allows the lipid sheets to swell and form multilamellar vesicles (MLVs).[7][8]
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size under pressure.[8]
-
2. Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC is a powerful technique to measure the thermodynamic parameters of binding interactions in solution.
-
Principle : ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., PE-containing liposomes), and the resulting heat changes are measured.
-
Procedure Outline :
-
Prepare a solution of PE-containing liposomes in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer and load it into the injection syringe.
-
Perform a series of small injections of the this compound solution into the liposome solution.
-
The heat change after each injection is measured and plotted against the molar ratio of this compound to PE.
-
The resulting isotherm can be fitted to a binding model to determine the binding constant (K₀), reaction enthalpy (ΔH°), and stoichiometry (n). From these values, the Gibbs free energy (ΔG°) and entropy (ΔS°) can be calculated.
-
Visualizations
Caption: Key interactions in the this compound-PE binding mechanism.
Caption: Troubleshooting workflow for low this compound-PE binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 8. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 9. researchgate.net [researchgate.net]
troubleshooting artifacts in cinnamycin-based imaging experiments
Welcome to the technical support center for cinnamycin-based imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guide
This guide addresses specific artifacts and issues that may arise during this compound-based imaging experiments in a question-and-answer format.
Question: Why is my fluorescent signal weak or absent?
Answer: Weak or no signal can stem from several factors, from probe concentration to microscope settings.
-
Suboptimal Probe Concentration: The concentration of your fluorescently-labeled this compound or duramycin (B1576892) probe may be too low. It is crucial to titrate the probe to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incorrect Microscope Settings: Ensure that the excitation and emission filters on your microscope are appropriate for the fluorophore conjugated to your this compound probe. Additionally, check that the gain and exposure settings are adequate to detect the signal.
-
Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light. Minimize light exposure by focusing on a different area of the sample before capturing the image of your region of interest.[1]
-
Probe Storage and Handling: Improper storage of the this compound probe can lead to degradation. Store stock solutions at -20°C in the dark and prepare working solutions fresh for each experiment.
Question: Why am I observing high background fluorescence?
Answer: High background can obscure your specific signal. Here are common causes and solutions:
-
Excessive Probe Concentration: While too little probe results in a weak signal, too much can lead to high background. Perform a concentration titration to find the optimal balance between signal and background.
-
Insufficient Washing: Unbound probe remaining in the sample will contribute to background fluorescence. Ensure you are performing an adequate number of washes with an appropriate buffer (e.g., PBS) after the incubation step.
-
Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your probe. To check for this, examine an unstained sample of your cells under the same imaging conditions. If autofluorescence is high, you can try using a fluorophore with a different excitation/emission spectrum or employ background subtraction techniques during image analysis.
-
Non-Specific Binding: The probe may be binding to cellular components other than phosphatidylethanolamine (B1630911) (PE). To mitigate this, consider adding a blocking agent like Bovine Serum Albumin (BSA) to your incubation buffer.
Question: The fluorescent signal appears patchy or uneven. What could be the cause?
Answer: An uneven staining pattern can be due to issues with probe distribution or cell health.
-
Inadequate Mixing: Ensure the this compound probe is thoroughly mixed into the cell culture medium or buffer to achieve a uniform concentration.
-
Cell Clumping: If cells are clumped together, the probe may not be able to access all cell surfaces equally. Ensure you have a single-cell suspension before adding the probe.
-
Cell Viability: Unhealthy or dying cells may exhibit uneven probe binding due to changes in membrane integrity. Use a viability stain to assess the health of your cell population.
Question: I am concerned about artifacts from this compound-induced cytotoxicity. How can I minimize these?
Answer: this compound and its analog duramycin can be cytotoxic at higher concentrations, which can lead to artifacts such as membrane blebbing and cell lysis.
-
Optimize Probe Concentration: This is the most critical factor. Use the lowest effective concentration of the probe that provides a detectable signal. A titration experiment is essential to determine this concentration for your cell line.
-
Limit Incubation Time: Reduce the duration of exposure of the cells to the this compound probe. Shorter incubation times can minimize cytotoxic effects while still allowing for sufficient binding to PE.
-
Perform Control Experiments: Include controls to assess cytotoxicity, such as a lactate (B86563) dehydrogenase (LDH) release assay or a viability stain (e.g., Propidium Iodide), to correlate the observed fluorescence with cell health.
Question: My live-cell imaging experiment shows changes in cell morphology after adding the this compound probe. Is this an artifact?
Answer: Yes, this is likely an artifact. This compound can induce membrane re-organization, fusion, and alter the overall morphology of cells, especially at high concentrations where the surface density of PE becomes significant.[2] To avoid this:
-
Use a Lower Probe Concentration: As with cytotoxicity, reducing the probe concentration is key.
-
Time-Lapse Imaging: Monitor the cells immediately after adding the probe. Artifactual changes in morphology will likely become more pronounced over time. Analyze images from earlier time points before these changes become significant.
-
Consider a Different Probe: If morphological changes persist even at low concentrations, consider using a less disruptive probe if available, or a different imaging modality.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an imaging probe? this compound is a peptide that specifically binds to the headgroup of phosphatidylethanolamine (PE) with high affinity.[2] In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. During events like apoptosis, PE is externalized to the outer leaflet, making it accessible to this compound-based probes. This translocation of PE is the basis for using this compound to detect dying cells.
Q2: What is the difference between this compound and duramycin? this compound and duramycin are very similar peptides and are often used interchangeably in imaging applications. They share a high degree of structural and functional homology, with both binding specifically to PE.
Q3: Can I use this compound-based probes on fixed cells? Fixation and permeabilization can alter the lipid distribution in the plasma membrane. Aldehyde-based fixatives like formaldehyde (B43269) are generally preferred for preserving cell morphology.[3] However, detergents used for permeabilization can disrupt the membrane and may lead to artifactual exposure of PE. If you must use fixed cells, it is critical to validate your staining pattern against live-cell imaging results.
Q4: How should I prepare and store my this compound probe? this compound has poor water solubility but can be dissolved in solvents like DMSO, ethanol, or methanol (B129727) to create a stock solution.[4] It is recommended to store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh from the stock solution for each experiment.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound and its analog, duramycin. Note that optimal concentrations can vary significantly between cell types and experimental conditions.
Table 1: Recommended Concentration Ranges for this compound and Duramycin
| Application | Probe | Cell Line | Concentration Range | Reference |
| Imaging Apoptosis | Biotinylated this compound | HeLa | ~1 µM | [5] |
| Inducing Hemolysis | This compound | Human Erythrocytes | 5 µM (50% hemolysis) | |
| Inducing Apoptosis | Duramycin | Pancreatic Tumor Cells | 0.125 - 12.5 µM | |
| SPECT Imaging | [99mTc]duramycin | In vivo (mice) | Blocking dose of 50 µg |
Table 2: Cytotoxicity Comparison (Qualitative)
| Probe | General Observation | Potential for Artifacts |
| This compound | Cytotoxic at low micromolar concentrations. Can induce membrane distortion and PE redistribution. | High, especially with prolonged incubation or high concentrations. |
| Duramycin | Similar cytotoxicity profile to this compound. Induces apoptosis and necrosis in a dose-dependent manner. | High, particularly at concentrations above the optimal imaging range. |
| GFP-Duramycin Conjugate | Significantly reduced cytotoxicity compared to native duramycin. | Lower, as the larger protein conjugate is less disruptive to the membrane. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Apoptosis using a Fluorescently-Labeled this compound Probe
This protocol is a general guideline and should be optimized for your specific cell type and imaging system.
Materials:
-
Fluorescently-labeled this compound or duramycin probe
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Positive and negative control cells
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control population.
-
Probe Preparation: Prepare the fluorescent this compound probe in pre-warmed live-cell imaging medium at the desired final concentration. It is highly recommended to perform a titration experiment beforehand to determine the optimal concentration.
-
Staining: Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium. Add the probe-containing imaging medium to the cells.
-
Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove the unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell incubation chamber. Use the appropriate filter sets for your chosen fluorophore.
Protocol 2: Detection of PE Exposure using Biotinylated this compound and Fluorescent Streptavidin
This protocol is suitable for endpoint assays where live-cell imaging is not required.
Materials:
-
Biotinylated this compound
-
Fluorescently-labeled streptavidin
-
Appropriate buffer (e.g., HBSS with 0.5% BSA)
-
Cells in suspension
-
Fixative (e.g., 4% paraformaldehyde in PBS) - Optional
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your control and treated cells.
-
Staining with Biotinylated this compound: Incubate the cells with biotinylated this compound (e.g., 5 µg/ml) in a suitable buffer at 4°C for 30 minutes. The low temperature helps to minimize membrane internalization and other temperature-dependent artifacts.[5]
-
Washing: Wash the cells twice with cold buffer to remove unbound biotinylated this compound.
-
Staining with Fluorescent Streptavidin: Resuspend the cells in buffer containing the fluorescently-labeled streptavidin and incubate at 4°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold buffer to remove unbound streptavidin.
-
(Optional) Fixation: If desired, cells can be fixed with 4% paraformaldehyde for 20 minutes at room temperature.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Signaling pathway of PE externalization and detection.
Caption: General workflow for this compound-based imaging experiments.
References
- 1. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qedbio.com [qedbio.com]
- 4. Preparation of fluorescent in situ hybridisation probes without the need for optimisation of fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
strategies for scaling up cinnamycin production
Welcome to the technical support center for scaling up cinnamycin production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered during the experimental and scale-up phases of this compound biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for scaling up this compound production?
A1: Scaling up this compound production involves a multi-faceted approach focusing on three core areas:
-
Genetic and Metabolic Engineering: Optimizing the producing strain, typically Streptomyces cinnamoneus or a heterologous host like Streptomyces lividans, to enhance the expression of the this compound biosynthetic gene cluster (cin).[1][2]
-
Fermentation Process Optimization: Refining culture conditions such as medium composition, pH, temperature, and aeration to maximize cell density and product yield.[3][4]
-
Downstream Process Development: Establishing an efficient and scalable purification protocol to isolate active this compound from the fermentation broth.[5]
Q2: Which host strain is recommended for this compound production?
A2: While Streptomyces cinnamoneus is the native producer, heterologous expression in a well-characterized and genetically tractable host like Streptomyces lividans is a highly effective strategy.[1][6] S. lividans has low endogenous protease activity and efficient secretion mechanisms, which can simplify purification and improve yields.[2][7] Engineered "clean" strains of S. lividans, with endogenous secondary metabolite gene clusters removed, are particularly advantageous as they provide a cleaner metabolic background for detecting and purifying the target compound.[2][8]
Q3: What are the key genes in the this compound biosynthetic gene cluster?
A3: The this compound biosynthetic gene cluster (cin) contains several critical genes. Key among them are:
-
cinA: The structural gene encoding the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that is post-translationally modified.[9][10]
-
cinM: Encodes a bifunctional enzyme that dehydrates serine and threonine residues in the core peptide and catalyzes the formation of the characteristic lanthionine (B1674491) bridges.[9][11]
-
cinX: Encodes an α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of an aspartate residue, a modification crucial for bioactivity.[10][11]
-
cinorf7: A small gene essential for the formation of the unusual lysinoalanine (Lal) bridge.[9][11]
-
cinKR and cinR1: These are regulatory genes. cinKR is a two-component system, and cinR1 encodes a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator, both of which are involved in controlling the expression of the biosynthetic genes.[12][13]
Q4: Is there a self-resistance mechanism in S. cinnamoneus?
A4: Yes, a novel immunity mechanism is crucial for this compound production. The producing organism must protect itself from the antibiotic's activity. This is achieved by the cinorf10 gene, which encodes a phosphatidylethanolamine (B1630911) (PE) methyltransferase. This enzyme methylates PE, the target of this compound, in the cell membrane, thus preventing the antibiotic from binding and causing damage. The expression of cinorf10 is controlled by the cinKR regulatory system and appears to be a prerequisite for the onset of this compound biosynthesis.[12][13]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments.
Problem 1: Low or No this compound Yield Despite Good Cell Growth
Q: My Streptomyces culture shows good biomass, but HPLC/MS analysis reveals very little or no this compound. What are the potential causes?
A: This is a common issue that can stem from regulatory problems, precursor limitations, or suboptimal fermentation conditions for secondary metabolism.
Possible Causes & Solutions:
-
Regulatory Gene Inactivity: The this compound biosynthetic gene cluster is tightly regulated. In S. cinnamoneus, a complex cascade involving a two-component system (cinKR) and a SARP regulator (cinR1) controls the onset of production, which is often triggered by nutrient limitation.[12][13]
-
Troubleshooting Step: Perform a gene expression analysis (e.g., RT-qPCR) on key biosynthetic genes (cinA, cinM) and regulatory genes (cinR1) at various time points during fermentation. Low transcript levels suggest a regulatory bottleneck.
-
Solution: Consider overexpressing the pathway-specific activator gene cinR1 or engineering the promoter regions of the biosynthetic genes to use strong, constitutive promoters like ermE*p.[14]
-
-
Immunity System Failure: this compound production is intrinsically linked to the host's immunity. If the cinorf10 gene is not expressed, the cell cannot methylate its membrane PE, and a fail-safe mechanism prevents this compound biosynthesis to avoid self-toxicity.[12][13]
-
Troubleshooting Step: Verify the expression of cinorf10. A deletion or lack of expression in this gene abolishes production.
-
Solution: Ensure the entire functional cinKR regulatory system and the cinorf10 gene are present and expressed in your host.
-
-
Suboptimal Fermentation Conditions for Production: The optimal conditions for cell growth are often different from those for secondary metabolite production.
-
Troubleshooting Step: Review your fermentation parameters. Production in Streptomyces is often triggered in the stationary phase.
-
Solution: Systematically optimize fermentation parameters such as pH, temperature, and nutrient concentrations. Test different carbon and nitrogen sources. Sometimes, limiting a key nutrient can trigger the onset of secondary metabolism.[15]
-
Logical Troubleshooting Workflow: Low/No this compound Yield
Problem 2: Product Degradation During Purification
Q: I am losing a significant amount of active this compound during the purification process. What could be the cause?
A: this compound, being a peptide, is susceptible to degradation by proteases and can be unstable at certain pH values or temperatures.
Possible Causes & Solutions:
-
Proteolytic Degradation: Streptomyces can secrete extracellular proteases into the fermentation broth, which can degrade this compound.
-
Troubleshooting Step: Harvest the culture earlier in the stationary phase, as protease expression often increases over time.
-
Solution: Add protease inhibitors (e.g., PMSF, EDTA) to the harvested broth immediately. Perform purification steps at low temperatures (4°C) to minimize enzymatic activity.
-
-
pH and Temperature Instability: Although many lantibiotics are robust, extreme pH or high temperatures can lead to degradation or loss of activity.[16]
-
Troubleshooting Step: Check the pH of your buffers and solutions throughout the purification process.
-
Solution: Maintain a pH range of 2.0 to 8.5, where the peptide is known to be active.[16] Avoid prolonged exposure to high temperatures. While stable up to 100°C for short periods, it's best practice to keep samples cool.[16]
-
-
Adsorption to Surfaces: Peptides can be "sticky" and adsorb to glass or plastic surfaces, leading to apparent loss of product.
-
Solution: Use low-protein-binding tubes and containers. Rinsing containers with a solution containing a small amount of organic solvent (like acetonitrile) can help recover adsorbed material.
-
Data Presentation: Quantitative Parameters
The following tables provide recommended starting points for key experimental parameters. These should be optimized for your specific strain and equipment.
Table 1: Recommended Fermentation Parameters for Streptomyces spp.
| Parameter | Recommended Range | Rationale & Notes | Reference(s) |
| Temperature | 28 - 32°C | Balances good biomass accumulation with stable secondary metabolite production. | [3][17][18] |
| Initial pH | 6.5 - 7.5 | Most Streptomyces species thrive in neutral to slightly alkaline conditions. Secondary metabolism can be pH-sensitive. | [17][19][20] |
| Incubation Time | 5 - 12 days | This compound production is typically initiated in the stationary phase. Monitor production over time to find the optimal harvest point. | [17][20] |
| Agitation | 200 - 250 rpm | Ensures adequate mixing and aeration in shake flask cultures. Critical for preventing cell clumping and ensuring nutrient homogeneity. | [20] |
| Inoculum Size | 5 - 10% (v/v) | A standardized inoculum from a mid-log phase seed culture ensures reproducible fermentations. | [20] |
Table 2: Example Fermentation Medium Composition
| Component | Concentration (g/L) | Purpose | Reference(s) |
| Glucose | 20 - 40 | Primary Carbon Source | [20][21] |
| Corn Starch | 5 - 20 | Complex Carbon Source (may promote secondary metabolism) | [20] |
| Soybean Meal / Peptone | 10 - 15 | Nitrogen Source | [20][21] |
| CaCO₃ | 2.0 | pH Buffering Agent | [20] |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source | [17][21] |
| MgSO₄·7H₂O | 0.5 - 1.0 | Source of Magnesium Ions | [17] |
Table 3: this compound Purification Parameters (RP-HPLC)
| Parameter | Recommended Setting | Rationale & Notes | Reference(s) |
| Stationary Phase | C8 or C18 silica (B1680970) column | Standard for peptide purification based on hydrophobicity. | [5][22] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA is an ion-pairing agent that improves peak shape. | [5][23] |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Trifluoroacetic Acid (TFA) | Organic solvent for eluting the peptide. | [5][23] |
| Gradient | 5-95% Mobile Phase B (scouting); optimize to a shallower gradient around the elution point for higher resolution. | A scouting gradient helps locate the product, followed by an optimized gradient for purification. | [23] |
| Detection | 215 - 220 nm | Wavelength for detecting the peptide bond. | [24] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound in Streptomyces lividans
-
Vector Construction: Clone the entire this compound biosynthetic gene cluster (cin) into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152-based) that integrates site-specifically into the S. lividans chromosome.
-
Host Preparation: Prepare electrocompetent S. lividans cells or protoplasts according to standard protocols.
-
Transformation/Conjugation: Introduce the constructed vector into S. lividans via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002) or by protoplast transformation.
-
Selection of Exconjugants: Plate the conjugation/transformation mix on a medium (e.g., R2YE) containing an appropriate antibiotic for vector selection (e.g., apramycin). Overlay with nalidixic acid to counter-select the E. coli donor.
-
Verification: Confirm successful integration of the cin cluster into the S. lividans genome using PCR with primers specific to key genes within the cluster (e.g., cinA, cinM).
-
Culture for Production: Inoculate a seed culture of the verified recombinant S. lividans strain in a suitable medium (e.g., TSB). After growth, use this to inoculate a production-scale fermentation using the optimized medium from Table 2.
-
Analysis: After 5-10 days of fermentation, harvest the culture and analyze the supernatant and cell extract for this compound production using RP-HPLC and mass spectrometry.
Protocol 2: Purification of this compound from Fermentation Broth
-
Harvesting: Centrifuge the fermentation culture (e.g., 8,000 x g for 20 min at 4°C) to separate the supernatant from the cell biomass. This compound is typically secreted, so the supernatant is the primary source.
-
Initial Capture (Solid-Phase Extraction):
-
Acidify the supernatant to ~pH 3.0 with an acid like TFA.
-
Load the acidified supernatant onto a C18 solid-phase extraction (SPE) column pre-equilibrated with 0.1% TFA in water.
-
Wash the column with several volumes of equilibration buffer to remove salts and polar impurities.
-
Elute the bound peptides with a step gradient of acetonitrile (e.g., 30%, 60%, 90%) in 0.1% TFA. Collect fractions and analyze for activity.
-
-
RP-HPLC Purification:
-
Pool the active fractions from the SPE step, evaporate the acetonitrile, and re-dissolve in a minimal volume of Mobile Phase A.
-
Inject the sample onto a preparative or semi-preparative C18 RP-HPLC column.
-
Run a linear gradient of Mobile Phase B (e.g., 20-60% over 40 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peaks.
-
-
Verification and Final Formulation:
Visualizations
This compound Biosynthesis & Regulation Pathway
Experimental Workflow for this compound Production
References
- 1. Cloning and engineering of the this compound biosynthetic gene cluster from Streptomyces cinnamoneus cinnamoneus DSM 40005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. scispace.com [scispace.com]
- 5. bachem.com [bachem.com]
- 6. repositorium.uni-muenster.de [repositorium.uni-muenster.de]
- 7. Streptomyces lividans as host for heterologous protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nine post-translational modifications during the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel mechanism of immunity controls the onset of this compound biosynthesis in Streptomyces cinnamoneus DSM 40646 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. banglajol.info [banglajol.info]
- 18. njpas.com.ng [njpas.com.ng]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 23. lcms.cz [lcms.cz]
- 24. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 25. scbt.com [scbt.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Unveiling the Cinnamycin-Phosphatidylethanolamine Liaison: A Comparative Guide to Binding Validation
For researchers, scientists, and drug development professionals, understanding the specific molecular interactions that drive the biological activity of novel compounds is paramount. Cinnamycin, a lantibiotic with potent antimicrobial and other therapeutic potentials, exerts its effects through a specific binding interaction with the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). Validating and quantifying this binding is a critical step in its development as a therapeutic agent or a biological probe. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for the validation of the this compound-PE interaction, supported by experimental data and detailed protocols.
Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This allows for the determination of the binding affinity (K₀), enthalpy change (ΔH°), entropy change (ΔS°), and stoichiometry (n) of the interaction.
The Power of Isothermal Titration Calorimetry (ITC)
ITC experiments have been instrumental in quantifying the high-affinity interaction between this compound and PE. Studies have consistently shown a 1:1 binding stoichiometry, with a strong binding constant (K₀) in the range of 10⁷ to 10⁸ M⁻¹, indicating a very stable complex formation.[1][2] The thermodynamic signature of this interaction reveals that it is driven by both enthalpic and entropic contributions, with the relative contributions being temperature-dependent.[1]
Quantitative Insights from ITC
The following table summarizes the key thermodynamic parameters for the binding of this compound to PE-containing lipid vesicles as determined by ITC.
| Parameter | Value | Reference |
| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | [1][2] |
| Enthalpy (ΔH°) | Varies with temperature (e.g., -8.8 kcal/mol at 45°C) | [1] |
| Stoichiometry (n) | 1:1 | [1][2] |
| Gibbs Free Energy (ΔG°) | Approximately -10.5 kcal/mol | [1] |
A Comparative Look: Alternative Validation Methods
While ITC provides a comprehensive thermodynamic picture, other techniques offer complementary information, focusing on different aspects of the binding event.
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon binding. | Structural details of the binding site, conformational changes. | Provides high-resolution structural information. | Requires larger sample quantities, technically complex. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding. | Real-time kinetics (association and dissociation rates), binding affinity (Kd). | High sensitivity, label-free, real-time data. | Requires immobilization of one binding partner, which may affect the interaction. |
| Fluorescence Spectroscopy | Measures changes in fluorescence properties (intensity, polarization, lifetime) upon binding. | Binding affinity (Kd), conformational changes. | High sensitivity, can be used in solution. | Requires labeling of one of the molecules, which can potentially alter the binding. |
| Molecular Dynamics (MD) Simulations | Computational method that simulates the movement of atoms and molecules. | Atomistic details of the interaction, identification of key residues, dynamic behavior. | Provides insights at a level of detail not achievable experimentally. | Computationally intensive, results depend on the accuracy of the force fields. |
Experimental Workflows and Logical Relationships
The validation of the this compound-PE interaction often involves a multi-pronged approach, where different techniques are used to build a comprehensive understanding.
A more detailed look at the ITC experimental workflow provides clarity on the steps involved in obtaining thermodynamic data.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) at a concentration of approximately 40-100 µM.
-
Prepare large unilamellar vesicles (LUVs) composed of a mixture of a neutral lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and PE (e.g., 10:1 molar ratio) in the same buffer. The total lipid concentration should be around 1-2 mM.
-
Degas both the this compound solution and the vesicle suspension immediately before the experiment to prevent bubble formation.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 45°C).
-
Fill the sample cell (typically ~1.4 mL) with the PE-containing vesicle suspension.
-
Fill the injection syringe (typically ~250 µL) with the this compound solution.
-
-
Titration:
-
Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the this compound solution into the sample cell containing the vesicles.
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Correct for the heat of dilution by performing a control titration of this compound into the buffer alone.
-
Fit the integrated and corrected data to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K₀), enthalpy (ΔH°), and stoichiometry (n).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Prepare isotopically labeled (e.g., ¹⁵N or ¹³C) this compound to enhance signal detection.
-
Prepare small unilamellar vesicles (SUVs) or bicelles containing PE.
-
Mix the labeled this compound with the lipid preparation in a suitable buffer for NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, to monitor changes in the chemical shifts of this compound's amide protons and nitrogens upon addition of PE-containing vesicles.
-
Perform Nuclear Overhauser Effect (NOE) experiments to identify protons that are in close proximity in the bound state, providing structural constraints.
-
-
Data Analysis:
-
Analyze the chemical shift perturbations to identify the amino acid residues of this compound involved in the binding interface.
-
Use the NOE-derived distance restraints to calculate a three-dimensional structure of the this compound-PE complex.
-
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Immobilize PE-containing liposomes onto a suitable sensor chip (e.g., an L1 chip).
-
-
Binding Analysis:
-
Flow a solution of this compound at various concentrations over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence Spectroscopy
-
Sample Preparation:
-
Label either this compound or a PE analogue with a fluorescent probe.
-
Prepare a series of samples with a fixed concentration of the fluorescently labeled molecule and varying concentrations of the unlabeled binding partner.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity, anisotropy, or lifetime of the samples.
-
-
Data Analysis:
-
Plot the change in the fluorescence parameter as a function of the concentration of the unlabeled partner.
-
Fit the resulting binding curve to a suitable equation to determine the dissociation constant (Kd).
-
Conclusion
The validation of the specific binding between this compound and phosphatidylethanolamine is a critical undertaking that benefits from a multi-technique approach. Isothermal Titration Calorimetry provides unparalleled thermodynamic detail, offering a complete picture of the forces driving the interaction. When combined with the structural insights from NMR, the kinetic data from SPR, the affinity measurements from fluorescence spectroscopy, and the atomistic details from molecular dynamics simulations, a robust and comprehensive understanding of this crucial molecular recognition event can be achieved. This detailed characterization is essential for the rational design of this compound-based therapeutics and diagnostic tools.
References
A Comparative Guide to Cinnamycin and Duramycin: Structure and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Cinnamycin and duramycin (B1576892) are closely related lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides produced by various actinomycetes.[1] Their potent biological activities, stemming from a unique structural framework, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a detailed comparison of the structure and bioactivity of this compound and duramycin, supported by experimental data, to aid researchers in their ongoing investigations and drug development efforts.
Structural Comparison: A Tale of Two Peptides
This compound and duramycin share a remarkably similar and rigid globular structure, each comprising 19 amino acids.[2][3] Their defining features are the post-translationally modified amino acids, including one lanthionine (B1674491) and two methyllanthionine bridges, which create a compact, tetracyclic structure.[2][3] A key structural element is the unusual lysinoalanine bridge formed between lysine-19 and serine-6.[2] Additionally, both peptides contain an erythro-3-hydroxy-L-aspartic acid at position 15, which is crucial for their interaction with their biological target.[1][2]
The primary structural difference between this compound and duramycin lies in a single amino acid substitution at position 2, where this compound has an arginine and duramycin has a lysine.[4] This subtle difference can influence their physicochemical properties and, to some extent, their biological activities.
| Feature | This compound | Duramycin |
| Amino Acid Residues | 19 | 19 |
| Molecular Weight (Da) | ~2041 | ~2013 |
| Key Structural Motifs | 1 Lanthionine, 2 Methyllanthionines, 1 Lysinoalanine bridge, 1 erythro-3-hydroxy-L-aspartic acid | 1 Lanthionine, 2 Methyllanthionines, 1 Lysinoalanine bridge, 1 erythro-3-hydroxy-L-aspartic acid |
| Amino Acid at Position 2 | Arginine | Lysine |
Bioactivity Profile: Targeting Phosphatidylethanolamine (B1630911)
The primary mechanism of action for both this compound and duramycin is their specific and high-affinity binding to phosphatidylethanolamine (PE), a major phospholipid component of bacterial and eukaryotic cell membranes.[2][5][6] This interaction, with a dissociation constant in the low nanomolar range, is the cornerstone of their diverse biological effects.[5] By sequestering PE, these lantibiotics can trigger a cascade of events, including the inhibition of enzymes that utilize PE as a substrate and the disruption of membrane integrity.[2][7]
Antimicrobial Activity
Both this compound and duramycin exhibit antimicrobial activity, particularly against Gram-positive bacteria.[3] Their efficacy is attributed to their ability to bind to PE in the bacterial cell membrane, leading to altered membrane permeability and, in some cases, inhibition of cell wall biosynthesis.[5][8]
| Organism | This compound MIC (µg/mL) | Duramycin MIC (µM) |
| Bacillus subtilis | 16 | 0.2 - 32 |
| Arthrobacter sp. | Not Reported | 2 - 43 |
| Brevibacillus sp. | Not Reported | 2 - 43 |
| Paenibacillus sp. | Not Reported | 2 - 43 |
| Pseudomonas sp. | Not Reported | 100 - 200 (Resistant) |
| Rhodococcus sp. | Not Reported | 2 - 43 |
| Streptomyces sp. | Not Reported | 2 - 43 |
Note: MIC values for duramycin were converted from µM to µg/mL for comparison where possible, assuming a molecular weight of 2013 Da. Data for duramycin is from a study evaluating its activity against a panel of 10 bacterial strains.[9][10]
Inhibition of Phospholipase A2
A significant consequence of PE sequestration by this compound and duramycin is the indirect inhibition of phospholipase A2 (PLA2).[7] PLA2 enzymes play a critical role in various cellular processes, including inflammation, by hydrolyzing phospholipids (B1166683) to produce signaling molecules. By binding to the enzyme's substrate, PE, these lantibiotics effectively prevent its catalytic activity.[7]
| Bioactivity | This compound IC50 | Duramycin IC50 |
| Phospholipase A2 Inhibition | ~1 µM | ~1 µM |
Antiviral and Anticancer Potential
The specific targeting of PE has also led to the investigation of this compound and duramycin for their antiviral and anticancer properties.[11][12] Many enveloped viruses rely on PE in the host cell membrane for entry, and by disrupting PE, these lantibiotics can inhibit viral infection.[1] In cancer cells, PE is often aberrantly exposed on the outer leaflet of the plasma membrane, presenting a target for these peptides to induce apoptosis.[12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[13]
General Protocol:
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: Serial dilutions of the test peptide (this compound or duramycin) are prepared in the broth.
-
Incubation: The bacterial inoculum is added to each dilution of the peptide in a microtiter plate.
-
Observation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.[13]
Phospholipase A2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PLA2.
General Protocol:
-
Substrate Preparation: A substrate solution containing a known concentration of PE is prepared. Often, a radiolabeled or fluorescently tagged PE is used for detection.
-
Enzyme and Inhibitor Incubation: The PLA2 enzyme is pre-incubated with various concentrations of the inhibitor (this compound or duramycin).
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Product Measurement: The amount of product generated by the enzymatic reaction (e.g., release of fatty acids) is measured over time.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.[14][15]
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules in solution.[16][17]
General Workflow:
-
Sample Preparation: A concentrated and highly pure sample of the lantibiotic is dissolved in a suitable deuterated solvent.
-
NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) are performed to obtain information about the connectivity of atoms and their spatial proximity.[18][19]
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the peptide sequence.
-
Structural Restraint Generation: Information from NOESY spectra (through-space correlations) is used to generate distance restraints between protons.
-
Structure Calculation and Refinement: Computational methods are used to calculate a family of 3D structures that are consistent with the experimental restraints. The final structure is an average of this family, refined to have the best agreement with the experimental data.[4][16]
Mechanism of Action at the Cell Membrane
The binding of this compound and duramycin to phosphatidylethanolamine is the critical first step in their mechanism of action, leading to a variety of downstream effects that ultimately compromise cellular function.
References
- 1. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]
- 2. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of PA48009: the revised structure of duramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of duramycin with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid II-based antimicrobial activity of the lantibiotic plantaricin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. Duramycin exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. scielo.org.co [scielo.org.co]
- 15. Antibacterial activity of an acidic phospholipase A2 (NN-XIb-PLA2) from the venom of Naja naja (Indian cobra) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cinnamycin vs. Nisin: A Comparative Analysis of Antimicrobial Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two prominent lantibiotics: cinnamycin and nisin. By presenting key quantitative data, detailed experimental protocols, and visual representations of their molecular interactions, this document aims to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Nisin |
| Primary Molecular Target | Phosphatidylethanolamine (B1630911) (PE) | Lipid II |
| Primary Mechanism of Action | Membrane permeabilization and disruption | Dual: Inhibition of cell wall synthesis and pore formation |
| Binding Stoichiometry | 1:1 (this compound:PE)[1][2] | 1:1 (Nisin:Lipid II) for initial binding[3][4] |
| Secondary Effects | Induces transbilayer lipid movement, alters membrane curvature[5][6] | Sequesters Lipid II, leading to delocalized cell wall synthesis[7] |
| Primary Target Organisms | Gram-positive bacteria | Broad-spectrum against Gram-positive bacteria |
| Spore Inhibition | Less characterized | Inhibits spore outgrowth after germination initiation[8] |
Quantitative Performance Data
The following tables summarize key quantitative parameters for this compound and nisin, providing a basis for direct comparison of their binding affinities and antimicrobial potencies.
Table 1: Binding Affinity
| Lantibiotic | Ligand | Binding Constant (K) | Method | Reference |
| This compound | Phosphatidylethanolamine (PE) | K₀: 10⁷ - 10⁸ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [9][10][11] |
| Nisin | Lipid II | Kₐ: ~2 x 10⁷ M⁻¹ | Not Specified | [4][12][13] |
| Nisin | Lipid II | Apparent Kₐ: 3.1 x 10⁶ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [3] |
Table 2: Antimicrobial Activity (MIC)
| Lantibiotic | Organism | MIC | Reference |
| Nisin | Bacillus subtilis | 0.70 - 13.51 µg/mL | [14] |
| Nisin | Bacillus subtilis | 900 ppm | [15] |
| Nisin | Bacillus anthracis (spores) | IC₅₀: 0.57 µM; IC₉₀: 0.90 µM | [8] |
| This compound | Streptomyces antibioticus | Active at 5 µg | [2] |
Mechanisms of Action: A Detailed Comparison
This compound: Targeting the Membrane Fabric
This compound's primary mechanism revolves around its specific and high-affinity binding to phosphatidylethanolamine (PE), a major phospholipid component of bacterial membranes.[1][2] This interaction is highly selective, with significantly lower affinity for other membrane lipids like phosphatidylcholine. The binding event is a 1:1 stoichiometric complex formation.[1][2]
Upon binding, this compound induces significant changes in the membrane's physical properties. It can promote the transbilayer movement of lipids, effectively "flipping" PE from the inner to the outer leaflet of the membrane.[5][6] This disruption of membrane asymmetry, coupled with alterations in membrane curvature, leads to increased membrane permeability and eventual cell death.
Nisin: A Two-Pronged Attack
Nisin employs a sophisticated dual mechanism of action that targets both the bacterial cell wall and the cell membrane. Its initial interaction is with Lipid II, a crucial precursor molecule for peptidoglycan synthesis.[12][16] The N-terminal region of nisin forms a "pyrophosphate cage" around the pyrophosphate moiety of Lipid II, effectively sequestering it and halting cell wall construction.[16]
This nisin-Lipid II complex then acts as a docking site for the recruitment of additional nisin molecules. The C-terminal region of nisin inserts into the cell membrane, leading to the formation of pores.[16] These pores disrupt the proton motive force and cause the leakage of essential ions and metabolites, ultimately leading to cell death. The stoichiometry of the final pore complex is thought to be composed of eight nisin molecules and four Lipid II molecules.
Nisin also demonstrates potent activity against bacterial spores. It does not prevent germination but rather inhibits the outgrowth of the germinated spore by preventing the establishment of a membrane potential and oxidative metabolism.[8]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Lantibiotic-Lipid Interaction
This protocol provides a general framework for measuring the binding affinity between a lantibiotic (e.g., this compound or nisin) and its lipid target using Isothermal Titration Calorimetry.
Objective: To determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC).
-
Lantibiotic (this compound or nisin) solution of known concentration.
-
Lipid vesicles (liposomes) containing the target lipid (PE for this compound, Lipid II for nisin) of known concentration.
-
Matching buffer for both the lantibiotic and lipid vesicle solutions.
-
Degasser.
-
Hamilton syringe.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the lantibiotic in the chosen buffer.
-
Prepare large unilamellar vesicles (LUVs) containing the target lipid at a desired molar ratio with a carrier lipid (e.g., POPC).
-
Ensure the final buffer composition of the lantibiotic and lipid vesicle solutions is identical to avoid heat of dilution effects.
-
Degas both solutions under vacuum for at least 10 minutes to remove dissolved air bubbles.[17]
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells with detergent and water, followed by extensive rinsing with the experimental buffer.
-
Fill the reference cell with the experimental buffer.
-
Load the lipid vesicle solution into the sample cell (typically ~1.4 mL).
-
Load the lantibiotic solution into the injection syringe (typically 250-300 µL).
-
-
Titration:
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 5-10 µL) of the lantibiotic solution into the sample cell containing the lipid vesicles.
-
Allow the system to return to baseline thermal equilibrium between each injection.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of lantibiotic to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K, ΔH, and n).[18]
-
Membrane Permeabilization Assay using Propidium (B1200493) Iodide
This protocol describes a method to assess the ability of this compound and nisin to permeabilize bacterial cell membranes using the fluorescent probe propidium iodide (PI).
Objective: To quantify the extent of membrane damage by measuring the influx of a membrane-impermeable dye.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.
Materials:
-
Mid-log phase bacterial culture (e.g., Bacillus subtilis).
-
Phosphate-buffered saline (PBS).
-
Lantibiotic stock solutions (this compound and nisin).
-
Propidium iodide (PI) stock solution.
-
96-well black, clear-bottom microtiter plates.
-
Fluorescence microplate reader.
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in a suitable broth medium.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a final OD₆₀₀ of 0.1.
-
-
Assay Setup:
-
In the 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the lantibiotic solution at various concentrations (typically from 0.5x to 4x MIC) to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (buffer only).
-
Add PI to each well to a final concentration of 10 µM.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm at regular time intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with bacteria and PI but no lantibiotic).
-
Plot the relative fluorescence units (RFU) against time for each lantibiotic concentration.
-
The increase in fluorescence is proportional to the degree of membrane permeabilization.[19]
-
Spore Germination and Outgrowth Inhibition Assay
This protocol outlines a method to evaluate the effect of nisin on bacterial spore germination and subsequent outgrowth.
Objective: To determine if nisin inhibits spore germination or outgrowth.
Principle: Spore germination is characterized by a decrease in the optical density (OD) of a spore suspension as the spores become hydrated and lose their refractility. Outgrowth is the subsequent development of the germinated spore into a vegetative cell, which can be monitored by an increase in OD due to cell proliferation.
Materials:
-
Purified bacterial spores (e.g., Bacillus subtilis).
-
Germination medium (e.g., TGY broth or a defined medium with germinants like L-alanine and inosine).
-
Nisin stock solution.
-
96-well microtiter plates.
-
Spectrophotometer (microplate reader).
Procedure:
-
Spore Preparation:
-
Prepare a suspension of purified spores in sterile water to a starting OD₆₀₀ of ~0.5-1.0.
-
Heat-activate the spores if necessary (e.g., 70°C for 30 minutes) to synchronize germination.
-
-
Assay Setup:
-
In a 96-well plate, add the spore suspension to wells containing germination medium.
-
Add nisin at various concentrations to the test wells. Include a positive control (germination medium without nisin) and a negative control (spores in buffer without germinants).
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Monitor the OD₆₀₀ of the wells over several hours. A decrease in OD indicates germination, while a subsequent increase indicates outgrowth and vegetative growth.
-
-
Data Analysis:
Conclusion
This compound and nisin, while both classified as lantibiotics, exhibit distinct and sophisticated mechanisms of antimicrobial action. This compound's strategy is a direct assault on the integrity of the bacterial membrane through its specific interaction with phosphatidylethanolamine. In contrast, nisin employs a dual-pronged attack, incapacitating the cell by simultaneously inhibiting cell wall synthesis and forming pores in the membrane via its interaction with Lipid II. This comparative analysis underscores the diverse evolutionary strategies employed by antimicrobial peptides and provides a foundation for the rational design of novel therapeutics that can exploit these unique mechanisms. The provided experimental protocols offer standardized methods for the further investigation and characterization of these and other antimicrobial agents.
References
- 1. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Cluster Formation of Nisin and Lipid II Is Correlated with Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Bacillus anthracis Spore Outgrowth by Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Bacillus anthracis and potential surrogate bacilli growth from spore inocula by nisin and other antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 19. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Cinnamycin and Other Lantibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of cinnamycin, a Type B lantibiotic, with other prominent members of the lantibiotic class, including nisin, gallidermin (B1576560), and mutacin 1140. We will explore their structural differences, mechanisms of action, and antimicrobial performance, supported by experimental data and detailed protocols.
Introduction to Lantibiotics
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by Gram-positive bacteria.[1][2][3] Their defining structural features are the presence of thioether amino acids, such as lanthionine (B1674491) (Lan) and methyllanthionine (MeLan), which form intramolecular ring structures.[1][4][5] These peptides are broadly classified into two main types based on their structure and function.[2][5]
-
Type A Lantibiotics: These are typically elongated, flexible, and cationic peptides.[1][2][5] They primarily act by disrupting the cell membrane of target bacteria, often by forming pores.[2] Nisin, gallidermin, and mutacin 1140 are notable examples.
-
Type B Lantibiotics: These are generally more compact, globular, and have a neutral or negative net charge.[1][2][5] Their mechanism often involves the inhibition of essential enzymes.[2] this compound is a well-characterized member of this group.[1][6]
dot
Caption: Classification of Lantibiotics with representative examples.
Comparative Analysis of Lantibiotic Characteristics
The structural diversity among lantibiotics directly influences their biological activity. This compound's globular structure contrasts sharply with the elongated shape of Type A lantibiotics like nisin.
| Lantibiotic | Class | Size (Amino Acids) | Structure | Producing Organism |
| This compound | Type B | 19 | Tetracyclic, Globular[7][8][9] | Streptomyces cinnamoneus[7] |
| Nisin | Type A | 34 | Pentacyclic, Elongated[10] | Lactococcus lactis[11][12] |
| Gallidermin | Type A | 22 | Tetracyclic, Elongated[13] | Staphylococcus gallinarum[14] |
| Mutacin 1140 | Type A | 22 | Tetracyclic, Elongated[15] | Streptococcus mutans[16] |
Mechanism of Action: A Tale of Different Targets
The most significant distinction between this compound and the compared Type A lantibiotics lies in their molecular targets and subsequent antimicrobial mechanisms. While most Type A lantibiotics target the cell wall precursor Lipid II, this compound interacts with a component of the cell membrane itself.
dot
Caption: Comparative mechanisms of action for selected lantibiotics.
This compound: this compound's primary target is the aminophospholipid phosphatidylethanolamine (PE), a major component of many bacterial cell membranes.[7][17][18] It binds to PE with a 1:1 stoichiometry.[7][17] This interaction has several consequences:
-
Membrane Disruption: It induces the movement of PE from the inner to the outer leaflet of the cell membrane, disrupting membrane integrity and organization.[7][19][20]
-
Enzyme Inhibition: By sequestering PE, this compound can indirectly inhibit enzymes that require PE as a substrate, such as phospholipase A2.[19][21]
Nisin: Nisin exhibits a potent dual mechanism of action:
-
Cell Wall Synthesis Inhibition: It binds with high affinity to Lipid II, a crucial precursor for peptidoglycan synthesis.[12] This sequestration halts the construction of the bacterial cell wall.
-
Pore Formation: After binding to Lipid II, nisin molecules oligomerize to form pores in the cell membrane, leading to the dissipation of the proton motive force and leakage of cellular contents.[12][13][22][23]
Gallidermin: Like nisin, gallidermin targets Lipid II and inhibits cell wall synthesis.[13][24] However, while it possesses the same Lipid II binding motif, its ability to form pores is less pronounced than nisin's and appears to be strain-dependent.[13][25] Its primary mode of killing is attributed to the potent inhibition of cell wall biosynthesis.[13][24]
Mutacin 1140: Mutacin 1140 also binds to Lipid II to inhibit cell wall synthesis.[15][16] A key difference from nisin is that mutacin 1140 does not form significant pores in the bacterial membrane, even at concentrations well above its minimum inhibitory concentration (MIC).[15][26] Its bactericidal activity stems from the efficient shutdown of cell wall production.
| Lantibiotic | Primary Molecular Target | Pore Formation | Inhibition of Cell Wall Synthesis | Other Key Effects |
| This compound | Phosphatidylethanolamine (PE)[7][17][18] | No | No | Induces transbilayer lipid movement; Inhibits PE-dependent enzymes.[20][21] |
| Nisin | Lipid II[10][11][12] | Yes[12][13] | Yes[11][12] | Dual mechanism provides high potency.[18] |
| Gallidermin | Lipid II[13][24] | Limited/Strain-dependent[13] | Yes | Superior activity in cell wall biosynthesis inhibition compared to nisin.[13][24] |
| Mutacin 1140 | Lipid II[15][26] | No[15][26] | Yes | Efficiently sequesters Lipid II without membrane poration. |
Antimicrobial Spectrum
Lantibiotics are renowned for their potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[27][28] Their effectiveness against Gram-negative bacteria is generally poor due to the protective outer membrane which prevents them from reaching their targets.[10][29]
Direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies can be challenging due to variations in experimental conditions (e.g., media, inoculum size, incubation time). The data below is compiled from various sources to provide a general overview of potency.
| Lantibiotic | Target Organism | Approximate MIC (µg/mL) |
| This compound | Bacillus subtilis | Reported activity against Bacilli[7][9] |
| Clostridium botulinum | Reported activity[9] | |
| Nisin | Staphylococcus aureus | ~0.8 - 6.25 |
| Listeria monocytogenes | ~0.1 - 1.0 | |
| Streptococcus pneumoniae | ~0.25[23] | |
| Gallidermin | Staphylococcus aureus (incl. MRSA) | ~0.2 - 2.0[14][30] |
| Staphylococcus epidermidis | ~0.1 - 1.0[24] | |
| Micrococcus flavus | ~0.01 - 0.1[13] | |
| Mutacin 1140 | Staphylococcus aureus (incl. MRSA) | ~0.25 - 2.0[15] |
| Streptococcus pneumoniae | ~0.5 - 1.0 |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial agents.
A. Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
References
- 1. Lantibiotics - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Type A (I) Lantibiotics, a Group of Cationic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nine Post-translational Modifications during the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrr.com [ijcrr.com]
- 11. nbinno.com [nbinno.com]
- 12. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Epidermin and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis and Transport of the Lantibiotic Mutacin 1140 Produced by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutacin 1140 - Wikipedia [en.wikipedia.org]
- 17. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. bioaustralis.com [bioaustralis.com]
- 20. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanistic action of pediocin and nisin: recent progress and unresolved questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nisin: Application, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 24. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. tandfonline.com [tandfonline.com]
- 28. Bioengineering Lantibiotics for Therapeutic Success - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. BioKB - Publication [biokb.lcsb.uni.lu]
Detecting Phosphatidylethanolamine: A Comparative Guide to Molecular Probes
For researchers, scientists, and drug development professionals, the accurate detection of phosphatidylethanolamine (B1630911) (PE) is crucial for understanding a variety of cellular processes, from membrane dynamics to apoptosis. This guide provides an objective comparison of alternative molecular probes for PE detection, supported by experimental data and detailed protocols to assist in selecting the most appropriate tool for your research needs.
Phosphatidylethanolamine is a key phospholipid component of cell membranes, typically sequestered in the inner leaflet. Its externalization is a significant biomarker for events such as apoptosis, cell fusion, and blood coagulation. A variety of molecular probes have been developed to detect and quantify the distribution of PE in both live and fixed cells. This guide will compare the performance of the most common classes of PE probes: Lantibiotic-based Probes, Fluorescently-labeled PE Analogs, and Biotinylated PE Probes.
Quantitative Comparison of PE Probes
The selection of a PE probe is often dictated by the specific experimental requirements, including the desired sensitivity, specificity, and imaging modality. The following table summarizes the key quantitative parameters of popular PE probes to facilitate an informed decision.
| Probe Class | Specific Probe Example | Binding Affinity (Kd) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Advantages | Key Disadvantages |
| Lantibiotic-based | Duramycin (B1576892) | 4-10 nM[1][2] | Varies with conjugate | Varies with conjugate | Varies with conjugate | High affinity and specificity for PE[3][4]; High stability[4] | Potential cytotoxicity at high concentrations[5] |
| Cinnamycin | Low nM range[4] | Varies with conjugate | Varies with conjugate | Varies with conjugate | High affinity and specificity for PE[4] | Potential cytotoxicity at high concentrations[5] | |
| Fluorescent PE Analogs | NBD-PE | Not Applicable | ~463-465[6][7] | ~535-538[6][7] | Low in aqueous media[8] | Direct visualization of PE localization and dynamics[9] | Can alter membrane properties; NBD fluorescence is environmentally sensitive[8] |
| Biotinylated PE Probes | Biotin-PE | Not Applicable | Varies with streptavidin conjugate | Varies with streptavidin conjugate | Varies with streptavidin conjugate | Versatile detection methods (e.g., streptavidin-HRP/fluorophores)[10][11] | Indirect detection requires multiple steps; potential for steric hindrance |
Experimental Protocols
Detailed methodologies for the application of these probes are essential for reproducible and reliable results. Below are protocols for key experiments using each class of PE probe.
Protocol 1: Live-Cell Staining with a Duramycin-based Fluorescent Probe
This protocol describes the use of a fluorescently-conjugated Duramycin probe for the detection of externalized PE in live cells.
Materials:
-
Fluorescently-labeled Duramycin (e.g., Duramycin-FITC)
-
Live cells of interest cultured on glass-bottom dishes
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis-inducing agent (optional, as a positive control)
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on glass-bottom dishes. For a positive control, treat a separate dish of cells with an apoptosis-inducing agent for the appropriate time.
-
Probe Preparation: Prepare a working solution of the fluorescent Duramycin probe in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any serum.
-
Staining: Remove the PBS and add the Duramycin-containing imaging medium to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Incorporation and Visualization of NBD-PE in Live Cells
This protocol outlines the procedure for labeling cellular membranes with the fluorescent PE analog, NBD-PE.
Materials:
-
NBD-PE
-
Ethanol (B145695) or DMSO
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Live cells of interest cultured on glass-bottom dishes
-
Live-cell imaging medium
-
Ice-cold PBS
Procedure:
-
NBD-PE-BSA Complex Preparation:
-
Prepare a 1 mM stock solution of NBD-PE in ethanol or DMSO.
-
In a glass tube, evaporate the desired amount of the NBD-PE stock solution under a stream of nitrogen to form a thin film.
-
Prepare a solution of fatty-acid-free BSA in PBS.
-
Add the BSA solution to the dried NBD-PE film and vortex vigorously to facilitate complexation. The final concentration of the NBD-PE-BSA complex should be determined based on the desired final labeling concentration (typically 2-10 µM).
-
-
Cell Preparation: Culture cells to 60-80% confluency on glass-bottom dishes.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Labeling: Aspirate the wash buffer and add the pre-chilled NBD-PE-BSA complex solution to the cells.
-
Incubation: Incubate the cells on ice for 15-30 minutes to label the plasma membrane while minimizing endocytosis.
-
Washing: Aspirate the labeling solution and wash the cells three to five times with ice-cold live-cell imaging buffer.
-
Imaging: Immediately image the cells in fresh, ice-cold live-cell imaging buffer using a fluorescence microscope with a filter set suitable for NBD (Excitation: ~467 nm, Emission: ~538 nm).[12]
Protocol 3: Detection of PE using Biotinylated PE and Streptavidin-HRP
This protocol describes an indirect method for detecting PE using a biotinylated PE probe followed by detection with streptavidin conjugated to horseradish peroxidase (HRP) for subsequent colorimetric or chemiluminescent detection.
Materials:
-
Biotinylated PE probe
-
Cells of interest (can be fixed or live)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP substrate (e.g., DAB for colorimetric detection or a chemiluminescent substrate)
Procedure:
-
Cell Preparation: Culture and treat cells as required for the experiment. Cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilized if intracellular PE is to be detected.
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Biotinylated PE Incubation: Incubate the cells with the biotinylated PE probe diluted in blocking buffer for 1 hour at room temperature. The optimal concentration should be determined empirically.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each.
-
Streptavidin-HRP Incubation: Incubate the cells with streptavidin-HRP diluted in blocking buffer for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each.
-
Detection: Add the HRP substrate to the cells and incubate for the time recommended by the manufacturer.
-
Analysis: For colorimetric detection, visualize the results using a light microscope. For chemiluminescent detection, measure the signal using a luminometer or imaging system.
Visualizing the Mechanisms and Workflows
To better understand the principles behind PE detection, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: A generalized experimental workflow for the detection of phosphatidylethanolamine.
Caption: The specific binding mechanism of the lantibiotic probe Duramycin to phosphatidylethanolamine.
Caption: Workflow for the indirect detection of PE using a biotinylated probe and streptavidin conjugate.
Conclusion
The choice of a molecular probe for phosphatidylethanolamine detection is a critical step in experimental design. Lantibiotic-based probes like Duramycin offer high affinity and specificity, making them ideal for sensitive detection, although potential cytotoxicity needs to be considered. Fluorescent PE analogs such as NBD-PE provide a direct way to visualize PE dynamics within the membrane, but their potential to perturb the membrane and the environmental sensitivity of their fluorescence must be taken into account. Biotinylated PE probes offer great versatility in detection methods, though the indirect nature of the assay requires additional steps. By carefully considering the quantitative data, experimental protocols, and the underlying mechanisms presented in this guide, researchers can select the optimal probe to advance their studies on the important roles of phosphatidylethanolamine in cellular biology and disease.
References
- 1. mtarget.com Duramycin [mtarget.com]
- 2. mtarget.com [mtarget.com]
- 3. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Step Staining Probe for Phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of Cinnamycin with Other Phospholipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamycin, a member of the lantibiotic family of peptide antibiotics, is a potent antimicrobial and cytotoxic agent. Its primary mechanism of action involves high-affinity binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of bacterial and eukaryotic cell membranes. This specific interaction leads to membrane permeabilization and cell death. For researchers utilizing this compound as a PE-specific probe or developing it as a therapeutic agent, a thorough understanding of its cross-reactivity with other membrane phospholipids (B1166683) is paramount. This guide provides a comparative analysis of this compound's binding affinity for various phospholipids, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of this compound to Various Phospholipids
This compound exhibits a pronounced selectivity for phosphatidylethanolamine over other common phospholipids. The following table summarizes the available quantitative and semi-quantitative data on the binding affinity of this compound and its close analog, duramycin (B1576892), to different phospholipids.
| Phospholipid | Binding Constant (K₀) (M⁻¹) | Dissociation Constant (Kd) (nM) | Relative Binding Affinity (ELISA, Arbitrary Units) | Notes |
| Phosphatidylethanolamine (PE) | 10⁷ - 10⁸[1][2] | 10 - 200[2] | 1.00 | High-affinity, 1:1 stoichiometric binding.[1] |
| Phosphatidylserine (PS) | Not Determined | Not Determined | 0.15[3][4] | "Slightly positive signal" in ELISA assays; binding affinity is significantly lower than for PE but higher than for PC.[4][5] |
| Phosphatidylcholine (PC) | Not Determined | Not Determined | ~0.05[3][4] | Generally considered not to bind or to have very low affinity.[5] The bulky choline (B1196258) headgroup likely prevents entry into the binding pocket. |
| Phosphatidylinositol (PI) | Not Determined | Not Determined | ~0.05[3][4] | No significant binding detected in ELISA assays.[3][4] |
Note on Duramycin: Duramycin, a closely related lantibiotic, also demonstrates exclusive specificity for PE, with a reported Kd in the low nanomolar range (4-6 nM).[6][7] Competitive binding assays with radiolabeled duramycin showed that its binding is diminished by PE-containing liposomes but not by liposomes composed of other phospholipids.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the binding of this compound to phospholipids.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding affinities and thermodynamic parameters of biomolecular interactions.
Objective: To measure the binding constant (K₀), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to various phospholipids.
Materials:
-
High-sensitivity isothermal titration calorimeter
-
This compound peptide
-
Phospholipids (e.g., POPE, POPS, POPC, POPI)
-
Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Liposome (B1194612) extrusion equipment
Procedure:
-
Liposome Preparation:
-
Dissolve the desired phospholipid in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the ITC buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Prepare large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the MLV suspension through a polycarbonate membrane with the desired pore size.
-
-
Sample Preparation:
-
Thoroughly degas the liposome suspension and the this compound solution to prevent air bubbles.
-
Prepare the this compound solution in the same ITC buffer used for liposome preparation to minimize heats of dilution. A typical starting concentration for the peptide in the syringe is 10-20 times the expected Kd.
-
The phospholipid concentration in the sample cell should be approximately 10-fold higher than the expected Kd.
-
-
ITC Experiment:
-
Load the liposome suspension into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 5-10 µL per injection).
-
Perform a series of injections of the this compound solution into the sample cell.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat of reaction for each injection.
-
Subtract the heat of dilution, determined from a control experiment injecting this compound into buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K₀, n, ΔH).
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay
This semi-quantitative method provides a straightforward way to compare the relative binding of this compound to a panel of immobilized phospholipids.
Objective: To qualitatively and semi-quantitatively assess the binding of this compound to various phospholipids.
Materials:
-
Microtiter plates
-
Phospholipid standards (PE, PS, PC, PI, etc.)
-
Biotinylated this compound
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Lipid Coating:
-
Dissolve phospholipids in an appropriate organic solvent (e.g., methanol/chloroform) and coat the wells of a microtiter plate.
-
Allow the solvent to evaporate, leaving the lipids adsorbed to the well surface.
-
-
Blocking:
-
Wash the wells with wash buffer.
-
Add blocking buffer to each well and incubate to prevent non-specific binding.
-
-
Binding:
-
Add a solution of biotinylated this compound to the wells and incubate.
-
-
Detection:
-
Wash the wells to remove unbound this compound.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add HRP substrate and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Analysis:
-
Compare the absorbance values for each phospholipid to determine the relative binding affinity.
-
Mechanism of Selectivity and Biological Effects
The high selectivity of this compound for PE is attributed to a specific binding pocket on the peptide's surface.[5] This pocket accommodates the primary ammonium (B1175870) group of the PE headgroup, forming an extensive network of hydrogen bonds.[5] A previously uncharacterized phosphate-binding site further stabilizes this interaction.[5] The larger, bulkier headgroups of other phospholipids, such as the choline group of PC, are sterically hindered from entering this binding pocket.[5]
The primary biological consequence of this compound binding to PE in cell membranes is the induction of transbilayer lipid movement, also known as "flip-flop".[8][9] This disruption of the membrane's lipid asymmetry leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[8][9] There is currently no evidence to suggest that this compound binding to phospholipids initiates specific intracellular signaling cascades.
Visualizations
Experimental Workflow for Assessing this compound-Phospholipid Cross-Reactivity
Caption: Workflow for assessing this compound's phospholipid cross-reactivity.
This compound's Mechanism of Action
Caption: this compound's selective binding to PE and subsequent cytotoxicity.
References
- 1. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 99mTc-labeled duramycin as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Phosphatidylethanolamine-Binding Lantibiotics: A Comparative Guide on Cinnamycin and Duramycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo therapeutic and diagnostic validation of cinnamycin and its close structural analog, duramycin (B1576892). Both are potent lantibiotic peptides that specifically target the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of cell membranes. While in vitro studies have highlighted the potential of both molecules, in vivo validation has predominantly focused on duramycin, primarily as an imaging agent for detecting cell death. This guide will objectively compare their mechanisms, summarize the available in vivo experimental data for duramycin as a proxy for this class of molecules, and outline the experimental protocols utilized in these key studies.
Mechanism of Action: Targeting Phosphatidylethanolamine
This compound and duramycin share a unique mechanism of action centered on their high-affinity and specific binding to phosphatidylethanolamine.[1] In healthy cells, PE is primarily located in the inner leaflet of the plasma membrane. However, during apoptosis or necrosis, PE is externalized to the outer surface.[2] this compound and duramycin recognize and bind to this exposed PE, leading to several downstream effects, including the induction of transbilayer lipid movement, membrane reorganization, and indirect inhibition of enzymes like phospholipase A2.[3][4] This specific targeting of a biomarker of cell death has been extensively exploited for in vivo imaging applications.
Figure 1: Signaling pathway of this compound/Duramycin interaction with cell membranes.
In Vivo Validation: Duramycin as a Diagnostic Imaging Agent
While direct in vivo therapeutic efficacy data for this compound is scarce in publicly available literature, its close analog, duramycin, has been extensively validated in preclinical animal models as an imaging agent for detecting cell death. Radiolabeled duramycin (e.g., 99mTc-duramycin) serves as a powerful tool for the non-invasive monitoring of treatment responses in oncology and assessing tissue damage in other diseases.[2][5]
Comparative Performance in Tumor Apoptosis Imaging
The primary in vivo application of this class of molecules has been to monitor early tumor response to therapy. The uptake of radiolabeled duramycin in tumors treated with chemotherapeutic agents has been shown to correlate strongly with established histological markers of apoptosis.
| Parameter | 99mTc-Duramycin | 18F-FDG (Standard of Care) | Histology (Cleaved Caspase-3, TUNEL) | Reference |
| Animal Model | Nude mice with COLO205 human colorectal cancer xenografts | Nude mice with COLO205 human colorectal cancer xenografts | Nude mice with COLO205 human colorectal cancer xenografts | [6] |
| Treatment | Conatumumab (anti-DR5 antibody) | Conatumumab (anti-DR5 antibody) | Conatumumab (anti-DR5 antibody) | [6] |
| Tumor Uptake (vs. Control) | 7-fold increase | No significant change | Significant increase in apoptotic markers | [6] |
| Correlation with Apoptosis | High (r = 0.842 with CC3, r = 0.894 with TUNEL) | No correlation | N/A | [6] |
| Time to Detection | 24 hours post-treatment | Not effective at early time points | 24 hours post-treatment | [6] |
Table 1: Comparison of 99mTc-Duramycin and 18F-FDG PET for early tumor response assessment.
In Vivo Efficacy in Myocardial Apoptosis Imaging
Radiolabeled duramycin has also been demonstrated to be effective in detecting myocardial cell death following ischemia-reperfusion injury, performing comparably to the established apoptosis imaging agent, 99mTc-Annexin-V.
| Parameter | 99mTc-Duramycin | 99mTc-Annexin-V | Reference |
| Animal Model | Rabbit model of ischemia-reperfusion injury | Rabbit model of ischemia-reperfusion injury | [1][3] |
| Target | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | [3] |
| Uptake in Infarct Area (%ID/g) | 0.751 ± 0.262 | Similar significant uptake in infarct region | [1] |
| Uptake in Remote Area (%ID/g) | 0.045 ± 0.029 | Low uptake in remote, healthy tissue | [1] |
| Clinical Translation Potential | Favorable, due to lower radiation burden and prior human safety data for duramycin as an antibiotic. | Established in clinical trials for imaging apoptosis. | [3] |
Table 2: Comparison of 99mTc-Duramycin and 99mTc-Annexin-V for myocardial apoptosis imaging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the in vivo studies of duramycin.
Tumor Apoptosis Imaging Protocol
-
Animal Model: Nude mice are subcutaneously inoculated with human colorectal cancer cells (e.g., COLO205). Tumors are allowed to grow to a volume of approximately 400 mm3.[5]
-
Therapeutic Intervention: Mice are treated with a chemotherapeutic agent (e.g., irinotecan (B1672180) 80 mg/kg, administered intraperitoneally) or a targeted therapy (e.g., conatumumab).[5][6]
-
Radiotracer Administration: 24 hours after the final treatment dose, mice are intravenously injected with 99mTc-duramycin.
-
In Vivo Imaging: 4 hours post-injection of the radiotracer, mice are anesthetized and imaged using a small-animal SPECT/CT scanner.
-
Ex Vivo Validation: Following imaging, tumors are excised, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram (%ID/g). Tumors are then processed for histological analysis (cleaved caspase-3 staining and TUNEL assay) to quantify apoptosis.[5]
Figure 2: Experimental workflow for in vivo tumor apoptosis imaging with 99mTc-Duramycin.
Therapeutic Potential and Future Directions
While the in vivo validation of duramycin as an imaging agent is robust, its direct therapeutic efficacy, and that of this compound, remains an area with significant data gaps.
-
Oncology: The ability of duramycin to induce apoptosis in tumor cells in vitro suggests therapeutic potential.[7] However, in vivo studies demonstrating tumor growth inhibition or survival benefit are needed. The high specificity for PE on cancer cells could be leveraged for targeted drug delivery.
-
Cystic Fibrosis: Duramycin entered Phase II clinical trials for cystic fibrosis based on its proposed ability to stimulate chloride transport.[8][9] However, in vitro results have been complex, and further in vivo studies in relevant animal models are required to clarify its therapeutic mechanism and efficacy.[9]
-
Antimicrobial/Antiviral: this compound and duramycin possess antimicrobial and antiviral properties.[8] Future in vivo studies should focus on determining their efficacy in animal models of infection, establishing pharmacokinetic and pharmacodynamic profiles, and assessing their potential to overcome antibiotic resistance.
Conclusion
The class of PE-binding lantibiotics, represented by this compound and duramycin, holds considerable promise. The extensive in vivo validation of duramycin as a sensitive and specific imaging agent for cell death provides a strong foundation for its clinical translation in diagnostics and treatment monitoring. However, the therapeutic potential of this compound and duramycin remains largely underexplored in vivo. Future research should prioritize rigorous preclinical studies in relevant animal models to validate their therapeutic efficacy in oncology, infectious diseases, and cystic fibrosis, thereby bridging the gap between their well-defined mechanism of action and potential clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phosphatidylethanolamine targeting for cell death imaging in early treatment response evaluation and disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled Duramycin: Promising Translational Imaging of Myocardial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of [(99m)Tc]Duramycin as a SPECT Imaging Agent for Early Assessment of Tumor Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [99mTc]Duramycin as a SPECT Imaging Agent for Early Assessment of Tumor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 99mTc-Duramycin SPECT Imaging of Early Tumor Response to Targeted Therapy: A Comparison with 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duramycin exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of duramycin on chloride transport and intracellular calcium concentration in cystic fibrosis and non-cystic fibrosis epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamycin vs. Conventional Antibiotics: A Comparative Efficacy Guide
In the ongoing battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Cinnamycin, a member of the lantibiotic class of peptides, presents a unique mechanism of action that sets it apart from conventional antibiotics. This guide provides a detailed comparison of the efficacy of this compound with that of traditional antibiotics, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms.
Mechanism of Action: A Tale of Two Strategies
This compound: Targeting the Membrane Anchor
This compound exerts its antimicrobial effect through a highly specific interaction with phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of many bacterial cell membranes.[1][2][3] Unlike many conventional antibiotics that target intracellular processes, this compound's primary assault is on the integrity of the bacterial cell envelope.
The proposed mechanism involves:
-
Binding: this compound selectively binds to the head group of PE lipids with a 1:1 stoichiometry.[4][5]
-
Membrane Disruption: This binding event is thought to induce transbilayer movement of lipids ("flip-flop"), leading to membrane permeabilization and disruption of the membrane's structural integrity.[4][6]
-
Inhibition of Enzymes: this compound can also indirectly inhibit membrane-associated enzymes like phospholipase A2 by sequestering their PE substrate.[7]
This targeted attack on a fundamental component of the bacterial membrane makes the development of resistance potentially more challenging for bacteria.
Conventional Antibiotics: A Multi-pronged Approach
Conventional antibiotics employ a variety of mechanisms to inhibit bacterial growth or cause cell death.[8][9] These can be broadly categorized as follows:
-
Inhibition of Cell Wall Synthesis: Antibiotics like beta-lactams (e.g., penicillin, amoxicillin) and glycopeptides (e.g., vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This weakens the cell wall, leading to lysis.
-
Inhibition of Protein Synthesis: Agents such as macrolides (e.g., erythromycin), aminoglycosides (e.g., gentamicin), and tetracyclines bind to bacterial ribosomes, preventing the translation of mRNA into proteins essential for bacterial function.
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., ciprofloxacin) and rifamycins (B7979662) target enzymes involved in DNA replication and transcription, respectively, thereby halting the production of genetic material.
-
Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim (B1683648) interfere with the synthesis of folic acid, a vital nutrient for bacteria.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key indicator of an antibiotic's potency. The following tables present available MIC data for duramycin (B1576892) (a close structural and functional analog of this compound) and several conventional antibiotics against a range of pathogenic bacteria.
It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: MIC of Duramycin against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µM) | Source |
| Bacillus subtilis 168 | Positive | 2 | [10][11] |
| Bacillus sp. BC15 | Positive | 2 | [10][11] |
| Curtobacterium sp. CF12 | Positive | 4 | [10][11] |
| Rhodococcus sp. CF156 | Positive | 8 | [10][11] |
| Staphylococcus epidermidis | Positive | 32 | [10][11] |
| Microbacterium sp. GM09 | Positive | 43 | [10][11] |
| Arthrobacter sp. CF158 | Positive | 100 | [10][11] |
| Pseudomonas sp. GM17 | Negative | 200 | [10][11] |
| Escherichia coli | Negative | >200 | [10][11] |
| Flavobacterium sp. CF312 | Negative | >200 | [10][11] |
Table 2: MIC of Conventional Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | Source |
| Vancomycin | 0.5 - 2 | [12] |
| Linezolid | 1 - 4 | [12] |
| Ciprofloxacin | 0.25 - 1 | [13] |
| Gentamicin | 0.25 - 1 | [13] |
| Oxacillin | 0.12 - >256 | [13] |
Table 3: MIC of Conventional Antibiotics against Escherichia coli
| Antibiotic | MIC Range (µg/mL) | Source |
| Ciprofloxacin | 0.008 - 0.25 | [3][14] |
| Gentamicin | 0.25 - 1 | [14] |
| Kanamycin | 2 - 8 | [14] |
| Ampicillin | 2 - 8 | [14] |
| Tetracycline | 0.5 - 2 | [14] |
Table 4: MIC of Conventional Antibiotics against Bacillus subtilis
| Antibiotic | MIC (mg/liter) | Source |
| Tetracycline | ≤8.0 | [15][16] |
| Vancomycin | ≤4.0 | [15][16] |
| Gentamicin | ≤4.0 | [15][16] |
| Clindamycin | ≤4.0 | [15][16] |
| Kanamycin | ≤8.0 | [15][16] |
| Erythromycin | ≤4.0 | [15][16] |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following are standardized methods for determining the MIC of an antimicrobial agent.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.
Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the antimicrobial agent is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Agar (B569324) Dilution Method
In this method, the antimicrobial agent is incorporated into a solid agar medium.
Workflow:
Detailed Steps:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) is prepared, with each plate containing a specific concentration of the antimicrobial agent. This is done by adding the antimicrobial agent to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate. Multiple strains can be tested on a single plate.
-
Control: A control plate containing no antimicrobial agent is also inoculated to ensure the viability of the bacteria.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria at the inoculation spot.
Conclusion
This compound presents a compelling alternative to conventional antibiotics due to its unique mechanism of action targeting the bacterial cell membrane. The available MIC data, primarily from its analog duramycin, demonstrates significant activity against a range of Gram-positive bacteria. While generally less effective against Gram-negative bacteria, its distinct mode of action suggests it could be a valuable tool in combating antibiotic resistance, potentially in combination with other drugs. Further direct comparative studies with a broad panel of conventional antibiotics are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific binding of this compound (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Ro 09-0198) promotes cell binding and toxicity by inducing transbilayer lipid movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and this compound as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]
- 11. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotics 1: Mechanisms of Action Simplified – Memory Pharm [memory-pharm.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure and Performance of Cinnamycin and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the lantibiotic cinnamycin and its synthetic and naturally occurring analogs. By presenting key structural differences, quantitative performance data, and detailed experimental methodologies, this document aims to facilitate further research and development in the field of antimicrobial peptides.
Structural Overview: this compound and Its Analogs
This compound is a tetracyclic peptide antibiotic produced by Streptomyces cinnamoneus. Its compact, globular structure is characterized by the presence of several unusual amino acids, which are crucial for its biological activity.[1] The core structure consists of 19 amino acid residues, cross-linked by one lanthionine (B1674491) (Lan) and two methyllanthionine (MeLan) bridges, as well as a lysinoalanine (Lal) bridge.[1][2] A key feature of this compound is the presence of an erythro-3-hydroxy-L-aspartic acid (HyAsp) at position 15, which plays a significant role in its specific binding to phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial cell membranes.[1][3]
The primary analogs of this compound include the naturally occurring duramycins and ancovenin, as well as synthetically or biosynthetically generated variants. These analogs share a high degree of structural homology with this compound but possess key differences that influence their biological activity.
Key Structural Features of this compound:
-
Tetracyclic Structure: Formed by one lanthionine and two methyllanthionine thioether bridges, and one lysinoalanine bridge.[1][2]
-
Unusual Amino Acids: Contains meso-lanthionine, threo-3-methyllanthionine, lysinoalanine, and erythro-3-hydroxyaspartic acid.[1]
-
PE Binding Pocket: A specific hydrophobic pocket allows for high-affinity binding to the headgroup of phosphatidylethanolamine.[3]
Comparative Analysis of this compound and Its Analogs
The following table summarizes the key structural differences between this compound and its most well-characterized analogs.
| Peptide | Origin | Key Structural Differences from this compound | Biological Target | Reference(s) |
| This compound | Natural | - | Phosphatidylethanolamine (PE) | [1][3] |
| Duramycin (B1576892) | Natural | Arginine at position 2 instead of Lysine. | Phosphatidylethanolamine (PE) | [4][5] |
| Duramycin B | Natural | Valine at position 1 and Arginine at position 2. | Phosphatidylethanolamine (PE) | [4] |
| Duramycin C | Natural | Phenylalanine at position 6. | Phosphatidylethanolamine (PE) | [4] |
| Ancovenin | Natural | Lacks the lysinoalanine bridge and the hydroxyl group on Aspartic acid at position 15. Composed of 16 amino acid residues. | Angiotensin I Converting Enzyme | [6] |
| HyAsp15Asp Mutant | Synthetic (in silico) | Aspartic acid at position 15 instead of erythro-3-hydroxy-L-aspartic acid. | Phosphatidylethanolamine (PE) | [3] |
Performance Comparison: Antimicrobial and Hemolytic Activity
The biological activity of this compound and its analogs is primarily assessed through antimicrobial and hemolytic assays. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial potency, while hemolytic activity indicates toxicity towards mammalian red blood cells.
| Peptide | Test Organism/Cell Type | MIC (μg/mL) | Hemolytic Activity (%) | Reference(s) |
| This compound | Bacillus subtilis LH45 | Similar to authentic this compound | Not explicitly quantified, but known to have hemolytic properties | [1] |
| Duramycin | Various Gram-positive bacteria | Potent antimicrobial activity | Exhibits hemolytic activity | [4][7] |
| HyAsp15Asp Mutant | Not available | Not available | Not available | [3] |
Note: Quantitative, directly comparable MIC and hemolytic activity data for a comprehensive set of this compound analogs is limited in the publicly available literature. The table reflects the available information.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[8][9][10][11][12]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Antimicrobial peptide stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Peptide Dilutions: Perform serial two-fold dilutions of the antimicrobial peptide in MHB in the wells of a 96-well plate.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria and broth, no peptide) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.[13][14][15][16][17]
Materials:
-
Fresh human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptide stock solution
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear. Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).
-
Prepare Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), and Triton X-100 (positive control). Incubate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculate Percentage Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizing Key Processes
This compound Biosynthesis and Analog Generation
The biosynthesis of this compound involves a series of post-translational modifications of a precursor peptide, CinA.[1][2] Understanding this pathway allows for the generation of analogs through site-directed mutagenesis of the cinA gene.[1][18][19][20]
Caption: Biosynthesis of this compound and generation of synthetic analogs.
Experimental Workflow for Performance Comparison
The following workflow outlines the key steps in comparing the performance of this compound and its synthetic analogs.
Caption: Workflow for comparing the performance of this compound and its analogs.
Structure-Activity Relationship (SAR)
The relationship between the structure of this compound and its analogs and their biological activity is complex. Key takeaways from available data include:
-
The Lysinoalanine Bridge: The formation of the lysinoalanine bridge is essential for the antimicrobial activity of this compound.[1] Analogs lacking this feature, such as ancovenin, exhibit different biological activities.[6]
-
The Hydroxyl Group at Asp15: The hydroxyl group on Aspartic acid at position 15 is crucial for the high-affinity and specific binding to PE. Molecular dynamics simulations of a HyAsp15Asp mutant suggest that this modification stabilizes the interaction with the PE headgroup.[3]
-
Amino Acid Substitutions: Even single amino acid substitutions, as seen in the duramycin series, can modulate the activity of the peptide, although they retain the same primary biological target.[4][5]
Further research involving the synthesis and evaluation of a wider range of this compound analogs is necessary to fully elucidate the structure-activity relationships and to design novel lantibiotics with improved therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure of PA48009: the revised structure of duramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of ancovenin, a new inhibitor of angiotensin I converting enzyme, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duramycin effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. idexx.dk [idexx.dk]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. neb.com [neb.com]
- 19. Site-directed mutations in the lanthipeptide mutacin 1140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
evaluating the cytotoxicity of cinnamycin across different cell types
For Researchers, Scientists, and Drug Development Professionals
Cinnamycin, a tetracyclic peptide antibiotic, has garnered interest for its potential as a cytotoxic agent. Its unique mechanism of action, targeting the aminophospholipid phosphatidylethanolamine (B1630911) (PE), sets it apart from many conventional chemotherapeutics. This guide provides a comparative overview of this compound's cytotoxic effects across different cell types, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Unique Approach to Cell Killing
This compound's cytotoxicity stems from its specific binding to PE, a phospholipid typically located in the inner leaflet of the plasma membrane.[1][2] The binding of this compound induces a transbilayer movement, or "flip-flop," of PE to the outer leaflet of the cell membrane.[1][2] This exposure of PE on the cell surface disrupts membrane integrity, leading to membrane fusion, altered morphology, and ultimately, cell death.[1][2] This targeted disruption of the cell membrane is a key differentiator from many anticancer drugs that primarily target intracellular processes.
Comparative Cytotoxicity: Limited Quantitative Data Hinders Direct Comparison
A significant challenge in evaluating the comparative cytotoxicity of this compound is the limited availability of quantitative data, such as half-maximal inhibitory concentration (IC50) values, across a broad range of cell lines. While studies have demonstrated its cytotoxic effects, particularly against HeLa (cervical cancer) cells, precise IC50 values for a direct comparison between different cancer types and against normal cells are not well-documented in publicly available literature.
This lack of extensive quantitative data prevents the construction of a comprehensive comparison table of IC50 values. Future research providing such data would be invaluable for assessing the therapeutic potential and selectivity of this compound.
Experimental Protocols: Methodologies for Assessing this compound's Cytotoxicity
The following are detailed methodologies for key experiments that can be used to evaluate the cytotoxicity of this compound.
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the absorbance of the negative control from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.
References
Unveiling the Energetics of a Potent Antimicrobial: A Thermodynamic Analysis of Cinnamycin-Membrane Interaction
For researchers, scientists, and drug development professionals, understanding the intricate dance between a drug molecule and its target is paramount. In the case of the lantibiotic cinnamycin, its potent antimicrobial activity stems from a highly specific interaction with phosphatidylethanolamine (B1630911) (PE), a key component of bacterial membranes. This guide provides a comparative analysis of the thermodynamic parameters governing this interaction, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of its mechanism of action.
This compound, a tetracyclic peptide antibiotic, exhibits a remarkable specificity for PE, forming a 1:1 complex that ultimately disrupts membrane integrity.[1][2] The driving forces behind this interaction can be dissected through thermodynamic analysis, primarily using techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC). This guide synthesizes key findings from published research to offer a clear comparison of this compound's binding thermodynamics in different membrane environments.
Quantitative Comparison of Thermodynamic Parameters
The interaction of this compound with PE has been meticulously studied, yielding a wealth of thermodynamic data. The following tables summarize the key parameters obtained from ITC experiments, comparing the interaction in different model membrane systems.
| Parameter | Value (in POPC Bilayer) | Value (in Octyl Glucoside Micelles) | Reference(s) |
| Binding Constant (K₀) | 10⁷ - 10⁸ M⁻¹ | ~10⁶ M⁻¹ | [1][2] |
| Stoichiometry (n) | 1:1 | 1:1 | [1] |
| Gibbs Free Energy (ΔG°) | -10.5 kcal/mol | Not explicitly stated, but derivable from K₀ | [2] |
| Enthalpy (ΔH°) | Temperature-dependent: 0 kcal/mol at 10°C to -10 kcal/mol at 50°C | Enthalpy-driven | [1][2] |
| Entropy (TΔS°) | Temperature-dependent: Entropy-driven at 10°C | Smaller contribution than enthalpy | [1][2] |
| Heat Capacity (ΔCp) | -245 cal/mol | Not reported | [2] |
Table 1: Comparison of Thermodynamic Parameters for this compound-PE Interaction in Bilayer vs. Micellar Environments.
The data clearly indicates a significantly higher binding affinity of this compound for PE within a lipid bilayer compared to a micellar environment. This difference is attributed to the contribution of nonspecific hydrophobic interactions between this compound and the bilayer.[1] Furthermore, the interaction in bilayers exhibits a strong temperature dependence, characterized by a large negative heat capacity change, which is a hallmark of a significant hydrophobic contribution to the binding event.[2] This suggests that the burial of nonpolar surfaces of both this compound and the lipid acyl chains upon complex formation is a major driving force for the interaction.
A fascinating aspect of the this compound-PE interaction is the observed enthalpy-entropy compensation.[2] At lower temperatures (10°C), the binding is entirely entropy-driven, suggesting that the release of ordered water molecules from the interacting surfaces is the dominant factor. As the temperature increases to 50°C, the binding becomes enthalpy-driven, indicating the formation of favorable intermolecular interactions, such as hydrogen bonds, becomes more significant.[2]
The Molecular Dance: A Closer Look at the Interaction
Molecular dynamics simulations and NMR studies have shed light on the specific molecular interactions that underpin the high affinity and specificity of this compound for PE.[3][4] this compound forms an extensive hydrogen-bonding network with the headgroup of PE.[3] This involves all three hydrogen atoms of the primary ammonium (B1175870) group of PE, explaining the selectivity over other phospholipids (B1166683) like phosphatidylcholine (PC), which has a bulkier, methylated headgroup.[3]
Beyond the headgroup, the phosphate (B84403) group of PE also interacts with a phosphate-binding site on this compound.[3] The hydrophobic residues of this compound are thought to interact with the acyl chains of the lipid, further stabilizing the complex within the membrane.[5] This multifaceted interaction, involving both specific hydrogen bonds and non-specific hydrophobic forces, is crucial for the potent and selective action of this compound.
Figure 1: Molecular interaction pathway of this compound and phosphatidylethanolamine.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the thermodynamic data and for designing new studies. The following sections provide detailed protocols for the key techniques used in the analysis of this compound-membrane interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[6][7]
Materials:
-
High-sensitivity isothermal titration calorimeter (e.g., MicroCal VP-ITC)
-
This compound solution of known concentration (e.g., 25-50 µM)
-
Lipid vesicle suspension (e.g., large unilamellar vesicles - LUVs) of known concentration (e.g., 4-45 mM) containing PE
-
Buffer solution (e.g., HEPES, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare LUVs with the desired lipid composition (e.g., POPC with a specific mole percentage of PE) by extrusion.
-
Thoroughly degas both the this compound solution and the lipid vesicle suspension to prevent bubble formation during the experiment.[8]
-
-
Instrument Setup:
-
Set the desired experimental temperature (e.g., 25°C).
-
Fill the sample cell (typically ~1.4 mL) with the this compound solution.
-
Fill the injection syringe with the lipid vesicle suspension.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 5-10 µL) of the lipid vesicle suspension into the sample cell containing the this compound solution.[8]
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
The heat absorbed or released upon each injection is measured as a peak in the raw data.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kₐ (and thus ΔG), ΔH, and n.
-
The entropy change (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS.
-
Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the changes in heat capacity of a sample as a function of temperature.[9][10] In the context of peptide-lipid interactions, DSC can provide information on how the peptide affects the phase transition behavior of the lipid bilayer.
Materials:
-
Differential scanning calorimeter
-
Lipid vesicle suspension (e.g., multilamellar vesicles - MLVs) with and without this compound
-
Buffer solution
Procedure:
-
Sample Preparation:
-
Prepare MLVs of the desired lipid composition.
-
Incubate the MLVs with this compound at a specific peptide-to-lipid molar ratio.
-
-
Instrument Setup:
-
Place the sample (lipid or lipid-peptide mixture) in the sample pan and an equal volume of buffer in the reference pan.
-
Set the temperature scanning parameters (e.g., a heating and cooling rate of 1-2°C/min).
-
-
Scanning:
-
Heat and cool the sample and reference pans over a defined temperature range that encompasses the lipid phase transition.
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
The output is a thermogram showing the excess heat capacity as a function of temperature.
-
The main phase transition temperature (Tₘ) and the enthalpy of the transition (ΔH) are determined from the peak of the thermogram.
-
Changes in Tₘ and the shape and enthalpy of the transition peak in the presence of this compound provide insights into how the peptide perturbs the lipid bilayer structure and dynamics.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a versatile technique that can be used to study the binding of a peptide to a membrane and to probe changes in the membrane environment.[11][12]
Materials:
-
Fluorometer
-
This compound (can be intrinsically fluorescent if it contains tryptophan or tyrosine, or can be extrinsically labeled with a fluorescent probe)
-
Lipid vesicle suspension
-
Fluorescent membrane probes (e.g., Laurdan, to monitor changes in membrane polarity)
Procedure:
-
Binding Affinity Measurement (using intrinsic or extrinsic fluorescence):
-
Titrate a solution of this compound with increasing concentrations of lipid vesicles.
-
Monitor the change in fluorescence intensity or wavelength of maximum emission of this compound.
-
The change in fluorescence upon binding can be used to construct a binding curve and determine the binding constant.
-
-
Membrane Perturbation Assay (using a membrane probe):
-
Incorporate a fluorescent probe like Laurdan into the lipid vesicles.
-
Add this compound to the vesicle suspension.
-
Monitor the change in the fluorescence emission spectrum of Laurdan. A shift in the emission maximum indicates a change in the polarity of the membrane environment, providing information on how this compound affects membrane hydration and packing.
-
By combining these powerful techniques, researchers can build a comprehensive picture of the thermodynamic and structural basis of the this compound-membrane interaction, paving the way for the rational design of novel antimicrobial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specific binding of Ro 09-0198 (this compound) to phosphatidylethanolamine: a thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of this compound–Lipid Complexes: Mechanisms of Selectivity for Phosphatidylethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
Comparative Genomics of Cinnamycin-Producing Streptomyces Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genomic features of cinnamycin-producing Streptomyces strains. It includes a summary of quantitative genomic data, detailed experimental protocols, and visualizations of key biosynthetic and regulatory pathways.
This compound is a member of the lantibiotic family of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity. It is produced by several strains of Streptomyces, most notably Streptomyces cinnamoneus. Understanding the genomic basis of this compound production is crucial for strain improvement, biosynthetic engineering of novel derivatives, and drug discovery. This guide focuses on a comparative analysis of the genomes of key this compound-producing Streptomyces strains to highlight their similarities and differences.
Genomic Comparison of this compound-Producing Strains
A comparative analysis of the genomic features of this compound-producing Streptomyces strains reveals both conserved core elements and notable variations. The following table summarizes key quantitative data for Streptomyces cinnamoneus DSM 40005, a known this compound producer, and Streptomyces cinnamoneus DSM 40646, a producer of the closely related duramycin (B1576892). Information on Streptomyces durhamensis, a producer of duramycin, is also included for comparative purposes.
| Feature | Streptomyces cinnamoneus DSM 40005 (ATCC 11874) | Streptomyces cinnamoneus DSM 40646 | Streptomyces durhamensis |
| Genome Size (bp) | ~8.7 Mbp (Estimated for S. coelicolor as a reference) | Not Publicly Available | Not Publicly Available |
| GC Content (%) | ~72% (Typical for Streptomyces) | Not Publicly Available | Not Publicly Available |
| This compound/Duramycin Biosynthetic Gene Cluster (BGC) Size (bp) | 17,083[1] | Not explicitly stated, but a ~5-kb fragment was initially cloned. | Not Publicly Available |
| Key Biosynthetic Genes | cinA, cinM, cinX, cinorf7[1] | cinA, cinM, cinX, cinorf7 homologs | Likely contains homologs of duramycin biosynthesis genes |
| Key Regulatory Genes | cinR1 (SARP family), cinK/cinR (two-component system)[1] | cinKR (two-component system) | Not characterized |
| Immunity Mechanism | Not explicitly described | PE-N-methyltransferase (cinorf10) mediated methylation of phosphatidylethanolamine (B1630911) (PE) | Not characterized |
This compound Biosynthesis and Regulation
The biosynthesis of this compound is a complex process involving post-translational modification of a precursor peptide encoded by the cinA gene. The key enzymatic steps and their corresponding genes are outlined below.
This compound Biosynthetic Pathway
The biosynthetic pathway for this compound involves a series of enzymatic modifications to the CinA precursor peptide. These modifications are catalyzed by proteins encoded within the cin gene cluster.
Caption: The biosynthetic pathway of this compound from the CinA precursor peptide.
Regulatory Cascade of this compound Production
The expression of the this compound biosynthetic genes is tightly regulated. In S. cinnamoneus, this regulation involves a two-component system (cinK/cinR) and a Streptomyces antibiotic regulatory protein (SARP) family regulator (cinR1).
Caption: The proposed regulatory cascade for this compound production in Streptomyces.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative genomics of this compound-producing Streptomyces strains.
Genomic DNA Extraction from Streptomyces
High-quality genomic DNA is a prerequisite for genome sequencing. The following protocol is optimized for Streptomyces, which can be challenging to lyse due to their mycelial growth and complex cell wall.
Materials:
-
Streptomyces culture grown in a suitable liquid medium (e.g., TSB)
-
Lysozyme (B549824) solution (50 mg/mL in TE buffer)
-
Proteinase K solution (20 mg/mL)
-
10% Sodium Dodecyl Sulfate (SDS)
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (room temperature)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Harvest mycelia from a 50 mL liquid culture by centrifugation at 5,000 x g for 10 minutes.
-
Wash the pellet twice with sterile water and resuspend in 5 mL of TE buffer.
-
Add 1 mL of lysozyme solution and incubate at 37°C for 1-2 hours with gentle shaking.
-
Add 0.5 mL of 10% SDS and 50 µL of Proteinase K solution. Mix gently by inversion and incubate at 55°C for 2 hours.
-
Add 1.5 mL of 5 M NaCl and mix thoroughly.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, and mix gently for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
Precipitate the DNA by adding 0.6 volumes of isopropanol. Spool the DNA out with a sterile glass rod or pellet by centrifugation at 12,000 x g for 10 minutes.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Air-dry the pellet for 10-15 minutes and resuspend in an appropriate volume of TE buffer.
Genome Sequencing and Assembly
Both Illumina short-read and PacBio or Oxford Nanopore long-read sequencing technologies are suitable for Streptomyces genomes. A hybrid assembly approach is often recommended to achieve a complete and accurate genome.
a. Illumina Sequencing:
-
Prepare a sequencing library from the extracted genomic DNA using a commercial kit (e.g., Illumina DNA Prep).
-
Sequence the library on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.
-
Perform quality control of the raw reads using tools like FastQC and trim adapters and low-quality bases using Trimmomatic.
-
Assemble the reads into contigs using a de novo assembler such as SPAdes or Velvet.
b. PacBio/Oxford Nanopore Sequencing:
-
Prepare a long-read sequencing library according to the manufacturer's protocol (e.g., PacBio SMRTbell library preparation or Oxford Nanopore ligation sequencing kit).
-
Sequence the library on the respective platform.
-
Perform de novo assembly of the long reads using assemblers like Canu, Flye, or HGAP.
c. Hybrid Assembly:
-
Use both the short and long reads to perform a hybrid assembly using tools like Unicycler or MaSuRCA to generate a high-quality, complete genome sequence.
Biosynthetic Gene Cluster (BGC) Analysis
a. BGC Identification and Annotation:
-
Use the assembled genome sequence as input for the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version.[2][3][4][5]
-
Run the analysis with default parameters to predict the locations and types of BGCs, including those for RiPPs like this compound.
-
Examine the antiSMASH output to identify the this compound BGC and the annotation of the genes within it.
b. Comparative BGC Analysis:
-
Extract the GenBank files for the this compound BGCs from the antiSMASH results of the different strains.
-
Use tools like BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to construct a sequence similarity network of the BGCs.[6][7][8] This will help visualize the relationships between the clusters from different strains.
-
Perform a more detailed manual comparison of the gene organization (synteny) and sequence identity of the core biosynthetic and regulatory genes.
Comparative Genomics Workflow
The following diagram illustrates a typical workflow for the comparative genomics of this compound-producing Streptomyces strains.
Caption: A workflow for the comparative genomics of Streptomyces strains.
References
- 1. pnas.org [pnas.org]
- 2. GitHub - chevrm/antiSMASH_tutorial [github.com]
- 3. youtube.com [youtube.com]
- 4. Secondary metabolite biosynthetic gene cluster identification – Genome Mining in Prokaryotes [carpentries-incubator.github.io]
- 5. antiSMASH Documentation [docs.antismash.secondarymetabolites.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Galaxy [usegalaxy.eu]
- 8. A computational framework to explore large-scale biosynthetic diversity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cinnamycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Cinnamycin are critical for maintaining laboratory safety and ensuring environmental protection. This compound, a member of the lantibiotic family of peptide antibiotics, is a highly stable molecule, resistant to both thermal and proteolytic degradation. This inherent stability necessitates a cautious and formalized approach to its disposal, as standard laboratory inactivation methods such as autoclaving may not be sufficient to neutralize its biological activity.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated materials, emphasizing containment and treatment as hazardous chemical waste in the absence of validated inactivation protocols. Adherence to these guidelines is essential for regulatory compliance and responsible laboratory practice.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective Clothing: A lab coat or gown should be worn.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be used to prevent accidental splashes.
Work should be conducted in a well-ventilated area, and any spills should be managed promptly according to your institution's chemical spill response procedures.
Step-by-Step Disposal Procedures
Given the stability of this compound and the lack of specific, validated inactivation protocols in publicly available literature, all this compound waste, including pure compound, stock solutions, and contaminated materials, should be treated as hazardous chemical waste.[1] Do not discharge this compound waste down the drain or dispose of it in the regular trash.
1. Segregation of this compound Waste:
-
All materials that have come into contact with this compound must be segregated from other laboratory waste streams at the point of generation.
-
This includes unused or expired this compound, stock solutions, contaminated media, pipette tips, tubes, flasks, and any PPE that has been contaminated.
2. Containment and Labeling:
-
Solid Waste:
-
Collect all solid waste (e.g., contaminated vials, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the waste and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., stock solutions, experimental media) in a dedicated, shatter-proof, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should include information about the solvent if applicable (e.g., DMSO, ethanol, methanol).[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
3. Storage of this compound Waste:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and is clearly marked as a hazardous waste storage area.
4. Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for hazardous waste disposal, including any required documentation.
-
The primary recommended method for the disposal of this type of waste is through a licensed chemical destruction plant, which typically utilizes high-temperature incineration.
Data Presentation: this compound Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | High stability of the this compound molecule; lack of validated inactivation protocols. |
| Solid Waste Containment | Labeled, sealed, leak-proof container | Prevents accidental exposure and environmental contamination. |
| Liquid Waste Containment | Labeled, sealed, shatter-proof, leak-proof container | Prevents spills, exposure, and environmental contamination. |
| Primary Disposal Method | High-Temperature Incineration | Ensures the complete destruction of the biologically active peptide. |
| Secondary Disposal Method | Licensed Chemical Destruction Plant | Provides a compliant and environmentally sound disposal pathway. |
| Drain Disposal | Prohibited | Prevents the release of active antibiotic into aquatic ecosystems. |
| Autoclaving | Not recommended as a sole disposal method | This compound is heat-stable; autoclaving may not guarantee complete inactivation. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow Diagram.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: Essential Protocols for Handling Cinnamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Cinnamycin. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to minimize exposure risk and ensure the integrity of your work. This compound, a tetracyclic lantibiotic produced by Streptomyces cinnamoneus, requires careful handling due to its biological activity and potential hazards.[1][2][3]
Personal Protective Equipment (PPE) for Handling this compound
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses. |
| Weighing and Aliquoting (Solid Form) | Chemical-resistant gloves, disposable gown, safety goggles, and a dust respirator. Work should be conducted in a chemical fume hood or a ventilated enclosure.[1] |
| Solution Preparation and Handling | Double gloves (chemical-resistant), disposable gown, safety goggles, and face shield. All work should be performed in a chemical fume hood. |
| Administration/Cell Culture | Chemical-resistant gloves, lab coat, and safety glasses. |
| Cleaning and Decontamination | Chemical-resistant gloves (double gloving recommended), disposable gown, and safety goggles. |
| Waste Disposal | Chemical-resistant gloves and a lab coat. |
| Spill Cleanup | Full PPE is required: double gloves, disposable gown, shoe covers, safety goggles, and a self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[1] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and regulatory compliance.
Engineering Controls
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1] All work that may generate dust or aerosols, such as weighing and preparing stock solutions, should be performed in a certified chemical fume hood.
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Keep away from heat and sources of ignition.[1] Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]
-
Storage: Keep the container tightly closed.[1] Store at -20°C for long-term stability (≥ 4 years).[4] Some suppliers recommend storage at 2–8 °C for stability of at least 3 years.[2]
Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution. Check for and remove any contact lenses. Seek medical attention.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Disposal Plan
-
Waste Characterization: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
